1,4,7-Triazacyclononane trihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4,7-triazonane;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPMVNQYFPWBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCN1.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369319 | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58966-93-1 | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-Triazacyclononane trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,4,7-Triazacyclononane Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a cyclic polyamine and a powerful tridentate ligand in coordination chemistry.[1] As an aza-crown ether, its structure features a nine-membered ring with three secondary amine groups spaced equidistantly.[2] This unique, pre-organized structure allows it to bind facially to a metal ion, occupying one face of an octahedron. This coordination mode imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes.
The trihydrochloride salt (TACN·3HCl) is the fully protonated, crystalline form of the ligand, making it a convenient and stable precursor for the synthesis of various metal complexes and functionalized derivatives.[3] Its basic properties, governed by the three nitrogen atoms, are fundamental to its utility as a versatile building block in areas ranging from catalysis and biomimicry to the development of advanced radiopharmaceuticals and drug delivery systems.[4] This guide provides a detailed overview of the core basic properties of 1,4,7-Triazacyclononane trihydrochloride, supported by quantitative data, experimental protocols, and logical diagrams.
Core Chemical and Physical Properties
This compound is typically a white to off-white or pale yellow crystalline powder.[4][5] It is the salt form of the parent TACN ligand and is handled as a stable solid.
| Property | Value | Source(s) |
| CAS Number | 58966-93-1 | [3][4] |
| Molecular Formula | C₆H₁₅N₃ · 3HCl | [3][4] |
| Molecular Weight | 238.59 g/mol | [3][4] |
| Appearance | Off-white to pale yellow crystalline powder | [4][5][6] |
| Melting Point | 288 °C (decomposes) | [3][4][5][6][7] |
| Storage Conditions | Room Temperature, under inert gas, protect from moisture | [4][5][6] |
| Purity | Typically ≥97% (Assay by titration) | [4][7] |
Basicity and Stepwise Protonation
The fundamental basicity of TACN arises from the lone pair of electrons on each of its three nitrogen atoms. In the trihydrochloride salt, these amines are fully protonated. The basicity can be quantified by the stepwise protonation constants (log Kᴴ), which are equivalent to the pKa values of the conjugate acids. The deprotonation of TACN·3HCl occurs in three steps, each with a distinct pKa value.
| Protonation Step | Equilibrium | log Kᴴ (pKa) | Conditions |
| First Protonation | L + H⁺ ⇌ LH⁺ | 10.42 | 25 °C, 0.2 M KCl |
| Second Protonation | LH⁺ + H⁺ ⇌ LH₂²⁺ | 6.86 | 25 °C, 0.2 M KCl |
| Third Protonation | LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | < 1.5 | 25 °C, 0.2 M KCl |
| (Data sourced from Benchchem[6]) |
The significant drop between the first, second, and third pKa values is due to the increasing electrostatic repulsion as more protons are added to the small macrocyclic ring.
Caption: Stepwise deprotonation of this compound.
Role of Basicity in Coordination Chemistry
The Lewis basicity of the nitrogen atoms is the cornerstone of TACN's function as a ligand. The lone pairs on the nitrogen atoms readily donate to a metal center, forming strong coordinate bonds. The trihydrochloride salt serves as a stable starting material which, upon deprotonation with a base, yields the free TACN ligand in situ for complexation.
This process is fundamental for synthesizing a vast array of metal complexes used in various scientific fields. The resulting (TACN)M unit is known to be kinetically inert, which allows for further chemical modifications at other coordination sites of the metal.[1]
Caption: General workflow for forming a metal complex from TACN trihydrochloride.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures for the macrocyclization of diethylenetriamine followed by acidic workup.[6]
1. Materials:
-
Diethylenetriamine
-
Tosyl chloride (TsCl)
-
Sodium ethoxide (NaOEt)
-
Ethyleneglycol ditosylate
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Celite
2. Procedure:
-
Step 1 (Tosylation): React diethylenetriamine with 3 equivalents of tosyl chloride to protect the amine groups.
-
Step 2 (Cyclization): The tritosylated intermediate is reacted with ethyleneglycol ditosylate in the presence of a strong base like sodium ethoxide to form the protected macrocycle, [(CH₂CH₂N(Ts))]₃.
-
Step 3 (Deprotection & Precipitation): The tosyl groups are removed by heating in concentrated acid. The resulting reaction mixture is cooled and filtered through Celite.
-
Step 4 (Isolation): The filtrate is concentrated under reduced pressure. Concentrated HCl is added, followed by the addition of absolute ethanol until the solution becomes cloudy.
-
Step 5 (Crystallization): The mixture is stored at 4°C overnight to promote the precipitation of the trihydrochloride salt.
-
Step 6 (Purification): The white precipitate is collected by filtration, washed sequentially with ice-cold absolute ethanol and diethyl ether, and then dried to yield TACN·3HCl as a white crystalline powder.
Protocol 2: Preparation of a Dichloro(1,4,7-triazacyclononane)copper(II) Complex
This protocol describes the synthesis of a common TACN-metal complex directly from the trihydrochloride salt.[1][5]
1. Materials:
-
This compound (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Water
2. Procedure:
-
Dissolve equimolar amounts of TACN·3HCl and CuCl₂·2H₂O in water.
-
To this solution, slowly add 3 molar equivalents of an aqueous sodium hydroxide solution. The NaOH serves to deprotonate the TACN·3HCl, allowing the free ligand to coordinate to the Cu(II) ion.
-
The reaction TACN·3HCl + CuCl₂·2H₂O + 3 NaOH → [(κ³-TACN)CuCl₂] + 5 H₂O + 3 NaCl proceeds, often with a visible color change indicating complex formation.
-
The resulting complex, [(κ³-TACN)CuCl₂], can be isolated from the solution by standard methods such as crystallization.
Protocol 3: Determination of pKa Values by Potentiometric Titration
This is a general methodology for determining the protonation constants of a polyamine like TACN.
1. Materials & Equipment:
-
This compound
-
Standardized hydrochloric acid (e.g., 0.1 M)
-
Standardized sodium hydroxide (e.g., 0.1 M, carbonate-free)
-
Inert salt for constant ionic strength (e.g., KCl)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
-
Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C)
2. Procedure:
-
Prepare a solution of TACN·3HCl of known concentration in deionized water containing a background electrolyte (e.g., 0.1-0.2 M KCl) to maintain constant ionic strength.
-
Place the solution in the thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude atmospheric CO₂.
-
Begin stirring the solution and allow the pH reading to stabilize.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize before proceeding.
-
Continue the titration well past the final equivalence point.
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, these are found at 0.5, 1.5, and 2.5 equivalents of added base. The data can be analyzed using software to fit the curve and extract precise pKa values.
Applications Driven by Basicity
The ability of TACN to be protonated and to act as a strong Lewis base underpins its wide range of applications.
-
Catalysis: TACN-metal complexes, particularly with manganese, are effective catalysts for oxidation reactions, such as the epoxidation of alkenes using environmentally benign oxidants like H₂O₂.[5]
-
Biomimetic Chemistry: These complexes serve as structural and functional mimics of metalloenzyme active sites, enabling detailed studies of reaction mechanisms and metabolic pathways.[4]
-
Radiopharmaceuticals & Drug Delivery: The TACN core is a premier chelator for radiometals (e.g., ⁶⁴Cu, ⁹⁹ᵐTc, ¹⁸⁶Re) used in PET imaging and therapy.[2][8] Its derivatives are developed as bifunctional chelators to target specific biological molecules.[2] The stable chelation prevents the release of toxic metal ions in vivo.
-
Materials Science: It is used in the synthesis of novel materials with tailored properties like enhanced thermal stability and conductivity.[4]
-
Synthetic Chemistry: TACN·3HCl is a key starting material for synthesizing more complex, functionalized ligands for applications in fluorescent sensing and compleximetric titrations.[3][6][7]
Safety and Handling
This compound is a corrosive substance that requires careful handling.
| Hazard Type | GHS Classification | Precautionary Statements |
| Signal Word | Danger | - |
| Pictogram | GHS05 (Corrosion) | - |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye & face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. Remove contact lenses, if present and easy to do. Continue rinsing. |
| (Data sourced from PubChem, Sigma-Aldrich[7][9]) |
References
- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 2. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
- 3. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE CAS#: 96556-05-7 [m.chemicalbook.com]
- 5. 1,4,7-Triazacyclononane [chemeurope.com]
- 6. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of metal ion complexes of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacylclonane (TACN-TM) and molecular structure of In(C12H24N3S3) | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride for Researchers and Drug Development Professionals
Introduction: 1,4,7-Triazacyclononane trihydrochloride, the hydrochloride salt of the macrocyclic ligand 1,4,7-triazacyclononane (TACN), is a cornerstone in the field of coordination chemistry. Its rigid, pre-organized structure allows for the formation of exceptionally stable and kinetically inert complexes with a wide array of metal ions. This unique characteristic has made it an invaluable tool for researchers and scientists, with applications spanning catalysis, materials science, and, increasingly, drug development. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its emerging role in combating antimicrobial resistance.
Core Properties and Physicochemical Data
This compound is typically a white to off-white or pale yellow crystalline powder.[1][2][3] It is the trihydrochloride salt of the parent macrocycle, 1,4,7-Triazacyclononane.[4] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅N₃ · 3HCl | [3][5][6] |
| Molecular Weight | 238.59 g/mol | [3][4] |
| Appearance | White to pale yellow powder | [3] |
| Melting Point | 288 °C (decomposes) | [1][2][3][5] |
| ¹H NMR (D₂O) | δ 3.48 (s, 12H) | [1] |
| ¹³C NMR (D₂O) | δ 43.1 | [1] |
| Storage | Room temperature, under inert gas | [3] |
Synthesis and Experimental Protocols
The synthesis of 1,4,7-Triazacyclononane is most commonly achieved through the Richman-Atkins procedure, which involves the cyclization of a linear triamine precursor.[7][8][9] An improved, more streamlined synthesis has also been developed.[10]
Experimental Protocol: Improved Two-Step Synthesis of 1,4,7-Triazacyclononane
This protocol outlines a more efficient synthesis of the tosylated intermediate (Ts₃TACN) and its subsequent deprotection.
Step 1: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)
-
Reaction Setup: In a suitable reaction vessel, a mixture of diethylenetriamine, an inorganic base such as potassium carbonate, and water is stirred vigorously.[10]
-
Sulfonylation: Tosyl chloride is added to the mixture, which is then heated to approximately 90°C for one hour to form the sulfonamidated diethylenetriamine.[10]
-
Cyclization: After cooling, an aprotic organic solvent (e.g., xylene), additional base (e.g., sodium hydroxide), a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide), and a cyclizing agent such as ethylene dibromide are added sequentially. The reaction mixture is heated at 90°C for several hours.[10]
-
Isolation: Upon cooling, the resulting precipitate (Ts₃TACN) is filtered, washed with water, and dried under a vacuum.[11]
Step 2: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane
-
Acid Hydrolysis: The isolated Ts₃TACN is added to a mixture of concentrated sulfuric acid and water.[10][11]
-
Heating: The mixture is heated to approximately 140°C for 5-6 hours, during which the tosyl protecting groups are removed.[10][11]
-
Neutralization and Isolation: The reaction mixture is cooled and the pH is adjusted to 14 with a strong base (e.g., NaOH) to yield a slurry containing the free 1,4,7-triazacyclononane.[10][11]
-
Conversion to Trihydrochloride Salt: The free base can be converted to the trihydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, followed by precipitation, filtration, and washing.[1]
References
- 1. This compound | 58966-93-1 [chemicalbook.com]
- 2. This compound CAS#: 58966-93-1 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4,7-Triazacyclononane 97 58966-93-1 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 11. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride (CAS: 58966-93-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl) is a versatile macrocyclic amine that has garnered significant attention in coordination chemistry and the development of novel therapeutics. Its unique tridentate, facial coordination to metal ions imparts exceptional kinetic and thermodynamic stability to the resulting complexes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of TACN·3HCl, with a particular focus on its role in catalysis and the design of radiopharmaceuticals. Detailed experimental protocols for its synthesis and for the radiolabeling of a TACN-derived chelator are provided, alongside tabulated physicochemical and spectroscopic data.
Physicochemical Properties
This compound is a white to off-white or yellow crystalline powder. It is the hydrochloride salt of the macrocyclic ligand 1,4,7-triazacyclononane. The core physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 58966-93-1 | [1][2][3] |
| Molecular Formula | C₆H₁₅N₃ · 3HCl | [1][3] |
| Molecular Weight | 238.59 g/mol | [2][3] |
| Appearance | White to off-white/yellow crystalline powder | |
| Melting Point | 288 °C (decomposes) | [1][3] |
| Solubility | Soluble in water. | [4] |
| 1H NMR (D₂O, 300 MHz) | δ 3.48 (s, 12H, CH₂) | [1] |
| 13C NMR (D₂O, 75 MHz) | δ 43.1 (CH₂) | [1] |
Synthesis and Purification
The synthesis of this compound is a well-established multi-step process that begins with the protection of diethylenetriamine, followed by cyclization and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethylenetriamine
-
Tosyl chloride
-
Sodium hydroxide
-
Ethylene dibromide
-
Xylene
-
Tetrabutylammonium hydroxide solution (1M)
-
Concentrated sulfuric acid
-
Concentrated hydrochloric acid
-
Absolute ethanol
-
Diethyl ether
-
Celite
Step 1: Synthesis of Tris-tosylated Diethylenetriamine (Ts₃-DET)
-
To a vigorously stirred aqueous solution of potassium carbonate, add diethylenetriamine.
-
Add solid tosyl chloride to the mixture and heat at 90°C for one hour.
-
Cool the reaction mixture and add xylene, sodium hydroxide, tetrabutylammonium hydroxide solution, and ethylene dibromide.
-
Heat the mixture at 90°C for 4 hours, then add another portion of ethylene dibromide.
-
After an additional 4 hours of heating, add a final portion of ethylene dibromide and continue heating for another 18 hours.
-
Cool the reaction to room temperature.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield tris-tosylated 1,4,7-triazacyclononane (Ts₃TACN).
Step 2: Deprotection of Ts₃TACN
-
To a flask containing Ts₃TACN, add a solution of concentrated sulfuric acid and water.
-
Heat the mixture in a 140°C oil bath for 6 hours.
Step 3: Isolation and Purification of this compound
-
Cool the reaction mixture from Step 2 to room temperature.
-
Filter the cooled solution through Celite and concentrate the filtrate under reduced pressure at 65°C.
-
Add concentrated hydrochloric acid to the concentrated solution, followed by the addition of absolute ethanol until the solution becomes cloudy.
-
Store the mixture at 4°C overnight to facilitate precipitation.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with ice-cold absolute ethanol followed by diethyl ether.
-
Dry the resulting white crystalline powder to yield this compound (TACN·3HCl).[1]
Applications
The rigid, facial coordination of the TACN ligand to metal ions makes it a valuable component in various fields of chemical and medical research.
Coordination Chemistry and Catalysis
TACN forms stable complexes with a wide range of transition metals. These metal complexes have been extensively investigated as catalysts in various organic transformations. For instance, manganese-TACN complexes are effective catalysts for the epoxidation of alkenes, such as styrene, using hydrogen peroxide as an oxidant.[5] The catalytic cycle involves the formation of a high-valent manganese-oxo species that transfers an oxygen atom to the alkene.
Drug Development and Radiopharmaceuticals
The ability of TACN and its derivatives to form highly stable metal complexes is of paramount importance in the development of radiopharmaceuticals for diagnostic imaging and therapy. Bifunctional chelators incorporating the TACN scaffold, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are used to sequester radiometals like Gallium-68 (⁶⁸Ga).[6][7][8] These chelators can be conjugated to biomolecules, such as peptides, that target specific receptors or cellular processes, allowing for targeted delivery of the radioisotope.
Experimental Protocol: ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide
This protocol outlines the general steps for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga for use in Positron Emission Tomography (PET).
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide
-
Sodium acetate buffer
-
Hydrochloric acid (0.1 M)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile filters (0.22 µm)
-
Heating block
-
Dose calibrator
-
HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M hydrochloric acid to obtain a solution of ⁶⁸GaCl₃.
-
Buffering: Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).
-
Labeling Reaction: Add the NOTA-conjugated peptide to the buffered ⁶⁸Ga solution. Heat the reaction mixture at an optimized temperature (e.g., 80-95°C) for a specific duration (e.g., 5-15 minutes).[6][9]
-
Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The ⁶⁸Ga-labeled peptide is retained on the cartridge, while unreacted ⁶⁸Ga and other impurities are washed away with sterile water.
-
Elution of Labeled Peptide: Elute the purified ⁶⁸Ga-NOTA-peptide from the C18 cartridge with an ethanol/water mixture.
-
Formulation: Dilute the eluted product with sterile saline to obtain an injectable solution.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Perform quality control tests, including radiochemical purity (by HPLC), pH, and sterility, before administration.[10][11]
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fundamental building block in modern coordination chemistry with significant implications for catalysis and the development of advanced medical imaging and therapeutic agents. Its robust coordination properties provide a stable platform for the design of highly specific and effective metal-based compounds. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in harnessing the potential of this versatile macrocycle.
References
- 1. This compound | 58966-93-1 [chemicalbook.com]
- 2. 1,4,7-triazacyclononane (TACN),3HCl - www.chematech-mdt.com [chematech-mdt.com]
- 3. 1,4,7-三氮杂环壬烷 三盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
- 5. Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes | RTI [rti.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scitechnol.com [scitechnol.com]
- 11. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Triazacyclononane (TACN), a nine-membered macrocyclic ligand, is a cornerstone in the field of coordination chemistry. Its trihydrochloride salt is a stable, water-soluble precursor, pivotal for the synthesis of a vast array of metal complexes with applications spanning catalysis, biomimicry, and medicine. This guide provides a comprehensive overview of the structure, synthesis, and key applications of 1,4,7-triazacyclononane trihydrochloride, with a focus on its role in drug development and as a versatile chelating agent.
Core Structure and Properties
1,4,7-Triazacyclononane is a cyclic amine with the chemical formula (C₂H₄NH)₃.[1] Structurally, it is derived from cyclononane with three equidistant methylene groups replaced by amine functionalities.[2] This arrangement provides a pre-organized platform for binding metal ions in a tridentate, facial manner, leading to exceptionally stable and kinetically inert metal complexes.[1][2] The trihydrochloride salt (TACN·3HCl) is the common commercially available form, enhancing its stability and ease of handling.[3][4]
Physicochemical Data
A summary of the key physicochemical properties of 1,4,7-Triazacyclononane and its trihydrochloride salt is presented below.
| Property | 1,4,7-Triazacyclononane | This compound |
| Molecular Formula | C₆H₁₅N₃[5] | C₆H₁₈Cl₃N₃[6] |
| Molar Mass | 129.20 g/mol [5] | 238.59 g/mol [3][6] |
| Appearance | White crystals[5] | Off-white to yellow crystalline powder[7] |
| Melting Point | Not reported | 288 °C (decomposes) |
| CAS Number | 4730-54-5[5] | 58966-93-1[6] |
| IUPAC Name | 1,4,7-triazonane[5] | 1,4,7-triazonane;trihydrochloride[6] |
Synthesis of 1,4,7-Triazacyclononane
The synthesis of TACN is well-established, with the Richman-Atkins synthesis being a widely recognized method.[8] This procedure involves the cyclization of a linear triamine precursor.
Experimental Protocol: Richman-Atkins Synthesis (Conceptual)
This protocol outlines the general steps for the synthesis of 1,4,7-tritosyl-1,4,7-triazacyclononane, a key intermediate, which is subsequently deprotected to yield TACN.
Materials:
-
N,N',N''-tritosyldiethylenetriamine
-
Ethylene glycol ditosylate
-
Sodium ethoxide or other suitable base
-
Solvent (e.g., DMF)
-
Concentrated sulfuric acid (for deprotection)
Procedure:
-
Cyclization: The disodium salt of N,N',N''-tritosyldiethylenetriamine is reacted with ethylene glycol ditosylate in a suitable solvent like DMF.[8] This reaction forms the cyclic intermediate, 1,4,7-tritosyl-1,4,7-triazacyclononane.
-
Purification of Intermediate: The crude product is purified, typically by recrystallization, to yield the pure tosylated macrocycle.
-
Deprotection: The tosyl groups are removed by hydrolysis with concentrated sulfuric acid at elevated temperatures.[8]
-
Isolation of TACN: The reaction mixture is neutralized, and the free TACN base is extracted.
-
Formation of the Trihydrochloride Salt: The free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the trihydrochloride salt. The resulting white crystalline powder is then collected by filtration and dried.[7]
A visual representation of a generalized synthetic workflow is provided below.
Applications in Research and Drug Development
The unique chelating properties of TACN have led to its extensive use in various scientific disciplines, particularly in the development of novel therapeutic and diagnostic agents.
Radiopharmaceuticals
TACN and its derivatives, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are exceptional chelators for various radiometals used in medical imaging techniques like Positron Emission Tomography (PET).[2][9] The high stability of the resulting metal complexes is crucial to prevent the in vivo release of the radionuclide.[2] These chelators are often conjugated to biological targeting molecules to deliver the radioisotope to specific sites in the body for imaging or therapeutic purposes.[10]
Metallo-β-Lactamase Inhibition
A significant area of research is the use of TACN to combat antibiotic resistance. It has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes produced by bacteria that can inactivate β-lactam antibiotics.[2] By chelating the zinc ions essential for the catalytic activity of these enzymes, TACN can restore the efficacy of antibiotics like carbapenems against resistant bacterial strains.[2]
Catalysis and Biomimicry
TACN-metal complexes serve as catalysts in a variety of chemical transformations. For instance, manganese-TACN complexes are effective catalysts for the epoxidation of alkenes using hydrogen peroxide, an environmentally benign oxidant.[11] The facial coordination of TACN mimics the binding of metal ions in the active sites of some metalloenzymes, making these complexes valuable tools for studying biological processes.
The logical relationship between the properties of TACN and its applications is illustrated in the following diagram.
Spectroscopic Data
| Technique | This compound |
| ¹H NMR (D₂O) | δ 3.48 (s, 12H)[7] |
| ¹³C NMR (D₂O) | δ 43.1 (CH₂)[7] |
| ESI-MS | m/z [M + H]⁺ 130.1 (for the free base)[7] |
Note: The presented data is for the free base cation in solution and may vary depending on the solvent and experimental conditions.
Conclusion
This compound is a fundamentally important compound in modern chemistry. Its robust coordination properties have established it as a premier ligand for a multitude of applications, from the development of life-saving radiopharmaceuticals and novel antibiotic resistance breakers to the design of efficient and environmentally friendly catalysts. The continued exploration of TACN-based systems promises to yield further innovations across the scientific landscape.
References
- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 2. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 1,4,7-triazacyclononane (TACN),3HCl - www.chematech-mdt.com [chematech-mdt.com]
- 5. 1,4,7-Triazacyclononane | C6H15N3 | CID 188318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 58966-93-1 [chemicalbook.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,4,7-Triazacyclononane [chemeurope.com]
An In-Depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride
Introduction
1,4,7-Triazacyclononane (TACN), a cyclic amine with the formula C₆H₁₅N₃, is a highly versatile and symmetric tridentate ligand extensively utilized in coordination chemistry and biochemical research.[1] Its structure features a nine-membered ring, providing a pre-organized framework for forming exceptionally stable and kinetically inert complexes with a wide array of metal ions, especially those in mid- to high-oxidation states.[1][2] The trihydrochloride salt, 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl), is a common and stable form of this ligand, serving as a crucial starting material in various synthetic applications.[3][4] This guide provides a technical overview of its properties, experimental protocols, and significant applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This quantitative data is essential for experimental design and material handling.
| Property | Value | References |
| Molecular Weight | 238.59 g/mol | [5][6][7] |
| Chemical Formula | C₆H₁₅N₃ · 3HCl (or C₆H₁₈Cl₃N₃) | [5][6][7] |
| CAS Number | 58966-93-1 | [5][6] |
| Appearance | White to off-white crystalline powder | [3][6][8] |
| Melting Point | 288 °C (decomposes) | [3] |
Experimental Protocols
Detailed methodologies are critical for the successful application of TACN·3HCl in research. The following sections describe a general synthesis procedure for the compound and a standard protocol for the formation of a metal complex.
Protocol 1: General Synthesis of this compound
The synthesis of TACN typically involves the cyclization of a linear triamine, such as diethylenetriamine, with protecting groups, followed by deprotection and salt formation. The Richman-Atkins synthesis is a common approach.
Materials:
-
Diethylenetriamine
-
Tosyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol ditosylate or ethylene dibromide
-
Concentrated sulfuric acid (H₂SO₄) for deprotection
-
Concentrated hydrochloric acid (HCl)
-
Absolute Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Protection Step: Diethylenetriamine is reacted with a sulfonylation agent like tosyl chloride in the presence of a base to form the sulfonamidated, protected linear amine.[9][10]
-
Cyclization Step: The protected amine undergoes cyclization in the presence of a cyclizing unit such as ethylene glycol ditosylate or ethylene dibromide.[9][10] This reaction is typically performed in an aprotic organic solvent and results in the formation of the protected macrocycle, Ts₃TACN.[9][10] The product is often a white precipitate that can be filtered and dried.[9]
-
Deprotection Step: The protecting tosyl groups are removed from the cyclized product. This is commonly achieved by heating the compound in concentrated sulfuric acid (e.g., at 140°C for several hours).[9][10]
-
Isolation and Salt Formation: After deprotection, the reaction mixture is cooled and the pH is carefully increased.[9] To obtain the trihydrochloride salt, the free base is dissolved and treated with concentrated HCl.[3] Precipitation of the final product, TACN·3HCl, can be induced by adding a solvent like absolute ethanol.[3]
-
Purification: The collected white precipitate is washed sequentially with a cold solvent such as absolute ethanol and diethyl ether to yield the pure product.[3] The final product can be characterized by ¹H NMR, ¹³C NMR, and ESI-MS.[3]
Protocol 2: Formation of a [Cu(TACN)Cl₂] Complex
TACN·3HCl is an excellent precursor for forming metal complexes. The following protocol describes the synthesis of a copper(II) complex, which has applications as a catalyst for cleaving phosphodiester bonds in DNA.[2]
Materials:
-
This compound (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Prepare separate aqueous solutions of TACN·3HCl, CuCl₂·2H₂O, and NaOH.
-
Combine the TACN·3HCl and CuCl₂·2H₂O solutions.
-
Slowly add the NaOH solution to the mixture to neutralize the hydrochloride and facilitate the complexation reaction. The overall reaction is: TACN·3HCl + CuCl₂·2H₂O + 3NaOH → [Cu(TACN)Cl₂] + 5H₂O + 3NaCl.[4]
-
The resulting complex can be isolated from the solution, often through crystallization, and purified for subsequent use.
Applications in Research and Drug Development
The unique coordination properties of TACN make it a valuable tool in various scientific fields, from catalysis to medicine.[8][11]
Coordination Chemistry and Catalysis: TACN is a popular tridentate ligand that binds to one face of a metal's coordination octahedron.[2] This leaves other coordination sites available for further modification, a key advantage in designing custom catalysts.[1] For instance, manganese-TACN complexes are effective and environmentally benign catalysts for the epoxidation of alkenes using hydrogen peroxide.[4]
Radiopharmaceuticals and Medical Imaging: A prominent application of TACN derivatives is in nuclear medicine.[1] Chelators based on the TACN framework, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are excellent for sequestering radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) used in Positron Emission Tomography (PET) imaging.[1][12] The high stability of these complexes is crucial to prevent the release of the radioactive metal ion in the body.[1]
Drug Development and Antibiotic Resistance: TACN has emerged as a potent inhibitor of metallo-β-lactamases (MBLs).[1] These enzymes are produced by resistant bacteria and inactivate β-lactam antibiotics like carbapenems.[1][13] By chelating the essential zinc ions in the active site of MBLs, TACN can restore the efficacy of these antibiotics against otherwise resistant bacterial strains.[1] Studies have shown that TACN is non-cytotoxic at concentrations effective for MBL inhibition, highlighting its therapeutic potential.[1]
Mandatory Visualization
The development of TACN-based agents for medical applications follows a structured workflow. The diagram below illustrates the key stages in the development of a TACN-based radiopharmaceutical, from initial design to preclinical assessment.
Caption: Workflow for developing a TACN-based radiopharmaceutical.
References
- 1. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]
- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 3. This compound | 58966-93-1 [chemicalbook.com]
- 4. 1,4,7-Triazacyclononane [chemeurope.com]
- 5. scbt.com [scbt.com]
- 6. 1,4,7-triazacyclononane (TACN),3HCl - www.chematech-mdt.com [chematech-mdt.com]
- 7. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 10. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,4,7-Triazacyclononane Restores the Activity of β-Lactam Antibiotics against Metallo-β-Lactamase-Producing Enterobacteriaceae: Exploration of Potential Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,4,7-Triazacyclononane Trihydrochloride from Diethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl), a crucial building block in coordination chemistry and drug development, starting from diethylenetriamine. The primary method described is the well-established Richman-Atkins synthesis, a robust and widely adopted procedure. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow to aid in its practical implementation.
Overview of the Synthetic Pathway
The synthesis of 1,4,7-Triazacyclononane (TACN) from diethylenetriamine is a multi-step process that involves the protection of the amine groups, a cyclization reaction to form the nine-membered ring, and subsequent deprotection to yield the desired macrocycle. The trihydrochloride salt is then typically prepared for improved stability and handling. The most common approach, the Richman-Atkins synthesis, utilizes tosyl groups for amine protection.
The overall transformation can be summarized as follows:
-
Tosylation: Diethylenetriamine is reacted with a sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), in the presence of a base to form the tri-tosylated intermediate, N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET).
-
Cyclization: The protected triamine undergoes cyclization with a two-carbon electrophile, such as ethylene glycol ditosylate or ethylene dibromide, to form the nine-membered ring, 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN).[1][2]
-
Detosylation (Deprotection): The tosyl protecting groups are removed from Ts₃TACN, typically by acid hydrolysis with concentrated sulfuric acid, to yield 1,4,7-triazacyclononane.[1][2]
-
Salt Formation: The free base TACN is then converted to its trihydrochloride salt (TACN·3HCl) by treatment with hydrochloric acid.[3]
An improved one-pot synthesis for the cyclization step has also been described, where the tosylation and cyclization are performed in a single reaction vessel without isolation of the Ts₃DET intermediate.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data reported for the key steps in the synthesis of TACN·3HCl.
| Step | Reactants | Product | Yield (%) | Melting Point (°C) | Reference |
| Tosylation | Diethylenetriamine, p-Toluenesulfonyl chloride | N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET) | 89 | 170-174 | [2] |
| 80.2 | 174-175 | [4] | |||
| Cyclization | Ts₃DET, Ethylene glycol ditosylate | 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN) | 75 | 203-208 | [1][2] |
| 82.1 | 223 | [4] | |||
| Detosylation & Salt Formation | Ts₃TACN | This compound (TACN·3HCl) | 80 | 268.1-270.0 | [3] |
Detailed Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound.
Synthesis of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET)
-
To a vigorously stirred mixture of anhydrous potassium carbonate (121.1 g, 0.88 mol) in 300 mL of water, add diethylenetriamine (27.4 g, 0.27 mol).
-
Heat the resulting mixture to 90°C for one hour.
-
Remove the heat source and add solid p-toluenesulfonyl chloride (156.9 g, 0.82 mol, 3.1 eq) to the mixture. An exothermic reaction will occur, leading to an internal temperature of approximately 55°C.
-
After the initial exotherm subsides (approximately 2.5 hours), heat the reaction mixture to an internal temperature of 80-84°C for 1.5 hours.
-
Allow the reaction to cool to room temperature.
-
Filter the resulting precipitate, wash with water, and dry under vacuum at 55°C to yield Ts₃DET as a white granular solid.[2]
Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place Ts₃DET (216.0 g, 0.38 mol) in 3.6 L of toluene.
-
To the resulting white slurry, add a solution of sodium hydroxide (33.6 g, 0.84 mol, 2.2 eq) in 700 mL of water, followed by a 1.0 M solution of tetrabutylammonium hydroxide in water (38 mL, 0.1 eq).
-
Heat the reaction mixture to 90°C for 30 minutes.
-
Add crude ethylene glycol ditosylate (141.4 g, 0.38 mol, 1 eq) in portions (approximately 3.9 g every 10 minutes) over a 6-hour period.
-
After the addition is complete, continue heating the reaction mixture at 90°C for an additional 4 hours.
-
Allow the mixture to cool to room temperature while stirring overnight.
-
Filter the large white precipitate, wash with water, and dry at 50°C for 12 hours to a constant weight to obtain Ts₃TACN.[1]
Synthesis of this compound (TACN·3HCl)
-
To a magnetically stirred flask, add Ts₃TACN (assuming a starting amount that would theoretically yield around 50g of the final product).
-
Add a solution consisting of concentrated sulfuric acid and water. For example, for 85 mmol of Ts₃TACN, a solution of 53 mL of concentrated sulfuric acid and 9.5 mL of water can be used.[1][2]
-
Heat the reaction mixture in an oil bath at 140°C. The solid material will dissolve in the acid. Continue heating for a total of 6 hours.
-
Cool the mixture to room temperature and then carefully pour it onto ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH) to a high pH (e.g., pH 14). This will precipitate the free base TACN.
-
The free base can be extracted with an organic solvent. However, filtration can be difficult.
-
To obtain the trihydrochloride salt, after the deprotection step and cooling, concentrate the solution under reduced pressure.
-
Add concentrated HCl followed by absolute ethanol until the solution becomes cloudy.
-
Store the mixture at 4°C overnight to promote precipitation.
-
Collect the white precipitate by filtration, wash with ice-cold absolute ethanol, followed by diethyl ether, to yield TACN·3HCl as a white crystalline powder.[3]
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for TACN·3HCl synthesis.
References
- 1. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 2. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 3. This compound | 58966-93-1 [chemicalbook.com]
- 4. CN104529922A - Preparation method of 1,4,7-triazacyclononane hydrochloride - Google Patents [patents.google.com]
Solubility Profile of 1,4,7-Triazacyclononane Trihydrochloride: A Comprehensive Guide for Laboratory Applications
An In-depth Technical Guide for Researchers
Abstract
1,4,7-Triazacyclononane Trihydrochloride (TACN·3HCl) is a pivotal macrocyclic ligand precursor, extensively utilized in the fields of coordination chemistry, catalysis, and the development of novel pharmaceutical agents.[1][2] Its utility is fundamentally linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a detailed examination of the solubility of TACN·3HCl in aqueous and common organic solvents. We will explore the underlying chemical principles governing its solubility, present qualitative and quantitative data, and provide robust, field-tested protocols for solubility determination in a research setting. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling this versatile compound.
Introduction to this compound
1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a nine-membered cyclic polyamine, specifically an aza-crown ether.[3] It serves as a highly effective tridentate ligand, forming stable complexes with a wide variety of metal ions. The trihydrochloride salt form, TACN·3HCl, is often the preferred reagent for laboratory use due to its enhanced stability and, critically, its improved solubility in polar solvents compared to its free base form.[4]
The conversion of the free amine to its hydrochloride salt is a standard chemical strategy to improve the physicochemical properties of a compound for applications ranging from catalysis in aqueous media to the formulation of pharmaceutical drugs.[2][4] TACN·3HCl typically presents as an off-white to pale yellow crystalline powder.[1][2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| Synonyms | TACN·3HCl, 1,4,7-Triazonane trihydrochloride | [3][8] |
| CAS Number | 58966-93-1 | [1][6][7] |
| Molecular Formula | C₆H₁₅N₃ · 3HCl | [2][7] |
| Molecular Weight | 238.59 g/mol | [7] |
| Appearance | Off-white to yellow crystalline powder | [1][5] |
| Melting Point | 288 °C (decomposes) | [1][2][7] |
Core Principles of Solubility
The solubility of TACN·3HCl is governed by its molecular structure: it is an ionic salt. The fundamental principle of "like dissolves like" is the primary determinant of its behavior in different solvents.[9] As a salt, it is composed of the protonated triazacyclononane cation ([C₆H₁₈N₃]³⁺) and three chloride anions (Cl⁻). This highly polar, ionic nature dictates a strong affinity for polar solvents capable of solvation and stabilizing charged species, while predicting poor solubility in non-polar organic solvents.[9]
Several key factors dynamically influence this solubility profile.
Caption: Key factors influencing the solubility of TACN·3HCl.
-
Solvent Polarity: This is the most critical factor. Polar protic solvents, like water, are excellent for dissolving TACN·3HCl because they can effectively solvate both the cation through hydrogen bonding and the chloride anions through ion-dipole interactions. Non-polar solvents lack these stabilizing interactions.
-
Temperature: For most solid solutes, solubility increases with temperature.[10] This is because the dissolution process often requires energy to break the crystal lattice structure (an endothermic process), and increased thermal energy shifts the equilibrium toward dissolution.[11]
-
pH of the Solution: TACN·3HCl is the salt of a weak base. In an aqueous solution, it will establish an equilibrium. Altering the pH will shift this equilibrium. Specifically, adding a base (increasing the pH) will deprotonate the ammonium centers, converting the highly soluble salt into the less polar free base, 1,4,7-triazacyclononane. This will decrease its aqueous solubility while potentially increasing its solubility in certain organic solvents.
Solubility Profile in Common Laboratory Solvents
While precise quantitative data ( g/100 mL) is not consistently published across all solvents, a reliable qualitative and semi-quantitative profile can be established from synthesis procedures, chemical principles, and supplier information.
Table 2: Qualitative Solubility of this compound
| Solvent | Type | Predicted Solubility | Rationale & Supporting Evidence |
| Water (H₂O) | Polar Protic | High / Very Soluble | As an ionic salt (amine hydrochloride), it is designed for aqueous solubility.[4][12] Its use in preparing aqueous lanthanide complexes confirms high water solubility.[7] |
| Methanol (MeOH) | Polar Protic | Slight to Moderate | Polar enough to dissolve some of the salt, but less effective than water. Often used in combination with other solvents or for creating slurries. Some similar amine hydrochlorides show limited solubility in alcohols.[13] |
| Ethanol (EtOH) | Polar Protic | Low / Sparingly Soluble | Synthesis protocols frequently use ice-cold ethanol to wash the precipitated TACN·3HCl, a technique used to remove soluble impurities without dissolving the product, indicating low solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Soluble | DMSO is a powerful, highly polar aprotic solvent known to dissolve a wide range of organic and inorganic compounds, including many salts.[14] While specific data is absent, its properties make it a viable solvent when others fail. |
| Diethyl Ether (Et₂O) | Non-Polar | Insoluble | Used as a final wash during synthesis to remove residual alcohol and dry the product, confirming its insolubility.[1] Amine salts are generally insoluble in ether.[15] |
| Hexane / Chloroform | Non-Polar | Insoluble | The extreme difference in polarity between the ionic salt and these non-polar solvents results in negligible solubility, based on the "like dissolves like" principle.[9] The free base shows only slight solubility in chloroform.[8] |
Experimental Protocol: Determination of Solubility
This section provides a standardized workflow for determining the solubility of TACN·3HCl. Adherence to safety protocols is mandatory.
4.1. Safety Precautions
-
Hazard Profile: this compound is classified as a corrosive substance. It causes severe skin burns and serious eye damage.[6][7][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid powder in a fume hood to avoid inhalation. Prepare all solutions in a well-ventilated area.
4.2. Experimental Workflow Diagram
References
- 1. This compound | 58966-93-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 58966-93-1 [chemicalbook.com]
- 6. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4,7-Triazacyclononane 97 58966-93-1 [sigmaaldrich.com]
- 8. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. moorparkcollege.edu [moorparkcollege.edu]
- 16. This compound, 97% | Fisher Scientific [fishersci.ca]
1,4,7-Triazacyclononane trihydrochloride NMR spectrum analysis
An In-depth Technical Guide to the NMR Spectrum Analysis of 1,4,7-Triazacyclononane Trihydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (TACN·3HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural interpretation of ¹H and ¹³C NMR data, the critical influence of the compound's protonated state, and the causality behind key experimental choices.
Introduction: The Structural Significance of 1,4,7-Triazacyclononane
1,4,7-Triazacyclononane (TACN) is a cyclic organic compound renowned for its role as a highly effective tridentate ligand.[1] Its ability to form stable, kinetically inert complexes with a wide range of transition metals has made it a cornerstone in coordination chemistry, with applications from catalytic systems to biomedical imaging.[1] The compound is most commonly handled and stored as its trihydrochloride salt (TACN·3HCl), ensuring stability and water solubility.[2][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of TACN·3HCl. The inherent symmetry of the TACN macrocycle, when fully protonated, results in remarkably simple and diagnostic NMR spectra. This guide will provide a detailed examination of these spectra, offering insights into sample preparation, spectral interpretation, and the underlying chemical principles.
Molecular Structure and Symmetry Considerations
The structure of 1,4,7-Triazacyclononane consists of a nine-membered ring with three nitrogen atoms separated by two-carbon ethylene bridges.[4] In the trihydrochloride form, each nitrogen atom is protonated, bearing a positive charge, with three chloride counter-ions.[3]
The key to understanding the NMR spectrum of TACN·3HCl lies in its high degree of symmetry (C₃v point group). On the NMR timescale, rapid conformational flexing of the nine-membered ring renders all six methylene (-CH₂) groups chemically and magnetically equivalent. Likewise, all three protonated amine groups (-NH₂⁺-) are equivalent. This symmetry dictates that the molecule will exhibit a minimal number of signals in its NMR spectra, a feature that greatly simplifies analysis.
Caption: Structure of this compound (TACN·3HCl).
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of TACN·3HCl is characterized by its simplicity, a direct consequence of the molecule's symmetry.
Chemical Shift (δ) and Interpretation
-
Methylene Protons (-CH₂-): The twelve protons of the six methylene groups give rise to a single, sharp signal. In deuterium oxide (D₂O), this peak is consistently reported at approximately δ 3.48 ppm .[2] This downfield shift, relative to simple alkanes (typically δ 1-2 ppm), is caused by the powerful electron-withdrawing inductive effect of the adjacent positively charged nitrogen atoms (-N⁺H₂).[5][6] This deshielding effect reduces the electron density around the protons, causing them to resonate at a higher frequency.
-
Amine Protons (-N⁺H₂-): The six protons on the three protonated nitrogen atoms are acidic and undergo rapid chemical exchange with deuterons from the D₂O solvent.[7][8] This H-D exchange renders them "invisible" in the ¹H NMR spectrum. Consequently, when the spectrum is recorded in D₂O, no signal is observed for the N-H protons.[9] If the spectrum were recorded in a non-exchanging (aprotic) solvent like DMSO-d₆, a broad singlet would be expected for these protons, with its chemical shift being highly dependent on concentration and residual water content.[9][10]
Integration and Multiplicity
-
Integration: The integrated area of the methylene proton signal at δ 3.48 ppm corresponds to all 12 protons.
-
Multiplicity: The signal is a singlet . This is because all 12 methylene protons are chemically and magnetically equivalent due to rapid ring inversion. While coupling to the adjacent -N⁺H₂- protons is theoretically possible, the rapid chemical exchange of the amine protons (or their replacement with deuterium in D₂O) averages this coupling to zero, preventing any splitting.[11]
Analysis of the ¹³C NMR Spectrum
Similar to the proton spectrum, the ¹³C NMR spectrum of TACN·3HCl is exceptionally straightforward.
-
Expected Spectrum and Chemical Shift (δ): Due to the molecule's symmetry, all six methylene carbon atoms are equivalent. This results in a single signal in the ¹³C NMR spectrum. This peak is observed at approximately δ 43.1 ppm in D₂O.[2] The electronegative nitrogen atoms deshield the adjacent carbons, shifting their resonance downfield from typical alkane carbons (which appear at δ 10-35 ppm).[12] The chemical shift for carbons adjacent to an amine group typically falls in the δ 37-45 ppm range.[12]
The Decisive Role of Protonation and pH
The trihydrochloride form is central to the observed NMR characteristics. The full protonation of the three nitrogen atoms is what imparts the high symmetry and strong deshielding effects.
The pH of the NMR sample solution is a critical parameter.[13] The chemical shifts of nuclei near ionizable groups are highly sensitive to the protonation state.[14][15] For TACN·3HCl dissolved in a neutral solvent like D₂O, the solution will be acidic, ensuring the triamine remains fully protonated. If a base were to be added to raise the pH, deprotonation would occur, breaking the molecule's perfect symmetry. This would lead to a more complex NMR spectrum with multiple, shifted signals for the now non-equivalent methylene groups.
Caption: Influence of pH on the protonation state and spectral complexity of TACN.
Field-Proven Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation.[16]
Protocol: NMR Sample Preparation for TACN·3HCl
Objective: To prepare a homogeneous, particle-free solution for ¹H and ¹³C NMR analysis.
Methodology:
-
Analyte Quantity: Weigh 5-10 mg of TACN·3HCl for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[17][18] Higher concentrations are needed for the less sensitive ¹³C nucleus.
-
Solvent Selection:
-
Rationale: Deuterated solvents are essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. Deuterium oxide (D₂O) is the solvent of choice for TACN·3HCl due to the compound's high solubility and the benefit of exchanging the labile N-H protons, simplifying the spectrum.[2][19]
-
Procedure: Add approximately 0.6-0.7 mL of D₂O to the vial containing the sample.[16]
-
-
Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. The solution should be clear and transparent.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution into the NMR tube. This can be done by passing the solution through a Pasteur pipette with a small cotton or glass wool plug.[17][20] This step is critical as suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines.[20]
-
Final Volume: Ensure the final sample height in a standard 5 mm NMR tube is approximately 4-5 cm (0.6-0.7 mL).[17]
-
Labeling: Clearly label the NMR tube with the sample identity.
Workflow for NMR Analysis
The following diagram outlines the logical workflow from sample preparation to final spectral interpretation.
Caption: Standard workflow for the NMR analysis of TACN·3HCl.
Summary of Spectroscopic Data
The expected NMR data for this compound in D₂O is summarized below for quick reference.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 3.48 | Singlet | 12H | -CH ₂-CH ₂- |
| ¹³C | ~ 43.1 | Singlet | - | -C H₂-C H₂- |
Conclusion
The NMR spectrum analysis of this compound is a clear demonstration of how molecular symmetry profoundly simplifies spectral data. The fully protonated macrocycle yields a ¹H spectrum with a single peak for all 12 methylene protons and a ¹³C spectrum with a single peak for all six methylene carbons. The choice of D₂O as a solvent is strategic, serving to both dissolve the polar salt and simplify the proton spectrum by exchanging the labile amine protons. This guide provides the foundational understanding and practical protocols necessary for researchers to confidently acquire and interpret the NMR spectra of this important chemical building block.
References
- 1. 1,4,7-Triazacyclononane [chemeurope.com]
- 2. This compound | 58966-93-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
The Coordination Chemistry of 1,4,7-Triazacyclononane: A Comprehensive Technical Guide
Abstract
1,4,7-Triazacyclononane (TACN) is a nine-membered macrocyclic ligand renowned for its capacity to form exceptionally stable and kinetically inert complexes with a wide array of metal ions.[1] Its distinctive tridentate, facial coordination mode renders the resultant metal-ligand framework robust, establishing it as an ideal scaffold for further functionalization. This guide provides an in-depth exploration of the fundamental coordination chemistry of TACN, encompassing its synthesis, coordination behavior with various metal ions, thermodynamic stability, and key spectroscopic and structural features. Furthermore, it delves into the applications of TACN complexes in catalysis, particularly as biomimics of metalloenzymes, and in the field of medicinal chemistry as advanced chelators for radiopharmaceuticals. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a cyclic polyamine that has attracted considerable attention in coordination chemistry, catalysis, and medicinal chemistry.[1] As a saturated nine-membered ring featuring three secondary amine donor groups, it functions as a classic tridentate ligand.[1] Upon complexation, the three nitrogen atoms bind to a metal ion in a facial arrangement, occupying one face of an octahedron.[2][3] This coordination geometry imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes.[4]
The robust nature of the [M(TACN)]ⁿ⁺ core allows for further synthetic modifications at the other coordination sites of the metal or on the amine groups of the TACN ring itself.[2][3] This versatility has led to the development of a vast library of TACN-based ligands with tailored properties for specific applications.[4] These applications range from modeling the active sites of metalloenzymes to the development of catalysts for environmentally benign oxidations and the design of bifunctional chelators for medical imaging and therapy.[4][5]
Synthesis of 1,4,7-Triazacyclononane and its Derivatives
The synthesis of TACN is a critical aspect of its chemistry, with several methods being reported. The Richman-Atkins synthesis is a widely recognized approach. Additionally, various derivatives with functional pendant arms can be prepared to modulate the properties of the resulting metal complexes.
Experimental Protocol: Synthesis of 1,4,7-Triazacyclononane (Richman-Atkins Method)
A common and effective method for the synthesis of TACN is the Richman-Atkins synthesis, which involves the cyclization of a linear triamine precursor. An improved, two-step process has also been developed to enhance yield and purity.[5][6]
Step 1: Cyclization of Sulfonamidated Diethylenetriamine
-
In a reaction vessel, diethylenetriamine is reacted with a sulfonylation agent, such as tosyl chloride, in an aqueous medium containing an inorganic base to form a sulfonamidated diethylenetriamine.[6]
-
Without isolating the intermediate, the aqueous mixture is then brought into contact with an aprotic organic solvent.[6]
-
A cyclizing agent, such as ethylene glycol ditosylate or ethylene dibromide, is introduced to the biphasic mixture.[6] This results in the formation of the cyclized, tritosylated 1,4,7-triazacyclononane (Ts₃TACN) in high yield.[6]
Step 2: Deprotection of Ts₃TACN
-
The deprotection of the sulfonamidated cyclized product is achieved by treatment with a strong inorganic acid, such as sulfuric acid.[5][6] The reaction is typically heated to around 140°C for several hours to ensure complete removal of the tosyl groups.[5][6]
-
Following deprotection, the reaction mixture is carefully neutralized.[5]
-
Increasing the pH to 14 results in a slurry containing the free TACN ligand.[5][6] The product can then be extracted and purified.
Figure 1: Simplified workflow for the synthesis of 1,4,7-Triazacyclononane.
Synthesis of TACN Derivatives
The secondary amine groups of the TACN macrocycle provide convenient points for functionalization. The attachment of pendant arms can modify the coordination properties, solubility, and biological activity of the resulting metal complexes. For example, TACN derivatives with acetate or phosphinate side chains have been synthesized for various applications, including as chelators for radiometals in PET imaging.[7][8]
Coordination Chemistry
TACN is a versatile tridentate ligand that forms stable complexes with a wide range of metal ions, particularly transition metals in mid to high oxidation states such as Ni(III), Mn(IV), Mo(III), and W(III).[2][3] However, it can also stabilize metals in low oxidation states, as exemplified by the formation of air-stable tricarbonyl complexes with Mo(0) and W(0).[2][3]
The facial coordination of TACN to an octahedral metal center leaves three cis-coordination sites available for other ligands, which can be solvent molecules, anions, or functional pendant arms. This predictable coordination geometry is a key feature of TACN chemistry.
Figure 2: General scheme for the formation of a metal-TACN complex.
Stability of Metal-TACN Complexes
The macrocyclic effect contributes significantly to the high thermodynamic stability of metal-TACN complexes. The pre-organized nature of the ligand results in a smaller entropic penalty upon complexation compared to analogous acyclic ligands. The stability constants (log K) for a variety of metal-TACN and TACN-derivative complexes are presented in Table 1.
Table 1: Stability Constants (log KML) of Selected Metal-TACN Derivative Complexes
| Metal Ion | Ligand | log KML | Conditions | Reference |
| Ga³⁺ | NOTA | 21.53 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Ga³⁺ | TRAP-H | 24.3 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Ga³⁺ | TRAP-Ph | 23.3 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Mg²⁺ | NOTA | 7.03 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Mg²⁺ | TRAP-H | 6.70 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Mg²⁺ | TRAP-Ph | 5.86 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Ca²⁺ | NOTA | 8.23 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Ca²⁺ | TRAP-H | 5.75 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Ca²⁺ | TRAP-Ph | 4.87 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Zn²⁺ | NOTA | 16.03 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Zn²⁺ | TRAP-H | 15.65 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
| Cu²⁺ | NOTA | 19.86 | 0.1 M (NMe₄)Cl, 25 °C | [2] |
NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid; TRAP-H: 1,4,7-triazacyclononane-N,N',N''-tris(methylphosphinic acid); TRAP-Ph: 1,4,7-triazacyclononane-N,N',N''-tris(phenylphosphinic acid)
Structural and Spectroscopic Characterization
The characterization of metal-TACN complexes relies on a combination of techniques, including X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the facial coordination of the TACN ligand. Table 2 summarizes key structural parameters for representative metal-TACN complexes.
Table 2: Selected Bond Lengths and Angles for Metal-TACN Complexes
| Complex | Metal-N (Å) | N-Metal-N (°) | Coordination Geometry | Reference |
| [Co(Me₃TACN)(NCMe)₃]²⁺ | 2.14 (avg) | 83.0 (avg) | Octahedral | [9] |
| Oxovanadium(V) Complex | - | - | Octahedral | [3] |
| Dioxomolybdenum(VI) Complex | - | - | Octahedral | [3] |
Me₃TACN: 1,4,7-trimethyl-1,4,7-triazacyclononane
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of TACN complexes in solution. ¹H and ¹³C NMR provide information about the ligand framework, while the chemical shifts can be sensitive to metal coordination. For certain metal ions, such as scandium, ⁴⁵Sc NMR can be employed.
Table 3: Representative NMR Spectroscopic Data for TACN Complexes
| Complex | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| [Sc(nota)] | ¹H | 3.68 (s, 6H), 3.22–2.95 (m, 12H) | H₂O + D₂O | [4] |
| [Sc(nota)] | ¹³C | 180.2, 65.9, 55.4 | H₂O + D₂O | [4] |
| [Sc(nota)] | ⁴⁵Sc | 83.3 | H₂O + D₂O | [4] |
| [Re(TACN-derivative)(CO)₃]⁺ | ¹H | 7.36–7.39 (m, 2H), 7.29–7.33 (m, 3H), 7.26 (t, 1H), 4.40 (d, 2H), 4.34 (s, 4H), 4.24 (s, 2H), 3.63–3.70 (m, 8H), 3.49–3.53 (m, 4H) | CD₃CN | [7] |
| [Re(TACN-derivative)(CO)₃]⁺ | ¹³C | 194.3, 169.4, 167.4, 138.4, 128.5, 127.5, 127.3, 66.1, 64.9, 57.6, 57.3, 42.6 | CD₃CN | [7] |
UV-Vis Spectroscopy
Electronic absorption spectroscopy is used to probe the electronic transitions within the metal complexes. The d-d transitions of transition metal complexes are often observed in the visible region and are sensitive to the coordination environment of the metal ion.
Table 4: UV-Vis Spectroscopic Data for Selected Metal-TACN Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| Cu(II)-TACN derivative | - | - | - | [10] |
| Zn(II)-TACN derivative | - | - | - | [10] |
| Mn(II)-TACN derivative | - | - | - | [10] |
(Note: Specific λmax and ε values are highly dependent on the specific complex and solvent and are often reported graphically in the literature.)
Applications in Catalysis and Drug Development
The unique properties of metal-TACN complexes have led to their application in various fields, including catalysis and medicinal chemistry.
Catalytic Applications
Manganese-TACN complexes have been shown to be effective catalysts for the epoxidation of alkenes using hydrogen peroxide as an environmentally benign oxidant.[5] These systems often function as biomimics of manganese-containing enzymes. The catalytic cycle typically involves the formation of a high-valent manganese-oxo species which acts as the active oxidant.
Figure 3: Simplified catalytic cycle for alkene epoxidation by a Mn-TACN complex.
Copper(II)-TACN complexes are effective catalysts for the hydrolytic cleavage of phosphodiester bonds in DNA and RNA mimics.[11] The proposed mechanism involves the coordination of the phosphate ester to the copper center, followed by intramolecular attack of a coordinated hydroxide ion.[11]
Drug Development and Radiopharmaceuticals
The high stability and kinetic inertness of metal-TACN complexes are crucial for in vivo applications, where the release of the metal ion can be toxic.[1] TACN derivatives, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are premier chelators for radiometals used in Positron Emission Tomography (PET).[1] These bifunctional chelators can be conjugated to biological targeting molecules, such as peptides or antibodies, to deliver the radioisotope to a specific site in the body for imaging or therapy.[4]
Figure 4: Workflow for developing and using a TACN-based PET imaging agent.
Detailed Experimental Protocols
Protocol: Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II), [Cu(TACN)Cl₂]
This protocol describes the synthesis of a well-characterized copper(II)-TACN complex.
Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve TACN·3HCl in deionized water.
-
In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.
-
Slowly add the CuCl₂ solution to the TACN solution with stirring.
-
Carefully add a stoichiometric amount of a concentrated NaOH solution to neutralize the hydrochloride salts and facilitate complex formation.
-
The color of the solution should change, indicating the formation of the complex.
-
The product can be precipitated by the addition of ethanol and collected by filtration.
-
The resulting solid is washed with ethanol and dried under vacuum.
Protocol: Synthesis of a Manganese(III)-TACN Acetate Complex
This protocol outlines a general procedure for the synthesis of a manganese(III)-TACN complex.
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
Acetic acid
-
An oxidizing agent (e.g., potassium permanganate)
-
Methanol
Procedure:
-
Dissolve TACN in methanol.
-
In a separate flask, dissolve manganese(II) acetate tetrahydrate in a mixture of methanol and acetic acid.
-
Add the TACN solution to the manganese acetate solution with stirring.
-
Slowly add a solution of the oxidizing agent in methanol to the reaction mixture to oxidize Mn(II) to Mn(III).
-
The reaction mixture is typically stirred for several hours at room temperature.
-
The product can be isolated by crystallization or precipitation upon cooling or addition of a suitable anti-solvent.
-
The solid is collected by filtration, washed with a cold solvent, and dried.
Conclusion
The coordination chemistry of 1,4,7-triazacyclononane is a rich and expanding field with significant implications for catalysis, materials science, and medicine. The remarkable stability and kinetic inertness of its metal complexes, combined with the tunability of the ligand framework, make TACN a privileged platform for the design of functional metal-based systems. This guide has provided a comprehensive overview of the core aspects of TACN chemistry, from its synthesis and fundamental coordination properties to its applications in cutting-edge research. It is anticipated that the continued exploration of TACN and its derivatives will lead to further advancements in the development of novel catalysts and therapeutic and diagnostic agents.
References
- 1. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 6. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Picolinate-appended tacn complexes for bimodal imaging: Radiolabeling, relaxivity, photophysical and electrochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of 1,4,7-Triazacyclononane: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 1,4,7-Triazacyclononane (TACN), a cornerstone of modern coordination chemistry. We delve into the seminal Richman-Atkins synthesis and subsequent large-scale adaptations, offering detailed experimental protocols. The unique coordination properties of TACN as a facial tridentate ligand are explored, providing a foundation for understanding its widespread applications. This guide further examines the pivotal role of TACN and its functionalized derivatives in catalysis, particularly in oxidation reactions, and its burgeoning importance in the development of diagnostic and therapeutic radiopharmaceuticals. Through a synthesis of historical context, detailed protocols, and analysis of structure-function relationships, this guide serves as an essential resource for researchers, scientists, and drug development professionals.
A Historical Perspective: The Genesis of a Versatile Ligand
The story of 1,4,7-Triazacyclononane (TACN) is a testament to the pursuit of fundamental coordination chemistry and its subsequent translation into diverse applications. While cyclic amines were known, the systematic synthesis and characterization of TACN in the mid-20th century unlocked a new realm of possibilities in the design of stable and kinetically inert metal complexes.
The seminal work that brought TACN to the forefront of the chemical community was the development of a practical and efficient synthesis by Richman and Atkins, published in the Journal of the American Chemical Society in 1974. This method, which remains a cornerstone of TACN synthesis, involves the cyclization of a linear triamine precursor, diethylenetriamine, and will be discussed in detail in the subsequent sections. Prior to this, the synthesis of such macrocycles was often fraught with low yields and challenging purification procedures. The Richman-Atkins synthesis provided a reproducible and scalable route, making TACN readily accessible to the broader scientific community and paving the way for the explosion of research into its coordination chemistry and applications that followed.
Synthetic Methodologies: From Benchtop to Industrial Scale
The ability to reliably synthesize TACN and its derivatives is fundamental to its utility. This section provides a detailed examination of the key synthetic strategies, from the classic laboratory-scale preparation to industrial adaptations.
The Richman-Atkins Synthesis: A Detailed Protocol
The Richman-Atkins synthesis is a robust and widely adopted method for the preparation of TACN. It proceeds via the formation of a tritosylated intermediate, which facilitates the cyclization and is subsequently deprotected.
Experimental Protocol: Synthesis of 1,4,7-Triazacyclononane (TACN) via the Richman-Atkins Method
This protocol is based on the original work of Richman and Atkins and subsequent refinements.
Step 1: Synthesis of N,N',N''-tritosyldiethylenetriamine
-
In a well-ventilated fume hood, dissolve diethylenetriamine in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride) in pyridine to the cooled diethylenetriamine solution with constant stirring. An excess of tosyl chloride is used to ensure complete tosylation of all three nitrogen atoms.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a large volume of ice-cold water to precipitate the N,N',N''-tritosyldiethylenetriamine.
-
Collect the white precipitate by filtration, wash thoroughly with water to remove pyridine hydrochloride, and dry under vacuum.
Step 2: Cyclization to form 1,4,7-tritosyl-1,4,7-triazacyclononane
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the dried N,N',N''-tritosyldiethylenetriamine to the sodium ethoxide solution. This deprotonates the terminal tosylamides, forming the disodium salt.
-
In a separate flask, prepare a solution of 1,2-ethanediol ditosylate in dimethylformamide (DMF).
-
Add the solution of the disodium salt of N,N',N''-tritosyldiethylenetriamine dropwise to the heated solution of 1,2-ethanediol ditosylate in DMF under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring over several hours. The high dilution conditions favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to heat the reaction mixture for several hours to ensure complete cyclization.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue is then triturated with water to precipitate the crude 1,4,7-tritosyl-1,4,7-triazacyclononane.
-
The crude product is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization.
Step 3: Detosylation to yield 1,4,7-Triazacyclononane
-
Suspend the 1,4,7-tritosyl-1,4,7-triazacyclononane in concentrated sulfuric acid.
-
Heat the mixture at a high temperature (e.g., 100-140°C) for an extended period (typically 48-72 hours) to effect cleavage of the tosyl protecting groups.
-
Cool the reaction mixture in an ice bath and cautiously dilute with a large volume of diethyl ether to precipitate the trihydrogensulfate salt of TACN.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dissolve the salt in a minimum amount of water and basify to a high pH (e.g., pH 14) with a strong base such as sodium hydroxide.
-
Extract the free base of TACN into a suitable organic solvent, such as chloroform or dichloromethane.
-
Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the pure 1,4,7-Triazacyclononane.
Industrial Scale Synthesis: An Improved Approach
While the Richman-Atkins synthesis is effective, its use of pyridine and the need for high dilution in the cyclization step present challenges for large-scale production. An improved process has been developed and patented for the industrial synthesis of TACN and its derivatives.[1] This method offers several advantages, including the use of more environmentally benign solvents and a reduction in the number of discrete steps.
Key Improvements in the Industrial Process: [1]
-
Aqueous Tosylation: The initial tosylation of diethylenetriamine is carried out in an aqueous medium using an inorganic base, eliminating the need for pyridine.[1]
-
One-Pot Cyclization: The sulfonamidated diethylenetriamine is not isolated but is directly subjected to cyclization in the same reactor vessel. This is achieved by adding an aprotic organic solvent and a cyclizing agent, such as ethylene glycol ditosylate or ethylene dibromide.[1]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can enhance the efficiency of the cyclization step.
-
Streamlined Deprotection and Alkylation: The deprotection of the tosyl groups and subsequent N-alkylation (for derivatives like 1,4,7-trimethyl-1,4,7-triazacyclononane) can also be performed in a more streamlined, and in some cases, one-pot fashion.[1]
These modifications have made the synthesis of TACN more cost-effective and amenable to the large-scale production required for its commercial applications.
The Heart of the Matter: Coordination Chemistry of TACN
The remarkable utility of TACN stems from its unique coordination properties. As a nine-membered macrocycle with three nitrogen donor atoms arranged in a 1,4,7-substitution pattern, TACN acts as a highly pre-organized tridentate ligand.
Facial Coordination and Kinetic Inertness
Upon complexation with a metal ion, TACN invariably adopts a facial (fac) coordination geometry, binding to one face of an octahedron. This leaves the three remaining coordination sites available for binding other ligands. This facial coordination is a direct consequence of the constrained cyclic nature of the ligand.
A key feature of TACN-metal complexes is their exceptional kinetic inertness. Once coordinated, the TACN ligand is very difficult to dissociate from the metal center. This high stability is a result of the macrocyclic effect, where the pre-organized structure of the ligand minimizes the entropic penalty of complexation. This inertness is a critical attribute for many of its applications, particularly in catalysis and radiopharmaceuticals, where the integrity of the metal-ligand complex is paramount.
Functionalization of the TACN Scaffold
A significant advantage of the TACN framework is the ability to functionalize the secondary amine groups. This allows for the fine-tuning of the electronic and steric properties of the ligand and the resulting metal complexes, tailoring them for specific applications. N-alkylation is a common strategy, with 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN) being a prominent example. The methyl groups increase the electron-donating ability of the nitrogen atoms and provide steric bulk, which can influence the reactivity of the metal center.
Furthermore, pendant arms with additional coordinating groups can be introduced to create polydentate ligands with enhanced stability and specific functionalities. For example, the introduction of carboxylate or phosphonate arms transforms TACN into powerful chelators for radiometals, as will be discussed later.
Applications in Catalysis: Mimicking Nature's Efficiency
The robust nature of TACN-metal complexes has made them valuable platforms for the development of catalysts for a wide range of organic transformations. A particularly active area of research is in oxidation catalysis, where TACN complexes of manganese and other transition metals have shown remarkable efficacy.
Oxidation Catalysis
Manganese-TACN complexes are highly effective catalysts for the epoxidation of alkenes and the oxidation of alcohols using environmentally benign oxidants such as hydrogen peroxide.[2] These catalysts are thought to mimic the function of certain metalloenzymes that carry out oxidation reactions in biological systems.
| Catalyst | Substrate | Oxidant | Product | Turnover Number (TON) | Selectivity (%) | Reference |
| [Mn(TACN)Cl₃] | Styrene | H₂O₂ | Styrene Oxide | >100 | >95 | [2] |
| [Mn₂(O)₃(TACN)₂]²⁺ | Cyclohexene | H₂O₂ | Cyclohexene Oxide | ~500 | >98 | [2] |
| [Fe(TACN)(CH₃CN)₃]²⁺ | Cyclohexane | H₂O₂ | Cyclohexanol/one | ~30 | ~85 | [2] |
This table provides representative examples, and specific performance can vary with reaction conditions.
The catalytic cycle is believed to involve the formation of a high-valent metal-oxo species, which then acts as the active oxidant. The TACN ligand is crucial for stabilizing these highly reactive intermediates, preventing catalyst degradation and allowing for high turnover numbers.
A New Frontier: TACN in Radiopharmaceutical Development
The exceptional stability of TACN-metal complexes has made them highly attractive for applications in nuclear medicine, particularly for the chelation of radiometals for diagnostic imaging and targeted radiotherapy.[3]
Chelating Radiometals for Imaging and Therapy
For a radiometal to be used in vivo, it must be strongly bound by a chelator to prevent its release and non-specific accumulation in the body, which can lead to toxicity and poor imaging quality. The kinetic inertness of TACN complexes is a significant advantage in this regard.
Functionalized TACN derivatives, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its analogues, are particularly well-suited for this purpose. The pendant carboxylate or phosphonate arms increase the coordination number and provide a stronger binding affinity for various radiometals.
Key Radiometals Chelated by TACN Derivatives:
-
Gallium-68 (⁶⁸Ga): A positron-emitting radionuclide used for Positron Emission Tomography (PET) imaging. ⁶⁸Ga-NOTA complexes are widely used in the development of PET tracers for cancer diagnosis.
-
Copper-64 (⁶⁴Cu): Another positron-emitting radionuclide with a longer half-life than ⁶⁸Ga, making it suitable for imaging biological processes that occur over longer timeframes.[3]
-
Technetium-99m (⁹⁹mTc) and Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re): These chemically similar elements are used for Single-Photon Emission Computed Tomography (SPECT) imaging (⁹⁹mTc) and radiotherapy (¹⁸⁶/¹⁸⁸Re), respectively. TACN-based chelators can be used to develop theranostic pairs, where the same targeting molecule can be labeled with either a diagnostic or a therapeutic radionuclide.[4]
| Ligand | Radiometal | log K (Stability Constant) | Application | Reference |
| NOTA | ⁶⁸Ga³⁺ | 30.98 | PET Imaging | [5] |
| DOTA | ⁶⁴Cu²⁺ | 22.3 | PET Imaging/Therapy | [3] |
| TACN-triacetate | ⁹⁹mTc(CO)₃⁺ | High | SPECT Imaging | [4] |
| TACN-triacetate | ¹⁸⁶Re(CO)₃⁺ | High | Radiotherapy | [4] |
Stability constants are highly dependent on conditions and the specific derivative of the ligand.
The development of bifunctional chelators based on the TACN scaffold is a major area of research. In these systems, the TACN derivative is covalently linked to a targeting vector, such as a peptide or antibody, that specifically binds to a biological target, such as a cancer cell receptor. This allows for the targeted delivery of the radiometal to the site of disease, enhancing diagnostic accuracy and therapeutic efficacy.
Conclusion
From its initial synthesis as a fundamental building block in coordination chemistry, 1,4,7-Triazacyclononane has evolved into a remarkably versatile and indispensable tool across a spectrum of scientific disciplines. Its unique structural and coordination properties, particularly its facial tridentate binding mode and the kinetic inertness of its metal complexes, have been the driving force behind its widespread adoption. The seminal Richman-Atkins synthesis paved the way for decades of research, leading to the development of sophisticated catalytic systems that mimic the efficiency of natural enzymes and advanced radiopharmaceuticals that are at the forefront of personalized medicine. The continued exploration of functionalized TACN derivatives promises to unlock even more innovative applications in the years to come, solidifying its legacy as a truly foundational molecule in chemical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An investigation of 1,4,7-tri(4-alkynyl)-1,4,7-triazacyclononanes: ligand synthesis and metal co-ordination chemistry [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Safety of 1,4,7-Triazacyclononane Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 1,4,7-Triazacyclononane trihydrochloride (CAS: 58966-93-1), a versatile ligand in coordination chemistry. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its hazards and the necessary precautions for its handling and use in a research and development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the proper storage, handling, and use of the compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N₃ · 3HCl | [1][2] |
| Molecular Weight | 238.59 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline powder | [3][4] |
| Melting Point | 288 °C (decomposes) | [1][3] |
| Solubility | No specific data available, but used in aqueous solutions. | |
| Storage Temperature | Room temperature, under inert gas. | [4][5] |
| Hygroscopic | Yes | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |
GHS classification is based on aggregated data from multiple suppliers.[1][7][8]
Toxicological Data
Despite its classification as a corrosive substance, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed safety data sheets and chemical databases.[9] The hazard classification is based on its corrosive properties.
Experimental Protocols
While specific safety studies on this compound are not publicly available, its classification as a skin and eye corrosive substance implies that its hazardous properties are well-established. Standardized in vitro and in vivo test protocols are used to determine such classifications. The following are detailed methodologies for key experiments relevant to the hazards of this chemical.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)
This test method is used to assess the skin corrosion potential of a chemical by measuring its effect on a reconstructed human epidermis model.
Principle: The test chemical is applied topically to a three-dimensional RhE model. Corrosive chemicals are identified by their ability to cause a decrease in cell viability below defined threshold levels. Cell viability is measured using the MTT assay, which quantifies the conversion of the yellow MTT tetrazolium salt to a purple formazan precipitate by mitochondrial dehydrogenases in viable cells.
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a sterile, defined culture medium.
-
Test Chemical Application: A precise amount of the test chemical (solid or liquid) is applied uniformly to the surface of the RhE tissue.
-
Exposure: The tissues are exposed to the test chemical for specific time points (e.g., 3 minutes and 1 hour).
-
Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.
-
MTT Assay: The tissues are incubated with MTT solution for 3 hours. Following incubation, the formazan precipitate is extracted from the tissues using an organic solvent (e.g., isopropanol).
-
Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.
-
Data Analysis: The percentage of viable cells is calculated relative to negative controls. A chemical is identified as corrosive if the cell viability is below a certain threshold at a specific time point.
Caption: Workflow for In Vitro Skin Corrosion Testing.
In Vivo Acute Eye Irritation/Corrosion Test (OECD Guideline 405)
This test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.
Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Dose Administration: A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of each animal.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
-
Reversibility: The reversibility of any observed lesions is assessed over a period of 21 days.
-
Classification: The substance is classified as an eye irritant or corrosive based on the severity and reversibility of the observed ocular lesions.
Caption: Workflow for In Vivo Acute Eye Irritation Testing.
Safe Handling and Emergency Procedures
Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. In cases of potential for significant exposure, a chemical-resistant suit may be necessary.
-
Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator should be used.
First Aid Measures
Immediate action is critical in case of exposure.
Caption: First Aid Procedures for Exposure.
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep or scoop up the solid material and place it in a designated, labeled container for disposal.
-
Clean the spill area with a suitable absorbent material.
-
Ventilate the area.
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[3] The compound is hygroscopic and should be stored under an inert atmosphere.[3][6]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered a hazardous waste due to its corrosive properties.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its corrosive nature. While quantitative toxicological data is limited, its classification as a substance that causes severe skin burns and eye damage necessitates the use of stringent safety precautions. By following the guidelines outlined in this technical guide, researchers can minimize the risks associated with the use of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. oecd.org [oecd.org]
- 3. fishersci.com [fishersci.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. criver.com [criver.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
An In-Depth Technical Guide to the Handling and Storage of 1,4,7-Triazacyclononane Trihydrochloride for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Versatility of a Keystone Ligand
1,4,7-Triazacyclononane (TACN), and its trihydrochloride salt, stands as a cornerstone in the field of coordination chemistry. Its unique tridentate, facial binding to metal ions confers exceptional kinetic inertness and thermodynamic stability to the resulting complexes. This robustness has made TACN and its derivatives invaluable tools in a wide array of applications, from the development of novel catalysts to the design of advanced radiopharmaceuticals and drug delivery systems. This guide provides a comprehensive overview of the critical aspects of handling, storing, and utilizing 1,4,7-Triazacyclononane trihydrochloride, ensuring both the safety of the researcher and the integrity of the experimental outcomes. The protocols and insights presented herein are grounded in established best practices and aim to empower researchers to harness the full potential of this versatile ligand.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is paramount for its effective and safe use. The trihydrochloride salt is the most common commercially available form, offering improved stability and handling characteristics over the free base.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₅N₃·3HCl | |
| Molecular Weight | 238.59 g/mol | |
| Appearance | White to off-white or pale yellow crystalline powder | |
| Melting Point | 288 °C (decomposes) | |
| Solubility | Soluble in water. | |
| CAS Number | 58966-93-1 |
Prudent Stewardship: Safe Handling and Storage Protocols
Due to its corrosive nature, stringent safety protocols must be observed when handling this compound. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Non-Negotiable Imperative
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves (minimum 4 mil thickness) are required. For prolonged contact or when handling larger quantities, the use of heavy-duty, chemical-resistant gloves is recommended.
-
Body Protection: A full-length laboratory coat, closed-toe shoes, and long pants are essential to protect the skin.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator with a P3 filter cartridge is necessary to prevent inhalation of airborne particles.
A Step-by-Step Guide to Handling the Solid Compound
The following protocol outlines the best practices for weighing and transferring solid this compound.
-
Work Area Preparation: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. The work surface should be clean and free of clutter.
-
Weighing: Use a tared, clean, and dry glass container for weighing. Avoid the use of plastic weigh boats, as static electricity can cause the fine powder to disperse.
-
Transfer: Use a clean, dry spatula for transferring the powder. Handle the compound gently to avoid creating dust.
-
Cleaning: After use, thoroughly clean the spatula and the weighing area. Any residual powder should be treated as corrosive waste.
Storage: Maintaining Compound Integrity
Proper storage is crucial for preserving the quality and stability of this compound.
-
Container: Keep the compound in its original, tightly sealed container.
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to protect from moisture, as the compound can be hygroscopic.
-
Temperature: Store at room temperature in a cool, dark, and dry place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.
In the Lab: Foundational Experimental Protocols
The following protocols provide a starting point for the use of this compound in common research applications.
Preparation of an Aqueous Stock Solution
The trihydrochloride salt readily dissolves in water, creating an acidic solution. The pH will likely need to be adjusted for many applications, particularly those involving metal complexation.
-
Initial Dissolution: In a fume hood, slowly add the desired mass of this compound to a volumetric flask containing deionized water.
-
Mixing: Gently swirl the flask to dissolve the solid. Sonication can be used to aid dissolution if necessary.
-
pH Adjustment: The resulting solution will be acidic. For applications requiring a neutral or basic pH, slowly add a suitable base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached.
-
Final Volume: Once the desired pH is achieved, bring the solution to the final volume with deionized water.
-
Storage: Store the stock solution at 2-8 °C. Depending on the concentration and pH, the stability of the solution may vary. It is recommended to prepare fresh solutions for sensitive experiments.
A Representative Synthesis of a Metal-TACN Complex: [Cu(TACN)Cl₂]
This protocol is adapted from established literature and demonstrates the straightforward synthesis of a copper(II)-TACN complex.
-
Reactant Preparation: In separate flasks, prepare aqueous solutions of this compound and copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
pH Adjustment: To the this compound solution, slowly add three molar equivalents of an aqueous sodium hydroxide (NaOH) solution to deprotonate the amine groups of the ligand.
-
Complexation: While stirring, slowly add the CuCl₂·2H₂O solution to the deprotonated TACN solution. A color change should be observed as the complex forms.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete complexation.
-
Isolation and Purification: The resulting complex can be isolated by various methods, such as precipitation followed by filtration, or by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Applications in the Vanguard of Scientific Innovation
The unique properties of TACN have positioned it as a critical component in several cutting-edge areas of research and development.
Coordination Chemistry and Catalysis
As a tridentate ligand, TACN forms highly stable complexes with a wide range of transition metals. This stability allows for the systematic modification of the other coordination sites on the metal center, enabling the development of catalysts for a variety of organic transformations, including oxidation and hydrolysis reactions.
Drug Development and Radiopharmaceuticals
The ability of TACN and its derivatives to form stable chelates with metal ions is of particular interest in medicine. Functionalized TACN ligands are used to sequester diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radioisotopes. These radiolabeled complexes can then be attached to targeting vectors, such as peptides or antibodies, to create agents for molecular imaging (e.g., PET) and targeted radionuclide therapy. Furthermore, the TACN scaffold is being explored for the development of drug delivery systems, where the metal complex can serve as a carrier for therapeutic agents.
Concluding Remarks: A Foundation for Future Discovery
This compound is more than just a chemical reagent; it is a versatile building block that has enabled significant advances in chemistry, materials science, and medicine. By adhering to the principles of safe handling and employing robust experimental protocols, researchers can confidently and effectively utilize this powerful tool to push the boundaries of scientific discovery. The insights and procedures detailed in this guide are intended to provide a solid foundation for both new and experienced users of this compound, fostering a culture of safety and scientific excellence.
A Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride for Researchers and Drug Development Professionals
An In-depth Review of a Versatile Chelating Agent in Coordination Chemistry, Catalysis, and Therapeutics
Introduction:
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl) is a cyclic polyamine that has garnered significant attention in the scientific community for its exceptional metal-chelating properties. Its rigid, pre-organized structure allows for the formation of highly stable, kinetically inert metal complexes. This unique characteristic has made it an invaluable ligand in a wide array of applications, ranging from industrial catalysis to the development of novel radiopharmaceuticals and therapeutic agents. This technical guide provides a comprehensive overview of the commercially available sources of TACN·3HCl, its key physicochemical properties, and detailed experimental protocols for its application in coordination chemistry and drug development.
Commercial Availability and Physicochemical Properties
A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is generally supplied as a white to off-white crystalline powder. Below is a summary of the typical quantitative data available from prominent commercial suppliers.
| Property | Typical Value |
| CAS Number | 58966-93-1 |
| Molecular Formula | C₆H₁₅N₃·3HCl |
| Molecular Weight | 238.59 g/mol |
| Purity | ≥97% (Titration) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 288 °C (decomposes)[1] |
| Solubility | Soluble in water. |
Key Applications and Experimental Protocols
The utility of this compound spans multiple scientific disciplines. Its ability to form stable complexes with a wide range of metal ions is central to its diverse applications.
Synthesis of Metal Complexes for Catalysis
Complexes of TACN with metals such as manganese and copper have been shown to be effective catalysts for various oxidation and hydrolysis reactions.[2]
Experimental Protocol: Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II) [[(TACN)CuCl₂]] [2]
This complex is known to catalyze the hydrolytic cleavage of phosphodiester bonds, a reaction relevant to the study of DNA and RNA.[2]
Materials:
-
This compound (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve a specific molar equivalent of TACN·3HCl in deionized water.
-
In a separate vessel, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.
-
Slowly add three molar equivalents of a sodium hydroxide solution to the TACN·3HCl solution to deprotonate the amine groups.
-
To the resulting solution of the free TACN ligand, add the aqueous solution of CuCl₂·2H₂O with continuous stirring.
-
The formation of the [(TACN)CuCl₂] complex is typically indicated by a color change.
-
The product can be isolated by crystallization, filtration, and washing with a suitable solvent, followed by drying under vacuum.
Development of Radiopharmaceuticals
The kinetic inertness of TACN-metal complexes makes them ideal for in vivo applications, particularly in the development of radiopharmaceuticals for imaging and therapy. Derivatives of TACN are often used to chelate radioisotopes like ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu.
Experimental Workflow: Radiolabeling of a TACN-derived Chelator
The general workflow involves the synthesis of a bifunctional chelator, where a TACN derivative is conjugated to a targeting moiety (e.g., a peptide or antibody), followed by radiolabeling.
Inhibition of Metallo-β-Lactamases
A promising therapeutic application of 1,4,7-Triazacyclononane is its ability to inhibit metallo-β-lactamases (MBLs).[3] These enzymes, produced by some bacteria, confer resistance to β-lactam antibiotics. TACN acts as a zinc chelator, removing the essential zinc ions from the active site of the MBL, thereby inactivating the enzyme and restoring the efficacy of the antibiotic.[3][4]
Signaling Pathway: Mechanism of MBL Inhibition by TACN
The following diagram illustrates the proposed mechanism of action for TACN in overcoming MBL-mediated antibiotic resistance.
Conclusion
This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its robust coordination chemistry has led to significant advancements in catalysis, and its potential as a therapeutic agent, particularly in overcoming antibiotic resistance, is an active and exciting area of research. The experimental protocols and conceptual workflows provided in this guide serve as a starting point for harnessing the potential of this remarkable molecule in various scientific endeavors.
References
- 1. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4,7-Triazacyclononane [chemeurope.com]
- 3. 1,4,7-Triazacyclononane Restores the Activity of β-Lactam Antibiotics against Metallo-β-Lactamase-Producing Enterobacteriaceae: Exploration of Potential Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,4,7-Triazacyclononane (TACN) Metal Complexes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Triazacyclononane (TACN) is a versatile tridentate macrocyclic ligand that forms highly stable and kinetically inert complexes with a wide range of metal ions.[1][2] The facial coordination of TACN to a metal center leaves three coordination sites available for further functionalization or interaction with substrates, making TACN-metal complexes valuable platforms in various fields.[2] Their applications are extensive, ranging from catalysis, where they are used in oxidation and polymerization reactions, to medicinal chemistry, where they serve as scaffolds for radiopharmaceuticals and therapeutic agents.[3] The unique stability of the TACN-metal core allows for the development of robust molecular architectures with tailored properties. This document provides detailed protocols for the synthesis of representative copper and manganese TACN complexes, along with characterization data and a general workflow.
General Workflow for TACN Metal Complex Synthesis
The synthesis of a TACN metal complex typically involves the reaction of the TACN ligand, often in its protonated form (e.g., TACN·3HCl), with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH, temperature, and reaction time, are crucial for obtaining the desired product in high yield and purity.
References
Application Notes and Protocols: The Strategic Use of 1,4,7-Triazacyclonane as a Tridentate Ligand in Catalysis and Medicinal Chemistry
Introduction: The Unique Advantages of the TACN Scaffold
1,4,7-Triazacyclononane, commonly referred to as TACN, is a nine-membered macrocyclic ligand distinguished by its three secondary amine donor groups.[1] This unique topology is not merely a structural curiosity; it is the foundation of its exceptional utility in coordination chemistry. The pre-organized, cyclic nature of TACN enables it to coordinate to a metal ion in a facial tridentate manner, occupying three adjacent sites in an octahedral coordination sphere.[1][2] This binding mode is the primary driver behind the remarkable kinetic inertness and thermodynamic stability observed in its metal complexes.[3] The robustness of the resulting (TACN)M core unit makes it an ideal and highly stable scaffold, permitting further synthetic modifications at the remaining coordination sites without dissociation of the primary ligand.[2][4] This inherent stability has established TACN as a cornerstone ligand in fields ranging from bioinorganic mimicry and industrial catalysis to the cutting-edge design of radiopharmaceuticals for cancer diagnosis and therapy.[5][6]
This guide provides an in-depth exploration of TACN's application, detailing its coordination chemistry and providing validated protocols for the synthesis of key complexes. We will delve into its pivotal role in oxidation catalysis and radiopharmaceutical development, offering both the "how" and the "why" behind the experimental design.
Coordination Chemistry: A Tale of Stability and Versatility
The power of TACN lies in its ability to form stable complexes with a vast array of transition metals, often in their mid- to high-oxidation states, such as Mn(IV), Fe(III), and Cu(II).[2][7] The facial coordination leaves three cis-oriented sites available for coordination by other ligands or solvent molecules, which is crucial for catalytic activity and the attachment of functional groups.
The stability of these complexes is a direct consequence of the macrocyclic effect, where the pre-organized structure of the ligand minimizes the entropic penalty of complexation. This results in high formation constants. Furthermore, the kinetic inertness, or the resistance of the complex to dissociation, is a critical feature, particularly in biological applications where the metal ion must remain chelated in vivo.[7]
The three secondary amine protons on the TACN ring also serve as synthetic handles. They can be functionalized with pendant arms to modulate the electronic properties, solubility, and steric environment of the metal center.[8][9] For instance, the addition of anionic oxygen donor groups like phenols or carboxylates can further stabilize higher oxidation states of the metal, a crucial aspect in designing potent oxidation catalysts.[7] In radiopharmaceuticals, these pendant arms are often used to attach targeting vectors that guide the radiometal complex to specific biological sites.[8][10]
Data Presentation: Stability of TACN-Metal Complexes
The thermodynamic stability of a metal complex is quantified by its stability constant (log K). Higher values indicate stronger complex formation. The table below summarizes the stability constants for selected metal ions with TACN and its derivatives.
| Metal Ion | Ligand | Log K | Significance & Application Area |
| Cu(II) | TACN Derivatives | High (e.g., >20) | Essential for preventing in vivo release in 64Cu radiopharmaceuticals.[10] |
| Ga(III) | NOTA (TACN-triacetate) | ~31 | Forms highly stable complexes for 68Ga PET imaging. |
| Fe(III) | TACN with pendants | High | Crucial for maintaining the trivalent state in MRI probes and oxidation catalysts.[7] |
| Mn(II/III/IV) | Me3-TACN | High | Ensures catalyst integrity during oxidative cycles in bleaching and epoxidation.[11] |
| Zn(II) | TACN Derivatives | Moderate-High | Used in biomimetic studies of zinc-containing enzymes. |
Note: Specific log K values are highly dependent on the exact ligand structure, solvent, and temperature.
Application I: Oxidation Catalysis with Manganese-TACN Complexes
Manganese complexes of TACN and its N-methylated derivative, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3-TACN), are remarkably potent catalysts for oxidation reactions using environmentally benign oxidants like hydrogen peroxide.[11] These catalysts have found commercial application as bleach activators in detergents and are widely researched for the epoxidation of alkenes.[2]
The causality behind this application is the ability of the TACN ligand to stabilize high-valent manganese species (Mn(IV) and Mn(V)), which are believed to be the active oxidants in the catalytic cycle. The robust TACN framework prevents the catalyst from decomposing under the harsh oxidative conditions.
Experimental Workflow: Catalytic Epoxidation of an Alkene
Below is a diagram illustrating the typical workflow for a lab-scale catalytic epoxidation reaction using a Mn-TACN complex.
Caption: Workflow for Mn-TACN catalyzed alkene epoxidation.
Proposed Catalytic Cycle
The precise mechanism is complex and may involve multiple pathways, but a generally accepted cycle involves the formation of a high-valent manganese-oxo species.
Caption: Simplified catalytic cycle for Mn-TACN epoxidation.
Protocol 2: Synthesis of a Representative Catalyst: Mn(IV)(Me3TACN)(OMe)3
This protocol is adapted from the literature and describes the synthesis of a well-characterized Mn(IV) catalyst precursor.[11]
Materials:
-
Manganese(II) chloride (MnCl2)
-
N,N',N"-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)
-
Sodium peroxide (Na2O2)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Causality: The reaction is performed under an inert atmosphere (e.g., Argon) to prevent unwanted oxidation of the Mn(II) starting material by air. All solvents must be anhydrous as water can interfere with the formation of the methoxide complex.
-
In a Schlenk flask, dissolve MnCl2 (1 equivalent) and Me3-TACN (1 equivalent) in anhydrous methanol. Stir the solution until all solids have dissolved.
-
Causality: Sodium peroxide acts as the oxidant, raising the oxidation state of manganese from +2 to +4. It is added slowly and at a low temperature to control the exothermic reaction.
-
Cool the solution in an ice bath (0 °C). Slowly add solid Na2O2 (1.5 equivalents) portion-wise over 30 minutes. The solution will turn dark red-brown.
-
After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature and stir for an additional 2 hours.
-
Causality: The hexafluorophosphate salt is less soluble than the initial chloride salt, facilitating its precipitation and isolation.
-
Filter the solution to remove any insoluble byproducts (e.g., NaCl). To the filtrate, add a saturated solution of NH4PF6 in methanol (1.2 equivalents).
-
A red-brown crystalline precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by filtration. Wash the crystals with a small amount of cold methanol, followed by a generous amount of diethyl ether to remove any residual soluble impurities.
-
Dry the product in vacuo.
Self-Validation/Characterization:
-
UV-Vis (in CH3CN): The complex should exhibit characteristic absorption bands.[11]
-
EPR Spectroscopy: An EPR spectrum will confirm the d3 Mn(IV) electronic configuration.[11]
-
FAB-MS: Confirms the mass of the cationic complex [Mn(Me3TACN)(OMe)3]+.[11]
Application II: Radiopharmaceuticals with Copper-TACN Complexes
In drug development, particularly in nuclear medicine, the TACN scaffold is invaluable for chelating radiometals used in Positron Emission Tomography (PET) imaging and targeted radiotherapy.[5] Copper-64 (64Cu) is a highly attractive radionuclide due to its convenient half-life (12.7 h) and dual decay mode (β+ for PET imaging, β- for therapy).[10]
The primary directive for a chelator in this context is to bind the radiometal with extremely high kinetic inertness.[10] Any release of free 64Cu2+in vivo would lead to non-specific uptake in organs like the liver and kidneys, resulting in poor image quality and unwanted radiation dose to healthy tissue. TACN and its derivatives excel in this role, forming Cu(II) complexes that are highly resistant to demetallation under physiological conditions.[10]
Logical Relationship: From Ligand to PET Agent
The development of a TACN-based radiopharmaceutical is a multi-step process that links fundamental chemistry to biological application.
Caption: Development pipeline for a TACN-based PET imaging agent.
Protocol 3: Synthesis of a Representative Cu(II)-TACN Complex
This protocol describes the synthesis of a simple, well-characterized Cu(II)-TACN complex, which serves as a model for the coordination chemistry involved in radiolabeling.
Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Causality: TACN is often stored as its trihydrochloride salt for stability. Stoichiometric addition of a strong base is required to deprotonate the amine groups, making them available for coordination to the metal center.
-
Dissolve TACN·3HCl (1 equivalent) in deionized water. Add a solution of NaOH (3 equivalents) in water dropwise to neutralize the acid and free the TACN ligand.
-
In a separate flask, dissolve CuCl2·2H2O (1 equivalent) in deionized water to form a light blue solution.
-
Causality: The reaction is typically rapid. Adding the metal salt solution to the ligand solution ensures the ligand is in excess initially, which can help prevent the formation of polymeric species.
-
Slowly add the CuCl2 solution to the stirring TACN solution. The color should change to a deep blue or purple, indicating complex formation.
-
Heat the reaction mixture gently (e.g., to 60 °C) for 30-60 minutes to ensure complete complexation.
-
Causality: The complex is often less soluble in a mixed aqueous-organic solvent system, allowing for crystallization.
-
Allow the solution to cool to room temperature. Slow addition of ethanol can be used to precipitate the product.
-
Collect the resulting crystalline solid by filtration, wash with a small amount of ethanol-water mixture, and then with pure ethanol.
-
Dry the product in a desiccator.
Self-Validation/Characterization:
-
FTIR Spectroscopy: Look for shifts in the N-H stretching frequencies upon coordination to the copper center.
-
Elemental Analysis: To confirm the stoichiometry of the isolated complex.
-
X-ray Crystallography: Provides definitive structural proof of the coordination geometry.[10]
Conclusion
1,4,7-Triazacyclononane is far more than a simple cyclic amine; it is a powerful and versatile platform in modern coordination chemistry. Its ability to impart exceptional stability and kinetic inertness to its metal complexes is the cornerstone of its utility. This inherent robustness allows researchers and drug development professionals to construct complex, functional molecules with confidence. Whether designing next-generation catalysts for green chemistry or developing precisely targeted radiopharmaceuticals to diagnose and treat disease, the TACN scaffold provides a reliable and tunable foundation for innovation. The protocols and principles outlined in this guide serve as a starting point for harnessing the full potential of this remarkable ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of 64Cu-Labeled Magnetic Nanoparticles for Multimodal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. US5274147A - Process for preparing manganese complexes - Google Patents [patents.google.com]
- 7. Macrocyclic complexes of Fe(iii) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unica.it [iris.unica.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Structure, and Characterization of a Novel Manganese(IV) Monomer, [Mn(IV)(Me(3)TACN)(OMe)(3)](PF(6)) (Me(3)TACN = N,N',N"-Trimethyl-1,4,7-triazacyclononane), and Its Activity toward Olefin Oxidation with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of TACN Ligands in Oxidation Catalysis: Application Notes and Protocols
Introduction: The Enduring Appeal of 1,4,7-Triazacyclononane (TACN) in Catalysis
1,4,7-Triazacyclononane, commonly known as TACN, is a nine-membered macrocyclic amine with three secondary amine groups. Its unique tridentate and facial coordination geometry makes it an exceptionally stable and versatile ligand in coordination chemistry. When complexed with transition metals, TACN and its derivatives form robust and highly active catalysts for a variety of oxidation reactions. This guide provides an in-depth exploration of the applications of TACN-based complexes in oxidation catalysis, complete with detailed protocols for researchers, scientists, and professionals in drug development.
The remarkable stability of the TACN macrocycle, both thermodynamically and kinetically, imparts significant resistance to oxidative degradation to its metal complexes. This robustness is a key attribute for catalysts employed in oxidative environments. Furthermore, the nitrogen atoms of the TACN ring can be readily functionalized, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes to achieve desired catalytic activity and selectivity.[1]
Core Applications in Oxidation Catalysis
TACN-based catalysts, particularly those involving manganese, have demonstrated exceptional efficacy in a range of oxidative transformations. These applications span from industrial processes to fine chemical synthesis.
Bleach Activation: A Revolution in Low-Temperature Laundering
One of the most commercially significant applications of TACN-based catalysts is in bleach activation for laundry detergents and automatic dishwashing systems.[2] Manganese complexes of TACN and its methylated derivative, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN), are highly effective at activating hydrogen peroxide or peroxy compounds at low temperatures (20-40°C).[3][4] This allows for energy-efficient stain removal, a considerable advancement from traditional bleaching agents that require high temperatures to be effective.[4]
The active catalyst, often a dinuclear manganese complex, facilitates the generation of highly reactive oxidizing species from peroxy compounds.[4] These catalysts are effective on a wide array of stains, including both hydrophilic and hydrophobic ones, and are compatible with other detergent components like enzymes.[5] The effective concentration of the manganese complex in bleaching solutions is typically very low, ranging from 0.001 to 100 parts per million (ppm) of manganese.[3]
Table 1: Performance of a Mn-TACN Catalyst in Bleach Activation
| Stain Type | Catalyst Concentration (ppm Mn) | Temperature (°C) | Wash Time (min) | pH | Bleaching Effectiveness |
| Tea | 4 | 40 | 15 | 10 | High |
| Tomato-based | 4 | 40 | 15 | 10 | Effective |
Data compiled from patent literature demonstrating the efficacy on different stains.[6]
Epoxidation of Alkenes: A Gateway to Fine Chemicals
Epoxides are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.[7] Manganese complexes incorporating TACN ligands are proficient catalysts for the epoxidation of various alkenes using environmentally benign oxidants like hydrogen peroxide.[8][9] The catalytic cycle is proposed to involve high-valent manganese(IV)-oxo or manganese(V)-oxo species as the active oxidizing agent.[7][8]
A key advantage of these systems is their ability to operate under mild conditions. For instance, the epoxidation of alkenes can be carried out in bicarbonate buffer solutions, which plays a critical role in the reaction's success.[8] The development of enantiomerically pure TACN ligand systems is an ongoing area of research with the goal of achieving asymmetric epoxidation, which is of great interest in the pharmaceutical industry.[1]
Diagram 1: Proposed Catalytic Cycle for Alkene Epoxidation by a Mn-TACN Complex
Caption: A simplified representation of the catalytic cycle for alkene epoxidation.
C-H Bond Oxidation: Towards Selective Functionalization
The selective oxidation of unreactive C-H bonds is a significant challenge in synthetic chemistry. Iron and manganese complexes with TACN-based ligands have emerged as promising catalysts for this transformation.[10][11] These bio-inspired catalysts mimic the function of non-heme iron enzymes and can hydroxylate alkane C-H bonds with retention of configuration.[10]
Mechanistic studies suggest the involvement of highly electrophilic high-valent metal-oxo or metal-oxo-hydroxo species that perform the C-H hydroxylation through a concerted, asynchronous mechanism.[10] The ability to functionalize the TACN ligand allows for the tuning of the catalyst's electronic and steric properties, which in turn influences the reactivity and selectivity of the C-H oxidation process.[10]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a TACN-based ligand and its application in a catalytic oxidation reaction. Researchers should always consult original literature for specific details and safety precautions.
Protocol 1: Synthesis of 1,4,7-Trimethyl-1,4,7-Triazacyclononane (Me₃-TACN)
This protocol is adapted from established synthetic routes for TACN derivatives.[12]
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,7-triazacyclononane in formic acid.
-
Addition of Reagents: Slowly add an aqueous solution of formaldehyde to the stirring solution. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide. The pH should be adjusted to >12.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Me₃-TACN product.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Diagram 2: Synthetic Workflow for Me₃-TACN
Caption: A flowchart illustrating the key steps in the synthesis of Me₃-TACN.
Protocol 2: Catalytic Epoxidation of Cyclohexene using a Mn-Me₃-TACN Catalyst
This protocol provides a general procedure for a small-scale catalytic epoxidation.
Materials:
-
--INVALID-LINK--₂ (or a similar Mn-TACN complex)
-
Cyclohexene
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Methanol (MeOH)
-
Standard laboratory glassware and equipment
Procedure:
-
Catalyst Solution Preparation: Dissolve a catalytic amount of the Mn-Me₃-TACN complex in a mixture of acetonitrile and water.
-
Reaction Mixture: In a separate flask, dissolve cyclohexene and sodium bicarbonate in acetonitrile.
-
Initiation of Reaction: Add the catalyst solution to the reaction mixture and stir at room temperature.
-
Oxidant Addition: Slowly add hydrogen peroxide to the stirring reaction mixture over a period of time using a syringe pump to avoid rapid decomposition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Quenching: Once the reaction has reached the desired conversion, quench the excess hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution).
-
Product Isolation: Extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (cyclohexene oxide) by column chromatography or distillation.
Conclusion and Future Outlook
Complexes based on the 1,4,7-triazacyclononane scaffold have proven to be remarkably versatile and effective catalysts in a variety of oxidation reactions. Their high stability and the tunability of their properties through ligand modification have driven their successful application in both industrial and academic settings. While manganese complexes have been at the forefront of this research, particularly in bleach activation and epoxidation, there is growing interest in the catalytic potential of TACN complexes with other metals like iron and copper for challenging transformations such as C-H functionalization.[13][14]
Future research will likely focus on the development of more sophisticated and enantioselective TACN-based catalysts for asymmetric synthesis, the immobilization of these catalysts on solid supports for improved recyclability, and a deeper mechanistic understanding to guide the rational design of next-generation oxidation catalysts.[1][15] The continued exploration of TACN chemistry promises to deliver innovative solutions for sustainable and efficient chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. US5246621A - Bleach activation by manganese-based coordination complexes - Google Patents [patents.google.com]
- 4. US5244594A - Bleach activation multinuclear manganese-based coordination complexes - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0544519B1 - Bleach manganese catalyst and its use - Google Patents [patents.google.com]
- 7. Transition Metal Manganese and Main Group Gallium Complexes as Catalysts for Alkene Epoxidation [etd.auburn.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The mechanism of stereospecific C-H oxidation by Fe(Pytacn) complexes: bioinspired non-heme iron catalysts containing cis-labile exchangeable sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 15. A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,4,7-Triazacyclononane Complexes in Biomimetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4,7-Triazacyclononane (TACN) and its derivatives in biomimetic chemistry. The unique coordination properties of TACN-metal complexes make them excellent models for studying and mimicking the active sites of metalloenzymes, particularly in catalytic hydrolysis and oxidation reactions.
Application Note 1: Biomimetic Hydrolysis of Phosphate Esters by Copper(II)-TACN Complexes
Introduction:
Copper(II) complexes of 1,4,7-Triazacyclononane (TACN) and its N-substituted derivatives serve as effective mimics for hydrolytic metalloenzymes, such as phosphatases. These synthetic complexes can catalyze the cleavage of phosphodiester bonds under mild conditions, making them valuable tools for studying reaction mechanisms and for the development of artificial nucleases. The facial coordination of the TACN ligand to the copper(II) center leaves open or labile coordination sites, which are crucial for the binding and activation of the phosphate ester substrate and a water molecule to facilitate hydrolysis.
Key Applications:
-
Modeling the active sites of hydrolytic metalloenzymes.
-
Development of artificial nucleases for DNA and RNA cleavage.
-
Screening for potential therapeutic agents that target phosphate ester linkages.
-
Catalytic degradation of organophosphate-based environmental pollutants.
Quantitative Data: Catalytic Hydrolysis of Bis(p-nitrophenyl)phosphate (BNPP)
The following table summarizes the observed pseudo-first-order rate constants (k_obs) for the hydrolysis of the model substrate bis(p-nitrophenyl)phosphate (BNPP) by various Cu(II)-TACN derivative complexes. The data highlights the influence of the N-substituents on the catalytic activity.
| Ligand (L) | Cu(II)-L Complex | k_obs (s⁻¹) x 10⁵ | Reference |
| 1,4,7-Triazacyclononane (TACN) | [Cu(TACN)]²⁺ | 1.2 | [1] |
| 1-Methyl-1,4,7-triazacyclononane | [Cu(L)]²⁺ | 3.1 | [1] |
| 1-Benzyl-1,4,7-triazacyclononane | [Cu(L)]²⁺ | 7.3 | [1] |
| 1-Isopropyl-1,4,7-triazacyclononane | [Cu(L)]²⁺ | 10.0 | [1] |
| 1-(Thiazol-2-ylmethyl)-1,4,7-triazacyclononane | [Cu(L)]²⁺ | 1.3 | [1] |
| 1-(Thiophen-2-ylmethyl)-1,4,7-triazacyclononane | [Cu(L)]²⁺ | 1.7 | [1] |
Conditions: 37 °C, pH 7.5, c(CuL) = 5 mM, c(BNPP) = 0.050 mM, and I = 150 mM (NaCl).[1]
Experimental Protocol: Catalytic Hydrolysis of Bis(p-nitrophenyl)phosphate (BNPP)
This protocol describes a typical experiment to measure the catalytic activity of a Cu(II)-TACN complex in the hydrolysis of BNPP, monitored by UV-Vis spectrophotometry.
Materials:
-
Cu(II) complex of a TACN-based ligand (e.g., [Cu(TMTACN)(OH₂)₂]²⁺, where TMTACN is 1,4,7-trimethyl-1,4,7-triazacyclononane)
-
Bis(p-nitrophenyl)phosphate (BNPP)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
-
Sodium chloride (NaCl) for maintaining ionic strength
-
Deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Cu(II)-TACN complex (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of BNPP (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or water).
-
Prepare the buffer solution (50 mM HEPES, pH 7.5) containing NaCl (e.g., 150 mM) to maintain a constant ionic strength.
-
-
Reaction Setup:
-
In a quartz cuvette, add the appropriate volume of the buffer solution.
-
Add the required volume of the Cu(II)-TACN complex stock solution to achieve the desired final concentration (e.g., 5 mM).
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37 °C).
-
-
Initiation and Monitoring of the Reaction:
-
To initiate the reaction, add a small volume of the BNPP stock solution to the cuvette to reach the desired final concentration (e.g., 0.05 mM).
-
Quickly mix the solution by gentle inversion or with a pipette.
-
Immediately start monitoring the absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product.
-
Record the absorbance at regular time intervals for a sufficient duration to observe a significant change.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀) * exp(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
-
Alternatively, for initial rate analysis, plot the initial linear portion of the absorbance versus time data. The slope of this line is the initial rate.
-
Visualization: Catalytic Cycle of Phosphate Ester Hydrolysis
Caption: Catalytic cycle for the hydrolysis of a phosphate ester by a Cu(II)-TACN complex.
Application Note 2: Biomimetic Oxidation of Hydrocarbons by Manganese-TACN Complexes
Introduction:
Manganese complexes incorporating the 1,4,7-triazacyclononane (TACN) ligand and its derivatives are potent catalysts for a variety of oxidation reactions, mimicking the function of manganese-containing oxidases and oxygenases. These complexes, in the presence of an oxidant such as hydrogen peroxide (H₂O₂), can activate C-H bonds in hydrocarbons, leading to their oxygenation to alcohols and ketones. The robust nature of the Mn-TACN core allows for catalytic turnover under relatively mild conditions.
Key Applications:
-
Modeling the active sites of manganese-dependent oxidases.
-
Development of catalysts for selective hydrocarbon functionalization.
-
Studies on the mechanisms of C-H bond activation.
-
Green chemistry applications utilizing environmentally benign oxidants like H₂O₂.
Quantitative Data: Catalytic Oxidation of Alkanes
The following table presents representative data for the oxidation of various alkanes catalyzed by a dinuclear manganese complex with N,N',N''-trimethyl-1,4,7-triazacyclononane (TMTACN).
| Substrate | Products | Total Yield (%) | Turnover Number (TON) | Reference |
| Cyclohexane | Cyclohexanol, Cyclohexanone | 46 | ~3300 | [2] |
| Adamantane | 1-Adamantanol, 2-Adamantanone | - | - | [3] |
| Ethane | Ethanol, Acetaldehyde | - | 1-2 | [2] |
| Propane | Isopropanol, Acetone | - | 5-10 | [2] |
Representative conditions: Mn-TMTACN catalyst, H₂O₂ as oxidant, in acetonitrile with a carboxylic acid co-catalyst.[2][3]
Experimental Protocol: Catalytic Oxidation of Cyclohexane
This protocol outlines a general procedure for the oxidation of cyclohexane to cyclohexanol and cyclohexanone using a Mn-TMTACN catalyst and hydrogen peroxide.
Materials:
-
Manganese catalyst (e.g., --INVALID-LINK--₂)
-
Cyclohexane
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Acetic acid (co-catalyst)
-
Gas chromatograph (GC) for product analysis
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, dissolve the manganese catalyst in acetonitrile to achieve the desired concentration (e.g., 0.1-1 mM).
-
Add the substrate, cyclohexane (e.g., 0.5 M).
-
Add the co-catalyst, acetic acid (e.g., 0.1 M).
-
Add the internal standard for GC analysis.
-
-
Initiation of the Reaction:
-
While stirring the solution at room temperature, add the oxidant, hydrogen peroxide (e.g., 0.5 M), to initiate the reaction.
-
Seal the vial and continue stirring at room temperature or a slightly elevated temperature as required.
-
-
Reaction Monitoring and Work-up:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of a reducing agent (e.g., a triphenylphosphine solution).
-
Filter the aliquot through a short pad of silica gel or a syringe filter to remove the catalyst.
-
-
Product Analysis:
-
Analyze the quenched and filtered aliquots by gas chromatography (GC) to quantify the amounts of remaining cyclohexane and the products formed (cyclohexanol and cyclohexanone).
-
Calculate the conversion of cyclohexane and the yields of the products based on the initial amount of the substrate and the calibration with the internal standard.
-
The turnover number (TON) can be calculated as the moles of product formed per mole of catalyst.
-
Visualization: General Experimental Workflow
Caption: A general workflow for the synthesis and catalytic testing of TACN-metal complexes.
Quantitative Data: Stability of TACN-Metal Complexes
The thermodynamic stability of metal complexes is a critical factor in their application. The following table provides the logarithm of the overall stability constants (log β) for selected transition metal ions with 1,4,7-triazacyclononane.
| Metal Ion | log β₁ | log β₂ | Reference |
| Cu(II) | 16.2 | 24.1 | [4] |
| Ni(II) | 13.8 | 21.0 | [4] |
| Co(II) | 12.1 | 18.2 | [4] |
| Zn(II) | 11.6 | - | [4] |
| Mn(II) | 8.0 | - | [5] |
Note: β₁ and β₂ refer to the stepwise formation constants for ML and ML₂, respectively. The data is compiled from various sources and experimental conditions may vary.[4][5]
References
Application Notes and Protocols for TACN Derivatives in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4,7-triazacyclononane (TACN) derivatives in the development of radiopharmaceuticals. TACN-based chelators, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), have demonstrated exceptional versatility and stability in chelating a variety of radiometals suitable for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[1][2][3] These protocols are designed to guide researchers through the key stages of radiopharmaceutical development, from chelator synthesis and radiolabeling to preclinical evaluation.
Overview of TACN Derivatives in Radiopharmaceuticals
TACN and its derivatives are macrocyclic ligands that form highly stable complexes with a range of radiometals, including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu).[3] The rigid pre-organized structure of the TACN macrocycle contributes to the kinetic inertness of the resulting radiometal complexes, which is crucial for in vivo applications to prevent the release of the radionuclide.[4] Bifunctional TACN-based chelators, such as those functionalized with an isothiocyanate group (e.g., p-SCN-Bn-NOTA), allow for covalent conjugation to targeting biomolecules like peptides and antibodies, enabling the development of targeted radiopharmaceuticals.[5]
Synthesis of Bifunctional TACN Chelators
This section details the synthesis of a commonly used bifunctional chelator, p-isothiocyanatobenzyl-NOTA (p-SCN-Bn-NOTA), which can be conjugated to biomolecules.
Synthesis of p-SCN-Bn-NOTA
A general synthetic approach for p-SCN-Bn-NOTA involves the alkylation of TACN with protected bromoacetate arms, followed by functionalization with a nitrobenzyl group, reduction of the nitro group to an amine, and subsequent conversion to the isothiocyanate. An improved, more efficient synthesis has been reported, reducing the number of steps and increasing the overall yield.[6][7]
Protocol: Improved Synthesis of p-SCN-Bn-NOTA [6][7]
This protocol is a summarized representation of an improved synthetic route.
-
Synthesis of di-tert-butyl 2,2'-(7-(4-nitrobenzyl)-1,4,7-triazonane-1,4-diyl)diacetate:
-
React 1,4,7-triazacyclononane (TACN) with 2 equivalents of tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile.
-
Purify the resulting di-substituted TACN.
-
React the di-substituted TACN with 4-nitrobenzyl bromide in acetonitrile with a base to yield the protected NOTA precursor.
-
-
Deprotection and Reduction:
-
Treat the product from the previous step with a strong acid (e.g., trifluoroacetic acid, TFA) in dichloromethane (DCM) to remove the tert-butyl protecting groups.
-
Reduce the nitro group to an amine using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
-
Formation of the Isothiocyanate Group:
-
Dissolve the resulting amino-functionalized NOTA derivative in a suitable solvent (e.g., dichloromethane).
-
React with thiophosgene or a thiophosgene equivalent (e.g., di-2-pyridyl thionocarbonate) in the presence of a base (e.g., triethylamine) to form the p-SCN-Bn-NOTA.
-
Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Radiolabeling Protocols
This section provides detailed protocols for radiolabeling TACN-conjugated biomolecules with ⁶⁸Ga and ⁶⁴Cu.
Gallium-68 (⁶⁸Ga) Radiolabeling of NOTA-Conjugated Peptides
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide (1 mg/mL in water)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
Quality control system (e.g., radio-TLC or radio-HPLC)
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions.
-
In a sterile, metal-free reaction vial, add 250 µL of sodium acetate buffer.
-
Add 2-5 µL of the NOTA-conjugated peptide solution to the buffer.
-
Add 250 µL of the ⁶⁸GaCl₃ eluate (approximately 80-100 MBq) to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at 85°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Copper-64 (⁶⁴Cu) Radiolabeling of TACN Derivatives
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
TACN-derived chelator (e.g., NOTA-conjugated antibody)
-
Ammonium acetate buffer (0.25 M, pH 5.5)
-
Sterile reaction vial
-
Incubator or water bath
-
Quality control system (e.g., radio-TLC or radio-HPLC)
-
In a sterile reaction vial, dissolve the TACN-conjugated biomolecule in ammonium acetate buffer.
-
Add the desired amount of ⁶⁴CuCl₂ solution. The final pH of the reaction mixture should be approximately 5.5.
-
Incubate the reaction at 37°C for 1 hour with gentle agitation. For some chelators and biomolecules, labeling can be achieved at room temperature in under 5 minutes.[12]
-
Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity and specific activity.
Quality Control and Data Analysis
Quality Control of Radiopharmaceuticals
Radiochemical Purity (RCP): RCP is determined to ensure that the radionuclide is attached to the correct chemical form. This is typically assessed using radio-TLC or radio-HPLC.[16][17]
-
Radio-TLC Protocol:
-
Spot a small aliquot of the radiolabeled product onto a TLC plate (e.g., silica gel).
-
Develop the plate using an appropriate mobile phase (e.g., 0.1 M EDTA solution for ⁶⁸Ga-NOTA peptides).[18]
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner. The radiolabeled complex typically remains at the origin, while free radionuclide migrates with the solvent front.[18]
-
-
Radio-HPLC Protocol:
-
Inject a sample of the radiolabeled product onto a suitable HPLC column (e.g., C18 reverse-phase).
-
Elute with a gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).[16]
-
Monitor the eluent with both a UV detector and a radioactivity detector.
-
Calculate the RCP by integrating the area under the radioactive peaks.
-
Measurement of Molar and Specific Activity
Molar activity (Am) is the radioactivity per mole of a compound (GBq/µmol), while specific activity (As) is the radioactivity per unit mass (GBq/µg).[19][20] High molar/specific activity is crucial for receptor-targeted imaging to avoid saturation of binding sites.[19]
Calculation:
-
Measure the total radioactivity of the sample using a dose calibrator.
-
Determine the total mass of the compound (labeled and unlabeled) in the sample, typically using a calibrated HPLC system with a UV detector and a standard curve of the non-radioactive compound.[19][20]
-
Calculate molar activity by dividing the total radioactivity by the total number of moles.
-
Calculate specific activity by dividing the total radioactivity by the total mass.
| Parameter | Description | Units | Importance |
| Radiochemical Purity (RCP) | The percentage of the total radioactivity in the desired chemical form. | % | Ensures that the observed biological activity is due to the intended radiopharmaceutical. |
| Molar Activity (Am) | Radioactivity per mole of the compound. | GBq/µmol | High Am is critical for imaging targets with low receptor density to avoid receptor saturation.[19] |
| Specific Activity (As) | Radioactivity per unit mass of the compound. | GBq/µg | Often used for macromolecules where the molecular weight may not be precisely known.[19] |
In Vitro Evaluation Protocols
Serum Stability Assay
This assay evaluates the stability of the radiolabeled complex in human serum over time.
-
Add a small volume (e.g., 10 µL) of the purified radiolabeled compound to 90 µL of human or rat serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding an excess of cold ethanol or acetonitrile and centrifuge.
-
Analyze the supernatant for the percentage of intact radiolabeled compound using radio-TLC or radio-HPLC.
Cell Uptake and Internalization Assay
This assay measures the specific binding and internalization of the radiopharmaceutical in target cells.[22][23][24]
-
Plate receptor-positive cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with binding buffer (e.g., PBS with 1% BSA).
-
Add the radiolabeled compound to the wells at a specific concentration.
-
For blocking experiments (to determine non-specific binding), add a large excess (e.g., 1000-fold) of the non-radiolabeled compound to a separate set of wells 30 minutes prior to adding the radiolabeled compound.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
To determine internalization, wash the cells with ice-cold buffer and then incubate with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioactivity.
-
Collect the supernatant (surface-bound fraction).
-
Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to collect the internalized fraction.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of uptake per million cells.
| Assay | Purpose | Key Parameters Measured |
| Serum Stability | To assess the stability of the radiocomplex in a biological matrix. | % intact radiopharmaceutical over time. |
| Cell Uptake | To quantify the total amount of radiopharmaceutical associated with the cells. | % of applied activity per million cells. |
| Internalization | To differentiate between surface-bound and internalized radiopharmaceutical. | % of internalized vs. surface-bound radioactivity. |
In Vivo Evaluation Protocol
Biodistribution Study in Animal Models
This study determines the distribution, accumulation, and clearance of the radiopharmaceutical in a living organism.[25][26][27]
-
Administer a known amount of the radiopharmaceutical to a cohort of animals (e.g., mice or rats) via intravenous injection.
-
At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a subset of the animals.
-
Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | Expected Uptake for a Targeted Radiopharmaceutical | Rationale |
| Tumor | High and sustained | Specific binding to the target receptor. |
| Blood | Rapid clearance | Minimizes background signal and radiation dose to non-target tissues. |
| Kidneys | Variable, potential for high uptake | Primary route of excretion for many peptides and small molecules. |
| Liver | Variable | Can be a site of metabolism and clearance, especially for larger molecules or lipophilic compounds. |
| Bone | Low | High bone uptake may indicate decomplexation of the radiometal. |
Diagrams and Workflows
General Structure of a TACN-Based Radiopharmaceutical
Caption: General structure of a TACN-based radiopharmaceutical.
Radiolabeling and Quality Control Workflow
Caption: Workflow for radiolabeling and quality control.
Cellular Uptake and Internalization Pathway
Caption: Cellular processing of a targeted radiopharmaceutical.
References
- 1. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved synthesis of the bifunctional chelator p-SCN-Bn-HOPO - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, 64Cu-labeling and PET imaging of 1,4,7-triazacyclononane derived chelators with pendant azaheterocyclic arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. polypeptide.com [polypeptide.com]
- 18. Synthesis, Radiolabeling, and Preliminary in vivo Evaluation of [68Ga] IPCAT-NOTA as an Imaging Agent for Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell Uptake & Release Assay Services for Radiopharmaceuticals - Alfa Cytology - Rdcthera [rdcthera.com]
- 23. clinmedjournals.org [clinmedjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. TPC - Drug biodistribution [turkupetcentre.net]
- 26. Biodistribution and in-vivo stability of a pet tracer for lung perfusion imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 27. Whole-body biodistribution and brain PET imaging with [18F]AV-45, a novel amyloid imaging agent--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for TACN-catalyzed epoxidation
Application Note & Protocol
Topic: High-Efficiency Epoxidation of Olefins using a Biomimetic Manganese-TACN Catalyst System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The epoxidation of olefins is a cornerstone transformation in organic synthesis, providing critical epoxide intermediates for the production of pharmaceuticals, fine chemicals, and polymers. Traditional methods often rely on stoichiometric, hazardous peroxy acids, posing significant environmental and safety challenges. This application note details a robust and environmentally benign protocol for the epoxidation of a broad range of olefins using an in situ generated Manganese-1,4,7-triazacyclononane (Mn-TACN) catalyst with hydrogen peroxide (H₂O₂) as the terminal oxidant. We elucidate the underlying catalytic mechanism, provide a detailed step-by-step experimental protocol, and offer guidance on data analysis and characterization, empowering researchers to implement this efficient and sustainable methodology.
The Scientific Rationale: A Bio-Inspired Catalytic System
Nature utilizes metalloenzymes to perform selective oxidations with remarkable efficiency. The Mn-TACN system is a functional mimic of these enzymes. The core of this system is the 1,4,7-triazacyclononane (TACN) ligand, a compact, tridentate N-donor macrocycle that forms exceptionally stable and kinetically inert complexes with transition metals like manganese.[1] This robust coordination environment prevents catalyst degradation and allows for a controlled and efficient catalytic cycle.
The Catalytic Cycle: The Role of Bicarbonate
The epoxidation does not proceed efficiently with Mn(II) and H₂O₂ alone. The presence of a bicarbonate buffer is critical.[2][3] The currently accepted mechanism involves the in situ formation of peroxymonocarbonate (HCO₄⁻) from the reaction of hydrogen peroxide and bicarbonate. This species is believed to oxidize the Mn(II) precatalyst to a high-valent Manganese-oxo species (e.g., Mn(IV)=O or Mn(V)=O). This potent but transient species is the ultimate oxidizing agent, transferring its oxygen atom to the electron-rich double bond of the olefin substrate to form the epoxide. The catalyst is then regenerated to its initial Mn(II) state, completing the cycle.
Experimental Design & Key Parameters
The success of the epoxidation hinges on the careful control of several key parameters. The following workflow provides a high-level overview of the experimental process.
Catalyst & Ligand Selection
-
Manganese Source: Simple manganese(II) salts like MnSO₄ or MnCl₂ are excellent, inexpensive precatalysts.[2]
-
Ligand: While unsubstituted 1,4,7-triazacyclononane (TACN) is effective, its methylated derivative, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-TACN), is often preferred as it can enhance catalyst stability and activity.[4] The catalyst is typically formed in situ by mixing the manganese salt and the TACN ligand in the reaction solvent.
Oxidant & Additives
-
Hydrogen Peroxide (H₂O₂): A 30-35% aqueous solution is the standard oxidant, offering a high active oxygen content with water as the only byproduct.
-
Bicarbonate Buffer: Sodium bicarbonate (NaHCO₃) is essential. It maintains a slightly alkaline pH (~8) and is a reactant in the formation of the active oxidant.[1][2]
-
Co-additives: For less reactive alkenes, additives like sodium acetate or salicylic acid can enhance the rate of epoxidation relative to the competing disproportionation of H₂O₂.[3]
Solvent & Substrate Scope
-
Solvent: A mixture of methanol and water is a common solvent system. Acetone has also been reported to be effective.[5]
-
Substrates: The system is effective for a wide range of electron-rich alkenes, including aryl-substituted (e.g., styrene), cyclic (e.g., cyclohexene), and trialkyl-substituted olefins.[2][3] Mono-substituted terminal alkenes can be less reactive.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Hydrogen peroxide is a strong oxidant. Avoid contact with skin and eyes. Handle all organic solvents and reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: In Situ Catalyst Formation and Epoxidation of Styrene
This protocol describes a representative procedure for the epoxidation of styrene to styrene oxide.
Materials & Reagents:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃-TACN)
-
Styrene (freshly distilled or passed through basic alumina to remove inhibitors)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrogen peroxide (30% w/w in H₂O)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Catalyst Solution Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium bicarbonate (0.84 g, 10 mmol) in 10 mL of deionized water.
-
Add 20 mL of methanol to the flask.
-
To this stirring solution, add MnSO₄·H₂O (0.017 g, 0.1 mmol, 1 mol%).
-
Add Me₃-TACN (0.017 g, 0.1 mmol, 1 mol%). Stir for 10 minutes at room temperature until the solution is homogeneous. The catalyst is now formed in situ.
-
-
Reaction Initiation:
-
Add styrene (1.04 g, 10 mmol, 1.0 equiv) to the catalyst solution.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
-
Oxidant Addition:
-
Measure hydrogen peroxide (30%, ~2.27 mL, 22.5 mmol, 2.25 equiv) into a dropping funnel.
-
Add the H₂O₂ solution dropwise to the vigorously stirring reaction mixture over a period of 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C during the addition to minimize H₂O₂ decomposition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the disappearance of styrene using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, quench any remaining H₂O₂ by adding a small amount of solid manganese dioxide (MnO₂) until bubbling ceases, or by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude styrene oxide.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Analysis and Product Characterization
Authenticating the product and determining the yield are critical for validating the experiment.
Spectroscopic Characterization
¹H NMR Spectroscopy is the primary tool for confirming the epoxidation.
-
Disappearance of Olefinic Protons: The characteristic signals for the vinyl protons of the starting alkene (for styrene, typically in the range of 5.2-6.8 ppm) will disappear.[6]
-
Appearance of Epoxide Protons: New signals corresponding to the protons on the epoxide ring will appear. These typically resonate in the upfield region of 2.7 - 3.9 ppm .[6][7][8] For styrene oxide, one can expect signals around 2.8, 3.1, and 3.8 ppm.
FT-IR Spectroscopy:
-
Disappearance of C=C Stretch: The absorption band for the alkene C=C stretch (around 1640-1680 cm⁻¹) will be absent in the product spectrum.
-
Appearance of C-O Stretch: A new band corresponding to the C-O stretching of the epoxide ring may appear around 800-950 cm⁻¹ and 1250 cm⁻¹.[7]
Quantitative Analysis
The following table summarizes typical conditions and expected outcomes for various substrates based on literature precedents.
| Substrate | Catalyst Loading (mol%) | H₂O₂ (equiv) | Time (h) | Yield (%) |
| Styrene | 1.0 | 2.25 | 2-4 | >90% |
| Cyclooctene | 0.5 | 1.5 | 1-2 | >95% |
| 1-Octene | 1.5 | 2.5 | 4-6 | ~75-85% |
| α-Methylstyrene | 1.0 | 2.0 | 3-5 | >88% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
References
- 1. 1,4,7-Triazacyclononane [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. ES2336746B1 - MANGANESE CATALYSTS AND ITS USE FOR THE SELECTIVE EPOXIDATION OF OLEFINS. - Google Patents [patents.google.com]
- 5. designer-drug.com [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Recrystallization and Purification of 1,4,7-Triazacyclononane Trihydrochloride (TACN·3HCl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4,7-Triazacyclononane (TACN) is a versatile macrocyclic ligand with significant applications in coordination chemistry, medicinal chemistry, and materials science.[1] Its trihydrochloride salt, TACN·3HCl, is a stable precursor for the synthesis of various metal complexes and functionalized derivatives. The purity of TACN·3HCl is crucial for the successful synthesis and performance of these downstream products. This document provides a detailed protocol for the recrystallization and purification of TACN·3HCl, ensuring high purity for research and development applications.
Data Presentation
A summary of the key quantitative data associated with the purification of TACN·3HCl is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₅N₃·3HCl | [2] |
| Molecular Weight | 238.59 g/mol | [2] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 268.1–270.0°C (decomposes) | [3] |
| Expected Yield | ~80% | [3] |
| ¹H NMR (300 MHz, D₂O) | δ 3.48 (12H, s, CH₂) | [3] |
| ¹³C NMR (75 MHz, D₂O) | δ 43.1 (CH₂) | [3] |
| ESI-MS | m/z [M + H]⁺ 130.1 | [3] |
Experimental Protocol
This protocol details the recrystallization of crude TACN·3HCl to obtain a high-purity product. The procedure involves dissolving the crude salt in a minimal amount of hot solvent followed by controlled precipitation to form pure crystals.
Materials and Equipment:
-
Crude TACN·3HCl
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol (EtOH)
-
Diethyl Ether (Et₂O)
-
Deionized Water (H₂O)
-
Round bottom flask
-
Heating mantle with stirrer
-
Ice bath
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Celite (optional, for filtration of hot solution)
-
pH paper or meter
-
Glassware (beakers, graduated cylinders)
-
Spatula and weighing scale
Recrystallization Procedure:
-
Dissolution of Crude Product:
-
Place the crude TACN·3HCl in a round bottom flask.
-
Add a minimal volume of deionized water to dissolve the solid. Gentle heating (around 60°C) can be applied to aid dissolution.[3]
-
-
Acidification and Concentration:
-
Precipitation:
-
To the concentrated solution, add absolute ethanol until the solution becomes cloudy, indicating the onset of precipitation.[3]
-
-
Crystallization:
-
Store the mixture at 4°C overnight to promote complete crystallization of the purified TACN·3HCl.[3]
-
-
Isolation of Pure Crystals:
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.[3]
-
-
Washing:
-
Wash the collected crystals sequentially with ice-cold absolute ethanol (3 x 50 mL) and diethyl ether (2 x 50 mL) to remove any remaining soluble impurities and the solvent.[3]
-
-
Drying:
-
Dry the purified white crystalline powder under vacuum to obtain the final product.
-
Characterization:
The purity of the recrystallized TACN·3HCl can be confirmed by various analytical techniques, including:
-
Melting Point Determination: Compare the observed melting point with the literature value.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with the reference data provided in Table 1.[3]
-
Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the free base.[3]
-
Elemental Analysis: To confirm the elemental composition of the trihydrochloride salt.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the purification of TACN·3HCl.
Caption: Workflow for the recrystallization and purification of TACN·3HCl.
Caption: Logical relationships of components during the purification process.
References
Application Notes and Protocols: 1,4,7-Triazacyclononane for CO₂ Capture and Activation
Introduction
1,4,7-Triazacyclononane (TACN) is a versatile macrocyclic polyamine that has garnered significant interest for its applications in coordination chemistry, catalysis, and biomedical imaging.[1][2] Its unique tridentate coordination geometry and the ability of its nitrogen atoms to be functionalized make it an exceptional platform for the development of agents for carbon dioxide (CO₂) capture and activation. The secondary amine groups within the TACN ring can reversibly react with CO₂, and when used as a ligand, TACN can stabilize metal centers that catalytically convert CO₂ into value-added chemicals.[3][4] These application notes provide an overview of the use of TACN in these fields, along with detailed protocols for key experiments.
Application Note 1: CO₂ Capture with Functionalized TACN Systems
The primary mechanism for CO₂ capture by amine-based sorbents involves the reaction of CO₂ with the amine groups to form carbamates or bicarbonates. While simple aqueous solutions of TACN can capture CO₂, its derivatives are often incorporated into more complex structures like Metal-Organic Frameworks (MOFs) to enhance selectivity and capacity.[5] These solid-state materials offer high surface areas and tunable porosity, making them promising for selective CO₂ adsorption from gas mixtures.[5]
Data Presentation: CO₂ Capture Performance
The following table summarizes the CO₂ capture performance of a representative TACN-based material.
| Material/System | Formula | Method | CO₂ Capacity (cm³/g) | Selectivity | Conditions | Reference |
| Zn-TACN MOF | [Zn₂(L)(H₂O)]Cl | Adsorption | ~30 | High for CO₂ over N₂, CH₄, O₂ | 273 K, 1 atm | [5] |
Mechanism of CO₂ Capture by Amines
The capture of CO₂ by primary or secondary amines like those in the TACN ring typically proceeds through the formation of a zwitterionic intermediate, which is then deprotonated by a second amine molecule to form a stable carbamate.
Experimental Protocol: Measuring CO₂ Absorption in Amine Solutions
This protocol describes a general method for evaluating the CO₂ absorption capacity of a TACN-based amine solution in a laboratory setting.[6][7]
Objective: To determine the CO₂ loading capacity (mol CO₂ / mol amine) of an aqueous TACN-derivative solution.
Materials:
-
TACN derivative
-
Distilled water
-
Pressurized CO₂ cylinder (pure)
-
Nitrogen gas (for purging)
-
Glass gas-washing bottle or similar reactor
-
Magnetic stirrer and stir bar
-
Gas flow meter
-
pH meter
-
Titration apparatus with standard acid (e.g., 0.1 M HCl)
Procedure:
-
Solution Preparation: Prepare a TACN-derivative solution of known concentration (e.g., 0.1 M to 1.0 M) in distilled water.
-
System Setup: Place a precise volume (e.g., 100 mL) of the amine solution into the reactor. Place the reactor on a magnetic stirrer.
-
Purging: Purge the system with nitrogen for 15-20 minutes to remove any dissolved air.
-
CO₂ Absorption: Start bubbling pure CO₂ through the solution via a sparger at a constant, measured flow rate (e.g., 20-50 cm³/min).[6] Maintain constant stirring (e.g., 200 rpm) and temperature.[6]
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 5 mL) of the solution.[6]
-
Analysis: Determine the amount of CO₂ absorbed in the aliquot. A common method is titration. The total alkalinity of the solution is measured before and after CO₂ absorption. The difference, along with the known stoichiometry of the reaction, allows for the calculation of the CO₂ loading.
-
Equilibrium: Continue the experiment until the CO₂ loading becomes constant, indicating the solution is saturated.
-
Calculation: The CO₂ loading is calculated as: Loading (mol CO₂/mol amine) = (Moles of CO₂ absorbed) / (Initial moles of amine)
Application Note 2: Catalytic Activation and Reduction of CO₂
TACN and its derivatives serve as excellent supporting ligands for transition metals (e.g., Fe, Co, Ni) in the catalytic reduction of CO₂.[3][4] These complexes can facilitate the light-driven conversion of CO₂ into valuable products like carbon monoxide (CO) or formic acid, which are important feedstocks for fuels and chemicals. The choice of metal, ligand, and photosensitizer can control the product selectivity.[4]
Data Presentation: Photocatalytic CO₂ Reduction Performance
The following table summarizes the performance of a TACN-based catalyst in the photocatalytic reduction of CO₂.
| Catalyst | Photosensitizer | Primary Product | Turnover Number (TON_CO) | Selectivity (CO) | Conditions | Reference |
| Co-L³⁺ | Ir(dFppy)₃ | CO | 90 | ~99% | 24h illumination, MeCN/H₂O, TEA | [4] |
| L³ = 1,4-di(picolyl)-1,4,7-triazacyclononane; TEA = Triethylamine (sacrificial electron donor) |
Experimental Protocol: Photocatalytic CO₂ Reduction
This protocol outlines a general procedure for a photocatalytic CO₂ reduction experiment using a TACN-metal complex.[3][4]
Objective: To evaluate the catalytic activity of a TACN-metal complex for CO₂ reduction.
Materials:
-
TACN-metal complex (catalyst)
-
Photosensitizer (e.g., Ir(dFppy)₃ or [Cu(xant)(bcp)]⁺)[3]
-
Sacrificial electron donor (e.g., Triethylamine, TEA)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Schlenk flask or sealed photoreactor vial
-
CO₂ gas (high purity)
-
Light source (e.g., LED lamp with specific wavelength)
-
Gas Chromatograph (GC) for product analysis (CO, H₂)
Procedure:
-
Reactor Setup: In a glovebox or under an inert atmosphere, add the catalyst, photosensitizer, and solvent to the photoreactor vial.
-
Degassing: Seal the vial and saturate the solution with CO₂ by bubbling the gas through it for at least 30 minutes.
-
Initiation: Add the sacrificial electron donor (TEA) via syringe.
-
Photocatalysis: Place the vial in front of the light source and begin illumination. Maintain constant stirring and temperature.
-
Analysis: At set time intervals, take a sample from the headspace of the vial using a gas-tight syringe.
-
Quantification: Inject the gas sample into a GC equipped with a suitable column and detector (e.g., TCD or FID with a methanizer) to quantify the amounts of CO and H₂ produced.
-
Calculation: The Turnover Number (TON) is calculated as: TON = (Moles of product formed) / (Moles of catalyst used)
Protocol: Synthesis of 1,4,7-Triazacyclononane (Richman-Atkins Method)
The synthesis of the parent TACN macrocycle is a crucial first step. The Richman-Atkins synthesis is a widely recognized method.[8][9]
Objective: To synthesize 1,4,7-triazacyclononane tris-hydrotosylate salt, which can be deprotected to yield TACN.
Materials:
-
Diethylenetriamine (DETA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol ditosylate
-
Dimethylformamide (DMF)
-
Ethanol, Water
-
Concentrated Sulfuric Acid (for deprotection step, not detailed here)
Procedure:
-
Step 1: Tristosylation of DETA:
-
Dissolve DETA in a solution of NaOH in water in a flask cooled in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in an organic solvent (e.g., toluene) to the cooled, stirring DETA solution.
-
Allow the reaction to warm to room temperature and stir overnight. The tritosylated product will precipitate.
-
Filter the white solid, wash thoroughly with water, and dry.
-
-
Step 2: Cyclization:
-
Dissolve the dried tritosylated DETA and anhydrous sodium carbonate in anhydrous DMF.
-
Heat the mixture (e.g., to 100 °C).
-
Add a solution of ethylene glycol ditosylate in DMF dropwise over several hours.
-
Maintain heating and stirring for 24-48 hours.
-
Cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude product (Ts₃TACN).
-
Filter the precipitate, wash with water and ethanol, and dry. The product can be further purified by recrystallization.
-
-
Step 3: Deprotection (General Concept):
-
The tosyl protecting groups are removed by heating the Ts₃TACN in a strong acid, such as concentrated sulfuric acid, at high temperatures (e.g., >140 °C) for several hours.[8]
-
After cooling, the acidic solution is carefully neutralized and basified to precipitate the sulfate salt, from which the free TACN can be extracted.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitized Photocatalytic CO2 Reduction With Earth Abundant 3d Metal Complexes Possessing Dipicolyl-Triazacyclononane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sensitized Photocatalytic CO2 Reduction With Earth Abundant 3d Metal Complexes Possessing Dipicolyl-Triazacyclononane Derivatives [frontiersin.org]
- 5. Selective CO2 adsorption by a triazacyclononane-bridged microporous metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onepetro.org [onepetro.org]
- 7. researchinventy.com [researchinventy.com]
- 8. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 9. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for TACN-Based Fluorescent Indicators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4,7-triazacyclononane (TACN)-based ligands as fluorescent indicators, with a primary focus on their application in the detection of zinc ions (Zn²⁺). The information compiled is intended to guide researchers in the synthesis, characterization, and application of these powerful analytical tools in both chemical and biological systems.
Introduction to TACN-Based Fluorescent Indicators
TACN is a versatile macrocyclic ligand that, when functionalized with fluorogenic moieties, can act as a highly selective and sensitive fluorescent sensor for various metal ions. Ligands based on the TACN scaffold appended with chromophores such as quinoline have demonstrated significant utility as "turn-on" fluorescent indicators, particularly for Zn²⁺. The underlying sensing mechanism for many of these probes is Photoinduced Electron Transfer (PET). In the absence of the target analyte, the fluorescence of the chromophore is quenched by the lone pair of electrons on the TACN nitrogen atoms. Upon coordination with a metal ion like Zn²⁺, the electron-donating ability of the nitrogen atoms is diminished, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity.
Quantitative Data Summary
The photophysical and binding properties of TACN-based fluorescent indicators are crucial for their application. The following table summarizes key quantitative data for a prominent quinoline-attached TACN derivative, 1,4,7-tris((6-methoxyquinolin-2-yl)methyl)-1,4,7-triazacyclononane, hereafter referred to as 6-MeOTQTACN.
| Property | Value | Reference |
| Ligand | 6-MeOTQTACN | [1] |
| Target Analyte | Zn²⁺ | [1] |
| Excitation Wavelength (λex) | 341 nm | [1] |
| Emission Wavelength (λem) | 420 nm | [1] |
| Fluorescence Enhancement (I/I₀) | 9-fold upon addition of Zn²⁺ | [1] |
| Quantum Yield (Φ) of Zn²⁺ Complex | 0.070 | [1] |
| Selectivity | Specific for Zn²⁺ and Cd²⁺, with a much smaller increase for Cd²⁺ | [1] |
Signaling Pathway and Experimental Workflow
The operational principle of TACN-based PET sensors and the general workflow for their application are illustrated in the following diagrams.
Caption: Photoinduced Electron Transfer (PET) sensing mechanism.
Caption: General experimental workflow for TACN-based probes.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of TACN-based fluorescent indicators.
Synthesis of a Quinoline-Attached TACN Ligand (General Procedure)
This protocol outlines a general synthetic route for N-alkylation of the TACN macrocycle with a quinoline-containing moiety. For a specific, detailed protocol for the synthesis of 1,4,7-tris((6-methoxyquinolin-2-yl)methyl)-1,4,7-triazacyclononane (6-MeOTQTACN), researchers should refer to the supplementary information of the primary literature[1].
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
2-(Chloromethyl)-6-methoxyquinoline hydrochloride (or a similar reactive quinoline derivative)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN) as solvent
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4,7-triazacyclononane (1 equivalent) in anhydrous DMF or ACN.
-
Add a suitable base, such as anhydrous potassium carbonate (at least 3 equivalents per N-H bond to be alkylated).
-
To this stirring suspension, add a solution of the 2-(chloromethyl)-6-methoxyquinoline hydrochloride (a slight excess, e.g., 1.1 equivalents per N-H bond) in the same anhydrous solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to yield the pure trisubstituted TACN ligand.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence Titration to Determine Metal Ion Selectivity
This protocol describes the procedure for evaluating the fluorescence response of a TACN-based probe to various metal ions.
Materials:
-
Stock solution of the TACN-based fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or methanol).
-
Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, Cd(ClO₄)₂, Cu(ClO₄)₂, Ni(ClO₄)₂, etc.) in deionized water or buffer (e.g., 10 mM).
-
A suitable buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Quartz cuvettes for fluorescence spectroscopy.
-
Spectrofluorometer.
Procedure:
-
Prepare a working solution of the TACN-based probe (e.g., 10 µM) in the buffer solution.
-
Place the probe solution in a quartz cuvette and record its initial fluorescence emission spectrum by exciting at the appropriate wavelength (e.g., 341 nm for 6-MeOTQTACN).
-
Sequentially add small aliquots of the stock solution of the target metal ion (e.g., Zn²⁺) to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence emission spectrum after each addition until no further significant change is observed.
-
To test for selectivity, repeat the titration with other metal ion solutions, adding a fixed amount (e.g., 1 to 10 equivalents) of each competing metal ion to a fresh solution of the probe.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate titration curves.
Protocol for Live Cell Imaging of Intracellular Zinc
This protocol provides a general guideline for using a cell-permeable TACN-based fluorescent probe to visualize intracellular zinc. Probe modifications, such as the addition of an acetoxymethyl (AM) ester, may be necessary to facilitate cell loading.
Materials:
-
Cell-permeable TACN-based fluorescent probe (e.g., AM ester derivative).
-
Cell culture medium (e.g., DMEM).
-
A suitable cell line (e.g., HeLa, PC12).
-
Pluronic F-127 (for aiding probe solubilization).
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer.
-
Zinc sulfate (ZnSO₄) and a zinc ionophore (e.g., pyrithione) for positive control.
-
A zinc chelator (e.g., TPEN) for negative control.
-
Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and grow them to the desired confluency in a CO₂ incubator.
-
Probe Loading:
-
Prepare a stock solution of the cell-permeable probe in anhydrous DMSO.
-
Dilute the stock solution in serum-free cell culture medium or HBSS to the final working concentration (e.g., 1-10 µM). The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in probe dispersal.
-
Remove the culture medium from the cells, wash once with warm HBSS, and then incubate the cells with the probe-containing solution at 37 °C for 30-60 minutes.
-
-
Washing: After incubation, wash the cells two to three times with warm HBSS to remove any excess extracellular probe.
-
Imaging:
-
Add fresh HBSS or imaging buffer to the cells.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire fluorescence images using the appropriate excitation and emission filter sets.
-
-
Controls:
-
Positive Control: To demonstrate the probe's response to an increase in intracellular zinc, treat the cells with a solution of zinc sulfate and a zinc ionophore (e.g., 50 µM ZnSO₄ and 5 µM pyrithione) and image the resulting fluorescence increase.
-
Negative Control: To confirm that the fluorescence is due to zinc, add a membrane-permeable zinc chelator (e.g., 50 µM TPEN) to the cells and observe the quenching of the fluorescence signal.
-
Concluding Remarks
TACN-based fluorescent indicators are powerful tools for the selective detection of metal ions, particularly Zn²⁺. Their "turn-on" fluorescence response, governed by the PET mechanism, provides a high signal-to-background ratio, making them suitable for both in vitro quantification and intracellular imaging. The protocols provided herein offer a foundation for researchers to synthesize and utilize these probes in their specific applications. Further optimization of probe structure and experimental conditions may be necessary to achieve the desired performance for a particular research question.
References
Application Notes & Protocols: Synthesis and Application of Dinuclear Complexes with TACN-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of dinuclear metal complexes utilizing 1,4,7-triazacyclononane (TACN)-based ligands. The applications of these complexes, particularly in areas relevant to drug development, are also discussed.
Introduction to Dinuclear TACN Complexes
Dinuclear metal complexes containing two metal centers in close proximity often exhibit unique chemical and physical properties compared to their mononuclear counterparts. The use of bis-TACN ligands, which consist of two TACN macrocycles linked by a bridging unit, provides a robust scaffold for creating stable dinuclear complexes. These complexes have garnered significant interest for their potential applications in various fields, including bioinorganic chemistry, catalysis, and medicine. The ability of these complexes to interact with biological molecules, such as DNA and proteins, makes them promising candidates for the development of new therapeutic agents. For instance, certain dinuclear copper complexes have been shown to induce DNA damage and apoptosis in cancer cells.[1]
Synthesis of Bis-TACN Ligands
The synthesis of dinuclear TACN complexes begins with the preparation of a suitable bis-TACN ligand. A common strategy involves linking two TACN units with a rigid aromatic spacer, such as a xylyl group. An improved synthetic procedure for ligands like 2,6-bis(1,4,7-triazacyclonon-1-ylmethyl)-4-methylphenol (HLohx) has been reported to produce significantly higher yields than previous methods.[2]
Experimental Protocol: Synthesis of Xylyl-Bridged Bis-TACN Ligands
This protocol describes a general method for the synthesis of xylyl-bridged bis(1,4,7-triazacyclononane) ligands.
Materials:
-
1,4,7-triazacyclononane (TACN)
-
α,α'-Dibromo-xylene (ortho-, meta-, or para-isomer)
-
Acetonitrile (anhydrous)
-
Sodium carbonate (or another suitable base)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4,7-triazacyclononane (2 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add sodium carbonate (excess) to the solution to act as a base.
-
Addition of Linker: Slowly add a solution of the desired α,α'-dibromo-xylene isomer (1 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Isolation as HCl Salt: The purified ligand can be isolated as its hexahydrochloride salt by dissolving it in a minimal amount of ethanol and adding concentrated HCl. The resulting precipitate is then collected by filtration, washed with diethyl ether, and dried under vacuum.
General Synthesis Workflow for Bis-TACN Ligands
Caption: General workflow for the synthesis of xylyl-bridged bis-TACN ligands.
Synthesis of Dinuclear Metal Complexes
Once the bis-TACN ligand is prepared, the dinuclear metal complex can be synthesized by reacting the ligand with a suitable metal salt in a 1:2 ligand-to-metal ratio.
Experimental Protocol: Synthesis of Dinuclear Copper(II) Complexes
This protocol outlines the synthesis of dinuclear copper(II) complexes with xylyl-bridged bis-TACN ligands.[1]
Materials:
-
Xylyl-bridged bis-TACN ligand hydrochloride salt (e.g., T2-m-X·6HCl)
-
Copper(II) salt (e.g., CuCl2 or Cu(ClO4)2·6H2O)
-
Methanol or water
-
Base (e.g., NaOH) to adjust pH
Procedure:
-
Ligand Solution: Dissolve the bis-TACN ligand hydrochloride salt (1 equivalent) in methanol or water.
-
Metal Salt Solution: In a separate flask, dissolve the copper(II) salt (2 equivalents) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to a neutral or slightly basic value (e.g., pH 7.4) using a dilute solution of NaOH.[1] The formation of the complex is often indicated by a color change.
-
Crystallization: Allow the solution to stand at room temperature or in a refrigerator for slow evaporation to induce crystallization of the dinuclear complex.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
General Synthesis Workflow for Dinuclear TACN Complexes
Caption: General workflow for the synthesis of dinuclear TACN complexes.
Characterization Data
The synthesized ligands and complexes should be thoroughly characterized using various analytical techniques.
| Parameter | Technique | Expected Results |
| Ligand Characterization | ||
| Purity and Identity | Elemental Analysis (CHN) | Experimental percentages of C, H, and N should match the calculated values for the expected formula. |
| Mass Spectrometry (MS) | A peak corresponding to the molecular weight of the ligand should be observed. | |
| NMR Spectroscopy (¹H, ¹³C) | The spectra should show peaks corresponding to the protons and carbons of the TACN macrocycles and the bridging linker, with appropriate chemical shifts and integration values. | |
| Complex Characterization | ||
| Structure | X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal centers. The Cu···Cu separation in some dinuclear complexes can be around 11.81 Å.[1] |
| Purity and Identity | Elemental Analysis (CHN) | Confirms the elemental composition of the complex. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the complex. | |
| Metal Coordination | Infrared (IR) Spectroscopy | Can provide information about the coordination of the ligand to the metal center through shifts in the vibrational frequencies of the N-H and C-N bonds. |
| UV-Vis Spectroscopy | Can be used to study the electronic properties of the complex and monitor its formation and stability. Ligand-to-metal charge transfer bands are often observed.[3] | |
| Magnetic Properties | Magnetic Susceptibility | Determines the magnetic properties of the complex, such as paramagnetism or antiferromagnetic coupling between the metal centers.[1][4] |
Applications in Drug Development
Dinuclear TACN complexes have shown promise in several areas relevant to drug development, primarily due to their ability to interact with biological macromolecules.
Anticancer Activity and DNA Cleavage
Certain dinuclear copper complexes have demonstrated the ability to damage DNA and induce apoptosis in cancer cells, suggesting their potential as anticancer agents.[1] The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) that lead to oxidative cleavage of the DNA backbone.
Protocol: DNA Cleavage Assay
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dinuclear TACN complex
-
Tris-HCl buffer
-
Reducing agent (e.g., ascorbate) or oxidizing agent (e.g., H₂O₂)
-
Agarose gel
-
Gel electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing the supercoiled plasmid DNA, the dinuclear complex at various concentrations, and the buffer.
-
Initiation: Add a reducing or oxidizing agent to initiate the cleavage reaction. Include control reactions without the complex and without the activating agent.
-
Incubation: Incubate the reaction mixtures at 37 °C for a specified time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of DNA (supercoiled, nicked, and linear).
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage.
Enzyme Inhibition
The rigid structure and defined coordination geometry of dinuclear TACN complexes make them suitable candidates for the design of enzyme inhibitors. The two metal centers can interact with active site residues of an enzyme, potentially leading to potent and selective inhibition.
Magnetic Resonance Imaging (MRI) Contrast Agents
Dinuclear iron(III) complexes with hydroxypropyl-appended TACN ligands have been investigated as potential MRI contrast agents.[3] These complexes exhibit higher relaxivity compared to their mononuclear counterparts, which could lead to enhanced contrast in MR images.[3]
Logical Relationship for Application in Drug Development
Caption: Logical progression for the evaluation of dinuclear TACN complexes as potential therapeutic agents.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. All necessary safety precautions should be taken when handling chemicals.
References
Application Notes and Protocols for Catalytic Hydrolysis of Phosphate Esters using TACN Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4,7-triazacyclononane (TACN) metal complexes as catalysts for the hydrolysis of phosphate esters. This technology is relevant for the development of artificial metalloenzymes, therapeutic agents, and tools for molecular biology.
Introduction
The cleavage of the highly stable phosphate ester bond is a fundamental process in biology, crucial for DNA and RNA processing, signal transduction, and energy metabolism. Nature employs metalloenzymes to catalyze this reaction with remarkable efficiency. Synthetic metal complexes that mimic the function of these enzymes, so-called artificial metallonucleases, are of great interest for various applications. Among these, complexes of the macrocyclic ligand 1,4,7-triazacyclononane (TACN) with transition metals (e.g., Cu(II), Zn(II)) and lanthanides have emerged as potent catalysts for phosphate ester hydrolysis.
These TACN-based catalysts typically operate through a mechanism involving the activation of a coordinated water molecule to form a potent metal-hydroxide nucleophile, which then attacks the phosphorus center of the phosphate ester. The efficiency of these catalysts is influenced by the choice of the metal ion, the substituents on the TACN ring, and the reaction conditions.
Data Presentation: Kinetic Parameters for Phosphate Ester Hydrolysis
The catalytic efficiency of various TACN complexes is presented below. The data is compiled from studies using the model phosphate diester substrate bis(p-nitrophenyl)phosphate (BNPP), unless otherwise specified. The hydrolysis of BNPP can be conveniently monitored by the release of the p-nitrophenolate anion, which absorbs strongly at 400 nm.
Table 1: Observed Rate Constants (kobs) for the Hydrolysis of BNPP by Cu(II)-TACN Complexes
| Ligand (L) in [Cu(L)]2+ | kobs (x 10-5 s-1) | Conditions | Reference |
| 1,4,7-triazacyclononane (TACN) | 1.2 | 37 °C, pH 7.5, 5 mM complex, 0.05 mM BNPP | [1] |
| 1-methyl-1,4,7-triazacyclononane | 2.5 | 37 °C, pH 7.5, 5 mM complex, 0.05 mM BNPP | [1] |
| 1-benzyl-1,4,7-triazacyclononane | 3.1 | 37 °C, pH 7.5, 5 mM complex, 0.05 mM BNPP | [1] |
| 1,4-dimethyl-1,4,7-triazacyclononane | 4.2 | 37 °C, pH 7.5, 5 mM complex, 0.05 mM BNPP | [1] |
| 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN) | 5.8 | 37 °C, pH 7.5, 5 mM complex, 0.05 mM BNPP | [1] |
| 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN) | 0.9 | 37 °C, pH 7.5, 5 mM complex, 0.05 mM BNPP | [1] |
Note: The observed rate constant (kobs) is a pseudo-first-order rate constant under the specified conditions.
Table 2: Second-Order Rate Constants and Activation Parameters for BNPP Hydrolysis by [Cu(Me3TACN)(H2O)2]2+
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | 0.065 M-1 s-1 | 50.0 °C | [2] |
| ΔH‡ (Enthalpy of Activation) | 56 ± 6 kJ mol-1 | - | [2] |
| ΔS‡ (Entropy of Activation) | -95 ± 18 J K-1 mol-1 | - | [2] |
Table 3: Michaelis-Menten Parameters for Phosphate Ester Hydrolysis by Zn(II) Complexes
| Complex | Substrate | kcat (s-1) | KM (mM) | Conditions | Reference |
| Dinuclear Asymmetric Zn(II) Complex | BDNPP | 11 ± 6 x 10-6 | 2 ± 1 | pH 8 | [3] |
| TACN-Zn(II) Functionalized Gold Nanoparticles | UPNP | Not reported | Lower than HPNP | Not specified | [4] |
| TACN-Zn(II) Functionalized Gold Nanoparticles | HPNP | Not reported | Higher than UPNP | Not specified | [4] |
Note: BDNPP = bis(2,4-dinitrophenyl)phosphate; UPNP = Uridine 3'-p-nitrophenyl phosphate; HPNP = 2-hydroxypropyl-p-nitrophenyl phosphate. Data for lanthanide-TACN complexes with full Michaelis-Menten parameters is limited in the reviewed literature.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 1,4,7-Triazacyclononane Ligands
This protocol provides a general method for the mono- or di-N-alkylation of TACN.
Materials:
-
1,4,7-triazacyclononane (TACN) or its tosylated derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agent
-
Base (e.g., K2CO3, NaH, or an organic base like triethylamine)
-
Solvent (e.g., acetonitrile, DMF, chloroform)
-
Standard glassware for organic synthesis
-
Purification supplies (silica gel for column chromatography, solvents for extraction)
Procedure:
-
Protection (if necessary): For selective substitution, it is often advantageous to use a protected form of TACN, such as 1,4-ditosyl-1,4,7-triazacyclononane, to direct alkylation to the free secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the TACN derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the solution. The choice and amount of base will depend on the reactivity of the TACN derivative and the alkylating agent.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (typically 1-2 equivalents for mono- or di-alkylation) to the reaction mixture at room temperature or a slightly elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Deprotection (if necessary): If a protected TACN was used, remove the protecting groups (e.g., by acid hydrolysis for tosyl groups) to obtain the final N-substituted TACN ligand.
-
Characterization: Characterize the final product by NMR spectroscopy (1H, 13C) and mass spectrometry.
Protocol 2: Synthesis of Metal-TACN Complexes
Materials:
-
N-substituted or unsubstituted TACN ligand
-
Metal salt (e.g., Cu(ClO4)2·6H2O, Zn(NO3)2·6H2O, Ln(OTf)3)
-
Solvent (e.g., water, methanol, acetonitrile)
Procedure:
-
Dissolution: Dissolve the TACN ligand in the chosen solvent.
-
Addition of Metal Salt: Add an equimolar amount of the metal salt to the ligand solution with stirring.
-
Complexation: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few minutes to several hours, depending on the metal and ligand.
-
Isolation: The metal complex may precipitate out of the solution or can be isolated by evaporation of the solvent. The resulting solid can be washed with a non-coordinating solvent (e.g., diethyl ether) and dried under vacuum.
-
Characterization: The formation of the complex can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the d-d transition for transition metals), mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.
Protocol 3: Kinetic Analysis of Phosphate Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol describes the determination of the rate of hydrolysis of bis(p-nitrophenyl)phosphate (BNPP) catalyzed by a metal-TACN complex.
Materials:
-
Metal-TACN complex
-
Bis(p-nitrophenyl)phosphate (BNPP) stock solution
-
Buffer solution of desired pH (e.g., HEPES, TRIS)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at 400 nm, the λmax of the p-nitrophenolate product. Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C or 37 °C).
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the buffer solution and the stock solution of the metal-TACN complex to achieve the desired final concentration. The final volume is typically 1-3 mL.
-
Initiation of Reaction: To initiate the reaction, add a small volume of the BNPP stock solution to the cuvette, quickly mix by inverting the cuvette, and immediately start recording the absorbance at 400 nm as a function of time. The final concentration of the complex should be in excess of the substrate for pseudo-first-order conditions.
-
Data Acquisition: Record the absorbance data at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis:
-
Convert the absorbance data to the concentration of p-nitrophenolate using a molar extinction coefficient (ε ≈ 18,000 M-1cm-1 at pH > 8).
-
For pseudo-first-order conditions, plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of this plot will be -kobs.
-
Alternatively, determine the initial rate of the reaction from the initial linear portion of the plot of absorbance versus time.
-
To determine second-order rate constants, repeat the experiment at various concentrations of the catalyst and plot kobs versus the catalyst concentration. The slope of this plot will be the second-order rate constant.
-
For Michaelis-Menten kinetics, vary the substrate concentration while keeping the catalyst concentration constant. Plot the initial rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine kcat and KM.
-
Visualizations
Catalytic Cycle of Phosphate Ester Hydrolysis by a Mononuclear M(II)-TACN Complex
Caption: Generalized catalytic cycle for phosphate ester hydrolysis by a M(II)-TACN complex.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of phosphate ester hydrolysis.
Logical Relationship of Catalyst Components and Activity
Caption: Factors influencing the catalytic activity of TACN complexes.
References
Introduction: The Structural Significance of TACN in Coordination Chemistry
An Application Guide to the Single-Crystal X-ray Crystallography of 1,4,7-Triazacyclonane (TACN) Metal Complexes
1,4,7-Triazacyclononane (TACN) is a nine-membered macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert metal complexes.[1][2] Its unique topology, featuring three secondary amine donor groups, allows it to coordinate to a metal ion in a facial tridentate manner, capping one face of an octahedral coordination sphere.[3][4] This enforced facial binding leaves three cis-oriented sites available for further functionalization or interaction, a predictable geometry that is highly valuable.[5] The resulting (TACN)M unit is a robust platform exploited in diverse fields, from modeling metalloenzyme active sites to the design of advanced radiopharmaceuticals and catalysts.[1][5]
Given that the function of these complexes is intrinsically linked to their three-dimensional structure, single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for their characterization.[6] SC-XRD provides precise, unambiguous data on atomic arrangement, bond lengths, and bond angles, offering critical insights into the subtle electronic and steric factors that govern the complex's reactivity and properties.[7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the protocols and field-proven insights for the successful synthesis, crystallization, and structural elucidation of TACN metal complexes.
Part 1: Synthesis of TACN Metal Complexes
The journey to a crystal structure begins with the high-purity synthesis of the target complex. While TACN is commercially available, it can also be synthesized via methods like the Richman-Atkins cyclization of a linear triamine precursor.[2][4] The formation of the metal complex is typically a straightforward coordination reaction.
Protocol 1: Synthesis of a Representative Complex - Dichloro(1,4,7-triazacyclononane)copper(II), [(TACN)CuCl₂]
This protocol, adapted from established procedures, describes the synthesis of a well-characterized Cu(II)-TACN complex.[2][3]
Causality Behind the Method: The protocol starts with the trihydrochloride salt of TACN (TACN·3HCl), which is often more stable and easier to handle than the free amine. A base (NaOH) is required to deprotonate the amine groups, allowing them to coordinate to the metal center. The reaction is typically performed in water or alcohol, where the reactants are soluble.
Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Ligand Solution: Dissolve TACN·3HCl in a minimum amount of deionized water.
-
Metal Salt Solution: In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.
-
Deprotonation & Complexation: Add three molar equivalents of a concentrated aqueous NaOH solution dropwise to the TACN·3HCl solution while stirring. This neutralizes the hydrochloride salt to form the free TACN ligand in situ.
-
Reaction: Slowly add the copper(II) chloride solution to the free TACN solution. A color change should be observed as the complex forms.
-
Precipitation & Isolation: Stir the reaction mixture at room temperature for 1-2 hours. The resulting complex may precipitate directly. If not, the volume can be reduced under vacuum, or a less polar solvent like ethanol can be added to induce precipitation.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol to remove unreacted starting materials and salts (like NaCl), and dry under vacuum.
Part 2: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The core principle is to guide a solution of the complex from a soluble state to a slow, controlled state of supersaturation, allowing molecules to assemble into an ordered crystal lattice rather than crashing out as an amorphous powder. There is no universal method, and success often requires screening multiple conditions.[8]
Key Crystallization Techniques for TACN Complexes
-
Slow Evaporation: A solution of the complex is left in a vial covered with a perforated cap (e.g., Parafilm with pinholes). The solvent slowly evaporates, increasing the concentration to the point of crystallization. This is simple but offers less control.
-
Slow Cooling: A saturated or near-saturated solution of the complex is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature or below. A well-documented method for a [(tacn)Co(NCMe)₃][BPh₄]₂ complex involved growing crystals by cooling a saturated acetonitrile solution to -35°C.[9]
-
Vapor Diffusion: This is one of the most effective methods. A concentrated solution of the complex is placed in a small, open container (e.g., a small vial or on a glass slide). This is then sealed inside a larger container (e.g., a jar) that contains a "reservoir" solution.
-
Solvent Diffusion: The reservoir contains a solvent in which the complex is soluble. The solvent vapor slowly diffuses into the complex solution, maintaining solubility while the overall solution slowly concentrates via evaporation.
-
Anti-Solvent Diffusion: The reservoir contains an "anti-solvent" in which the complex is poorly soluble but which is miscible with the complex's solvent. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.
-
-
Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form slowly at the interface as the liquids diffuse into one another.
Critical Variables in Crystallization
-
Solvent System: The ideal solvent is one in which the complex has moderate solubility. Highly soluble complexes may require an anti-solvent, while poorly soluble ones may need solvent mixtures or elevated temperatures. Common solvents for TACN complexes include water, acetonitrile, methanol, ethanol, and dimethylformamide (DMF).
-
Counter-ion: The nature of the counter-ion is crucial as it is incorporated into the crystal lattice. Simple ions like Cl⁻ or Br⁻ may lead to different packing and crystal habits than large, bulky ions like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or tetraphenylborate (BPh₄⁻).[9] Sometimes, changing the counter-ion is the key to obtaining high-quality crystals.
-
Purity: The starting complex must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated as defects, disrupting crystal growth.
| Complex Example | Metal Ion | Solvent System | Technique | Reference |
| [(tacn)Co(NCMe)₃][BPh₄]₂ | Co(II) | Acetonitrile | Slow Cooling | [9] |
| [Cr(TCTA)] | Cr(III) | Water | Slow Evaporation | [10] |
| [Fe(TCTA)] | Fe(III) | Water | Slow Evaporation | [10] |
| [CuCl₂(pptacn)] | Cu(II) | Not Specified | Not Specified | [11] |
| H₃tmtacn·2HCl·H₂O | Ligand Salt | Ethanol | Recrystallization | [12] |
| Table 1: Examples of Crystallization Conditions for TACN-based Compounds. TCTA and pptacn are functionalized TACN derivatives. |
Part 3: Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal (typically 30-300 microns, well-formed, and without visible defects) is obtained, the process of structure determination can begin.[6]
Experimental Protocol for Structure Determination
-
Crystal Selection and Mounting:
-
Under a microscope, select a crystal with sharp edges and uniform morphology.
-
Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a non-diffracting adhesive (e.g., epoxy or paratone oil).[6]
-
Mount the loop onto a goniometer head and place it on the diffractometer. For most modern instruments, data is collected at cryogenic temperatures (~100 K) by flash-cooling the crystal in a stream of cold nitrogen gas to minimize radiation damage.
-
-
Data Collection:
-
The instrument software is used to center the crystal in the X-ray beam.
-
An initial set of diffraction images is taken to determine the unit cell parameters and crystal system (e.g., monoclinic, orthorhombic).[13]
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (φ- and ω-scans).[14] The X-rays diffract according to Bragg's Law, creating a pattern of reflections.[7]
-
-
Data Reduction:
-
The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., absorption). This step yields a file containing a list of unique reflections and their intensities.
-
-
Structure Solution:
-
Using specialized software (e.g., SHELXT), the phases of the reflections are determined to generate an initial electron density map.[12][14]
-
Heavy atoms (like the metal) are often located first, and subsequent Fourier analysis reveals the positions of lighter atoms (N, C, O). This process provides an initial, unrefined model of the molecular structure.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using a full-matrix least-squares technique (e.g., with SHELXL).[12][14]
-
This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. Anisotropic displacement parameters (which model atomic vibrations) are typically refined for non-hydrogen atoms.
-
-
Validation and Analysis:
-
The final refined structure is validated to check for errors and ensure it is chemically sensible. The output is a Crystallographic Information File (CIF), which contains all information about the structure and experiment, and can be deposited in databases like the Cambridge Structural Database (CSD).
-
Part 4: Understanding the Structural Data
The final crystal structure provides a wealth of information. The facial coordination of TACN to an octahedral metal center is a defining characteristic.
// Metal Center M [label="M", shape=circle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16];
// TACN Ligand Nodes N1 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N2 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N3 [label="N", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Other Ligands X1 [label="X", fillcolor="#34A853", fontcolor="#FFFFFF"]; X2 [label="X", fillcolor="#34A853", fontcolor="#FFFFFF"]; X3 [label="X", fillcolor="#34A853", fontcolor="#FFFFFF"];
// TACN Ring Carbons (for structure) C1 [label="", width=0.2, height=0.2, fillcolor="#5F6368"]; C2 [label="", width=0.2, height=0.2, fillcolor="#5F6368"]; C3 [label="", width=0.2, height=0.2, fillcolor="#5F6368"]; C4 [label="", width=0.2, height=0.2, fillcolor="#5F6368"]; C5 [label="", width=0.2, height=0.2, fillcolor="#5F6368"]; C6 [label="", width=0.2, height=0.2, fillcolor="#5F6368"];
// Edges for Coordination Bonds M -> N1 [color="#202124"]; M -> N2 [color="#202124"]; M -> N3 [color="#202124"]; M -> X1 [style=dashed, color="#5F6368"]; M -> X2 [style=dashed, color="#5F6368"]; M -> X3 [style=dashed, color="#5F6368"];
// Edges for TACN Ring N1 -> C1 -> C2 -> N2 -> C3 -> C4 -> N3 -> C5 -> C6 -> N1 [color="#202124"]; } ondot Caption: Facial coordination of TACN to an octahedral metal center.
Key structural parameters, such as the metal-nitrogen bond lengths, are critical for understanding the complex's stability and electronic properties. These can vary depending on the metal's identity, oxidation state, and the nature of the other ligands.
| Metal Ion | Oxidation State | M-N(TACN) Bond Length (Å) | Coordination Geometry | Reference |
| Fe(II) | +2 | ~2.16 - 2.18 | Octahedral | [15] |
| Fe(III) | +3 | ~2.05 - 2.07 | Octahedral | [15] |
| Co(II) | +2 | ~2.15 - 2.18 | Octahedral | [9] |
| Cu(II) | +2 | ~2.03 - 2.06 | Distorted Octahedral | [16] |
| Cr(III) | +3 | ~2.06 - 2.08 | Octahedral | [10] |
| Table 2: Representative Metal-Nitrogen Bond Distances in TACN Complexes. |
Conclusion
The crystallographic analysis of 1,4,7-triazacyclononane metal complexes is an essential tool for chemists and drug developers. The protocols outlined here, from rational synthesis and meticulous crystallization to detailed diffraction analysis, provide a framework for obtaining high-quality structural data. This data is fundamental to establishing structure-activity relationships, guiding the design of new catalysts, imaging agents, and therapeutic compounds built upon the remarkably stable and versatile TACN scaffold.
References
- 1. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 4. 1,4,7-Triazacyclononane [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. echemi.com [echemi.com]
- 9. Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An investigation of 1,4,7-tri(4-alkynyl)-1,4,7-triazacyclononanes: ligand synthesis and metal co-ordination chemistry [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. theses.gla.ac.uk [theses.gla.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 1,4,7-Triazacyclononane Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,4,7-Triazacyclononane (TACN). The information is tailored for researchers, scientists, and professionals in drug development to help improve synthesis yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,4,7-Triazacyclononane?
A1: The most established method is the Richman-Atkins synthesis, which involves the cyclization of a protected diethylenetriamine derivative.[1][2] An improved and widely used variation of this method involves the use of tosyl (Ts) protecting groups, followed by cyclization and deprotection.[1] Alternative approaches have been developed to enhance yield, reduce steps, and improve safety and scalability. These include methods utilizing different protecting groups like tert-butoxycarbonyl (t-Boc) and nitrobenzoxadiazole (NBD), as well as a synthetic route proceeding through a bicyclic aminal intermediate.[3][4]
Q2: What are the critical parameters affecting the yield in the Richman-Atkins synthesis?
A2: Several factors significantly influence the yield of the Richman-Atkins synthesis. These include the choice of protecting group, the efficiency of the cyclization step, and the conditions for deprotection. For the tosylated route, the purity of the starting materials, the choice of base, and the cyclizing agent are crucial. For instance, replacing ethylene glycol ditosylate with ethylene dibromide in the presence of a phase-transfer catalyst has been shown to improve the process.[5][6] The deprotection step using strong acids like concentrated sulfuric acid requires careful temperature control to ensure complete removal of the tosyl groups without degrading the final product.[1][5][6]
Q3: Are there more environmentally friendly or "greener" synthesis routes for TACN derivatives?
A3: Yes, research has focused on developing greener synthetic alternatives. For instance, modifications to existing protocols aim to reduce the use of hazardous solvents like pyridine and dimethylformamide (DMF).[7] One improved method emphasizes conducting reactions in water to minimize solvent waste.[6][7] Furthermore, the development of synthetic routes with fewer steps and intermediates that do not require isolation contributes to a more efficient and environmentally conscious process.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of tritosylated intermediate (Ts₃TACN) | Incomplete reaction of diethylenetriamine with tosyl chloride. | Ensure the reaction is heated sufficiently (e.g., 90°C) to drive the sulfonamidation to completion.[5] |
| Inefficient cyclization. | Use a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide or tricaprylmethylammonium chloride) to improve the reaction rate in the biphasic system.[5][6] Consider using ethylene dibromide as the cyclizing agent, which can be more cost-effective and easier to handle than ethylene glycol ditosylate.[5][6] | |
| Incomplete deprotection of Ts₃TACN | Insufficient acid concentration or reaction temperature/time. | Use concentrated sulfuric acid and heat the reaction mixture to around 140°C for 5-6 hours to ensure complete deprotection.[5][6] |
| Degradation of the product at high temperatures. | Carefully monitor the reaction temperature and time to avoid charring and decomposition of the TACN. | |
| Formation of side products (e.g., higher cyclic amines) | Non-ideal reaction conditions during cyclization. | The Richman-Atkins cyclization from the tritosyl derivative of diethylenetriamine is relatively clean, but side products can form. Purification via cation-exchange chromatography after deprotection can effectively remove higher co-products.[2] |
| Difficulty in isolating the final product | The product may be present as a salt. | After deprotection with sulfuric acid, carefully neutralize the reaction mixture with a base (e.g., NaOH) to a high pH (e.g., 14) to precipitate the free amine.[5][6] The product can then be extracted with an organic solvent. |
| Reaction is not scalable for large-scale production | The traditional Richman-Atkins method has limitations for large-scale synthesis due to safety concerns and waste generation.[7] | Consider improved one-vessel protocols that minimize the isolation of intermediates and reduce the use of hazardous solvents.[5][6][7] |
Experimental Protocols
Improved Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃TACN)
This protocol is an improved one-vessel procedure adapted from patented methods.[5][6]
Materials:
-
Diethylenetriamine (DET)
-
Tosyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Xylene or Toluene
-
Tetrabutylammonium hydroxide (phase-transfer catalyst)
-
Ethylene dibromide (EDB)
Procedure:
-
In a reaction vessel, add water and sodium hydroxide.
-
Add diethylenetriamine to the aqueous base solution with vigorous stirring.
-
Add solid tosyl chloride to the mixture and heat at 90°C for one hour.
-
After cooling, add xylene (or toluene), additional sodium hydroxide, tetrabutylammonium hydroxide solution, and ethylene dibromide.
-
Heat the reaction mixture at 90°C. Additional portions of ethylene dibromide may be added over several hours to drive the reaction to completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate (Ts₃TACN) is filtered, washed with water, and dried under a vacuum. This method can yield Ts₃TACN in approximately 75% yield.[5][6]
Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane (TACN)
Materials:
-
1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃TACN)
-
Concentrated sulfuric acid
-
Water
-
Sodium hydroxide (NaOH)
-
Hexane (for extraction)
Procedure:
-
To a flask containing Ts₃TACN, carefully add a solution of concentrated sulfuric acid and water.
-
Heat the mixture in an oil bath at 140°C. The material should dissolve, and the solution will darken.
-
After stirring for 5-6 hours, cool the reaction mixture.
-
Carefully pour the cooled acid mixture onto crushed ice.
-
Neutralize the solution by adding a concentrated sodium hydroxide solution until the pH reaches 14. This will form a slurry.
-
Extract the free TACN from the aqueous slurry with an organic solvent such as hexane.
-
The combined organic extracts can be dried and concentrated to yield the final product.
Process Visualization
The following diagram illustrates the general workflow for the improved synthesis of 1,4,7-Triazacyclononane.
Caption: Workflow for the improved synthesis of 1,4,7-Triazacyclononane.
Yield Comparison of Synthesis Methods
| Method | Key Reagents/Conditions | Reported Yield | Reference |
| Richman-Atkins (Traditional) | N,N′,N″-tritosyldiethylenetriamine disodium salt + ethylene glycol ditosylate | 71% for Ts₃TACN | [1] |
| Improved Richman-Atkins | DET, TsCl, NaOH, Phase-Transfer Catalyst, Ethylene Dibromide | ~75% for Ts₃TACN | [5][6] |
| Alternative Route | Reaction of the dilithium salt of N,N′-ditosylethylenediamine with tosylbis[2-(tosyloxy)ethyl]amine | High yield of Ts₃TACN | [1] |
| Debenzylation | 1,4,7-tribenzyl-1,4,7-triazacyclononane with 10% Pd/C catalyst in methanol | 100% for TACN | [8] |
| Bicyclic Aminal Route | Diethylenetriamine + chloroacetaldehyde, followed by reduction and deprotection | ~25% overall yield for TACN | [4] |
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 6. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
Technical Support Center: Preventing Hydrolysis of TACN Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,7-triazacyclononane (TACN) metal complexes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to complex stability, particularly the prevention of hydrolysis.
Troubleshooting and FAQs
This section addresses common issues and questions encountered during experiments with TACN metal complexes.
Q1: My TACN metal complex appears to be degrading in aqueous solution. What is likely happening?
A: The most probable cause of degradation in aqueous solutions is hydrolysis.[1][2] In this process, water molecules attack the metal center, leading to the displacement of the TACN ligand or other coordinated ligands, and potentially forming less stable hydroxo or aqua species.[3][4] This can result in a loss of the desired chemical properties and biological activity of your complex. The rate and extent of hydrolysis are influenced by several factors, including pH, temperature, the nature of the metal ion, and the specific structure of the TACN ligand.[5][6][7]
Q2: How does pH influence the stability of my TACN complex against hydrolysis?
A: pH is a critical factor in the stability of TACN metal complexes.[1][8]
-
Acidic Conditions (Low pH): In acidic solutions, the nitrogen atoms of the TACN ring can become protonated. This weakens the metal-ligand bonds and can lead to the dissociation of the metal ion from the macrocycle.
-
Basic Conditions (High pH): In alkaline solutions, the metal center can undergo hydrolysis to form hydroxo complexes.[9] This can also lead to the decomposition of the complex.
For many TACN complexes, there is an optimal pH range where they exhibit maximum stability. It is crucial to determine this range for your specific complex, often through pH-dependent stability studies.[10]
Q3: I'm observing a color change in my complex solution over time. Could this be due to hydrolysis?
A: Yes, a change in color is a common indicator of a change in the coordination environment of the metal ion, which can certainly be caused by hydrolysis. The initial complex may have a specific color due to its electronic transitions (d-d or charge transfer bands). As water or hydroxide ions displace the original ligands, the geometry and electronic structure of the complex change, leading to a shift in its absorption spectrum and thus a visible color change.[10] Monitoring these changes using UV-Vis spectrophotometry is a standard method for studying the kinetics of hydrolysis.[11][12][13]
Q4: Are certain metal ions more prone to hydrolysis when complexed with TACN?
A: Yes, the nature of the central metal ion significantly impacts the stability of the complex.[5][6] Generally, metal ions with a higher charge density (higher charge and smaller ionic radius) are more Lewis acidic and thus more susceptible to hydrolysis.[6][7] For instance, complexes of highly charged metal ions like Fe(III) or lanthanides(III) can be more prone to hydrolysis compared to complexes of divalent ions like Cu(II) or Zn(II) under similar conditions. The Irving-Williams series can also provide a general guide to the relative stabilities of complexes with divalent transition metal ions.[14]
Q5: How can I modify the TACN ligand to enhance the hydrolytic stability of my complex?
A: Functionalizing the TACN ligand is a powerful strategy to prevent hydrolysis. By attaching pendant coordinating arms to the nitrogen atoms of the TACN ring, you can create a more encapsulating ligand that shields the metal center from attack by water molecules.[15][16] These pendant arms can occupy the remaining coordination sites of the metal ion, leading to a more thermodynamically stable and kinetically inert complex.[17][18][19][20] The choice of pendant arm (e.g., carboxylate, phosphonate, pyridyl) allows for fine-tuning of the complex's properties.
Q6: What are the best practices for preparing and storing solutions of TACN metal complexes to minimize hydrolysis?
A: To minimize hydrolysis, consider the following best practices:
-
pH Control: Prepare and store your solutions in a buffered system at the optimal pH for your complex's stability.[2]
-
Solvent Choice: Whenever possible, use aprotic, anhydrous solvents for storage to eliminate the source of hydrolysis.
-
Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.
-
Inert Atmosphere: For highly sensitive complexes, storing solutions or solid samples under an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to atmospheric moisture.[1]
-
Concentration: Be aware that in some cases, dimerization or formation of other multinuclear species can occur at high concentrations, which may have different hydrolytic stabilities.[15]
Quantitative Data and Experimental Protocols
Table 1: Stability Constants of Selected Metal-TACN Complexes
The thermodynamic stability of a metal complex is a key indicator of its resistance to dissociation, which is often a precursor to hydrolysis. The stability constant (log K) represents the equilibrium between the free metal ion and ligand and the metal-ligand complex. Higher log K values indicate greater thermodynamic stability.[17]
| Metal Ion | Ligand | Log K | Conditions |
| Cu(II) | TACN | 16.3 | 0.1 M NaClO4, 25°C |
| Zn(II) | TACN | 11.7 | 0.1 M NaClO4, 25°C |
| Ni(II) | TACN | 14.1 | 0.1 M NaClO4, 25°C |
| Pb(II) | Cyclen-4Py | 19.95 | 0.1 M NaClO4, 25°C[21] |
| Eu(III) | Macropa | 13.0 | pH 3.5[22] |
Note: This table provides illustrative data. Stability constants are highly dependent on experimental conditions.
Protocol: Monitoring Hydrolytic Stability using UV-Vis Spectrophotometry
This protocol outlines a general method for observing the hydrolytic stability of a TACN metal complex over time.
Objective: To determine if a TACN metal complex undergoes hydrolysis in an aqueous buffered solution by monitoring changes in its UV-Vis absorption spectrum.
Materials:
-
TACN metal complex of interest
-
Aqueous buffer solution at a desired pH (e.g., PBS pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the TACN metal complex in a suitable solvent (e.g., water or DMSO).
-
Preparation of Working Solution: Dilute the stock solution with the aqueous buffer to a final concentration that gives a maximum absorbance between 0.5 and 1.0 in the wavelength range of interest.
-
Initial Spectrum Acquisition:
-
Use the aqueous buffer as a blank to zero the spectrophotometer.
-
Immediately after preparing the working solution, transfer it to a quartz cuvette and record the full UV-Vis spectrum (e.g., from 200 to 800 nm). This will be your t=0 measurement.
-
-
Time-Course Monitoring:
-
Keep the cuvette containing the sample in the spectrophotometer's temperature-controlled cell holder at a constant temperature (e.g., 25°C or 37°C).
-
Record the UV-Vis spectrum at regular intervals (e.g., every 10 minutes, 1 hour, or as needed depending on the expected rate of hydrolysis).
-
-
Data Analysis:
-
Overlay the spectra collected at different time points.
-
Analyze the spectra for any changes, such as:
-
A decrease in the absorbance of the main peak(s) of the intact complex.
-
The appearance of new peaks corresponding to hydrolysis products.
-
A shift in the wavelength of maximum absorbance (λmax).
-
The presence of an isosbestic point, which indicates a clean conversion from one species to another.
-
-
Plot the absorbance at a specific wavelength (e.g., the λmax of the starting complex) as a function of time to visualize the rate of degradation.
-
Visualizations
Hydrolysis Pathway of a TACN Metal Complex
Caption: Generalized pathway for the hydrolysis of a TACN metal complex.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the hydrolytic stability of a TACN complex.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting TACN complex instability.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid Base Hydrolysis in Octahedral Complexes | PPTX [slideshare.net]
- 10. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- 13. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
- 14. jocpr.com [jocpr.com]
- 15. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Transition metal complexes of the (2,2,2-trifluoroethyl)phosphinate NOTA analogue as potential contrast agents for 19 F magnetic resonance imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00507D [pubs.rsc.org]
- 20. Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,4,7-Triazacyclononane Trihydrochloride (TACN·3HCl)
Welcome to the technical support center for the synthesis of 1,4,7-Triazacyclononane Trihydrochloride (TACN·3HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this versatile macrocycle.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of TACN·3HCl via the Richman-Atkins method?
A1: The most prevalent impurities originate from side reactions during the cyclization step and incomplete deprotection. These include:
-
Unreacted Starting Materials: Residual diethylenetriamine may be present in the crude product.
-
Higher Molecular Weight Condensation Products: The formation of a 2:2 cyclic dimer, 1,4,7,11,14,17-hexaazacycloeicosane, is a notable byproduct. Other higher-order oligomers can also form.
-
Incompletely Detosylated Intermediates: During the final deprotection step, partially tosylated TACN species can remain as impurities if the reaction is not driven to completion.
Q2: How can I minimize the formation of the 2:2 cyclic dimer and other higher oligomers?
A2: The formation of these "higher products" is primarily influenced by reaction concentration. To favor the intramolecular cyclization that forms the desired 1:1 macrocycle (TACN), it is crucial to maintain high-dilution conditions. While specific quantitative data on the direct correlation between concentration and dimer formation is not extensively published, the principle of favoring intramolecular over intermolecular reactions at low concentrations is a fundamental concept in macrocycle synthesis.
Q3: What is the recommended method for purifying crude TACN·3HCl?
A3: Cation-exchange chromatography is a highly effective method for purifying crude TACN to obtain the trihydrochloride salt.[1][2] This technique separates compounds based on their charge, effectively removing non-amine impurities and higher molecular weight co-products.
Q4: Are there specific types of cation-exchange resins that are recommended for TACN·3HCl purification?
A4: While various cation-exchange resins can be effective, strong cation exchangers are generally suitable for this purification. The selection of a specific resin may depend on factors such as bead size, capacity, and flow rate requirements for the scale of your synthesis.
Q5: What are the typical signs of incomplete deprotection, and how can it be avoided?
A5: Incomplete deprotection is often indicated by the presence of multiple spots on a thin-layer chromatography (TLC) analysis of the crude product after workup. To avoid this, ensure that the deprotection reaction, typically carried out with strong acid (e.g., concentrated H₂SO₄ or HBr in acetic acid), is allowed to proceed for a sufficient duration and at the recommended temperature to ensure complete removal of all tosyl protecting groups. Monitoring the reaction by TLC until the starting material is no longer visible is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete tosylation of diethylenetriamine. | Ensure stoichiometric amounts of p-toluenesulfonyl chloride are used and that the reaction goes to completion. Monitor by TLC. |
| Inefficient cyclization reaction. | Strictly adhere to high-dilution conditions to favor intramolecular cyclization. The concentration of the reactants is a critical parameter. | |
| Presence of Multiple Spots on TLC of Crude Product | Formation of higher oligomers (e.g., 2:2 dimer). | Employ high-dilution conditions during the cyclization step. |
| Incomplete deprotection. | Increase reaction time or temperature during the deprotection step. Monitor the reaction progress by TLC. | |
| Residual starting materials. | Optimize the stoichiometry of the reactants in the initial tosylation and cyclization steps. | |
| Final Product is not a White Crystalline Solid | Presence of colored impurities. | Ensure thorough washing of the crude product before purification. Utilize cation-exchange chromatography for effective purification. |
| Difficulty in Isolating Pure TACN·3HCl by Recrystallization Alone | The charge and polarity of TACN·3HCl and its amine byproducts are often similar, making separation by simple recrystallization challenging. | Cation-exchange chromatography is the most effective method for separating the desired product from other amine-containing impurities. |
Experimental Protocols
Synthesis of Tosylated Diethylenetriamine (Ts-dient)
A detailed protocol for the tosylation of diethylenetriamine is a crucial first step. While various specific procedures exist, a general method involves the slow addition of p-toluenesulfonyl chloride to a cooled solution of diethylenetriamine in the presence of a base (e.g., NaOH or pyridine) to neutralize the HCl generated.
Richman-Atkins Cyclization
The cyclization is typically performed by reacting the tosylated diethylenetriamine with an equimolar amount of a suitable cyclizing agent, such as ethylene glycol ditosylate, in a solvent like dimethylformamide (DMF) with a base (e.g., K₂CO₃ or NaH) under high-dilution conditions.
Deprotection of Tosyl-TACN
The tritosylated TACN is deprotected by heating in a strong acid, such as concentrated sulfuric acid or a solution of HBr in acetic acid. The reaction mixture is then carefully neutralized and worked up to yield the crude free-base TACN.
Purification by Cation-Exchange Chromatography
-
Resin Preparation: A strong cation-exchange resin is packed into a column and equilibrated with a low ionic strength buffer or deionized water.
-
Sample Loading: The crude TACN (as the free base or a salt in a suitable solvent) is loaded onto the column.
-
Washing: The column is washed with the equilibration buffer to remove any unbound, non-amine impurities.
-
Elution: The bound TACN and other amine impurities are eluted using a salt gradient (e.g., increasing concentration of HCl or NaCl). The desired TACN·3HCl will elute at a specific salt concentration, allowing for its separation from other charged species. A step gradient or a linear gradient can be employed.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Isolation: The fractions containing pure TACN·3HCl are combined, and the solvent is removed to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of TACN·3HCl, highlighting potential impurity formation points.
Caption: Logical troubleshooting guide for common issues in TACN·3HCl synthesis.
References
Technical Support Center: Purification of Functionalized TACN Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of functionalized 1,4,7-triazacyclononane (TACN) ligands and their metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of functionalized TACN ligands?
A1: Common impurities include unreacted starting materials (such as tosylated amines and alkylating agents), byproducts from incomplete deprotection (e.g., partially tosylated TACN), and positional isomers if the functionalization is not regioselective.[1] Residual solvents from the reaction or purification steps can also be present.[1]
Q2: What is the standard method for purifying the parent TACN ligand?
A2: The most effective and widely used method for purifying TACN after synthesis and deprotection is cation-exchange chromatography.[2][3] The crude product is loaded onto a cation-exchange resin, which binds the protonated amine. Washing the column removes non-amine impurities, and the pure TACN is then eluted as its hydrochloride salt using an HCl solution.[2][3]
Q3: How can I assess the purity of my functionalized TACN ligand?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating the main compound from impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents.[1]
Q4: Can I use column chromatography on silica gel to purify my functionalized TACN ligand?
A4: While possible for some less polar, functionalized TACN derivatives, silica gel chromatography can be challenging for highly polar amines due to strong adsorption to the stationary phase. This can lead to poor separation and low recovery. Reversed-phase chromatography is often a more suitable alternative.[2][7]
Q5: What are the key challenges in purifying metal complexes of functionalized TACN ligands?
A5: The primary challenges include removing unreacted "free" ligand and excess metal salts. The stability of the complex during the purification process is also a critical consideration.[7] For some complexes, recrystallization is an effective purification method.[8] Depending on the complex's stability and polarity, chromatographic methods like size exclusion or ion exchange may also be applicable.[7]
Troubleshooting Guides
Problem 1: Incomplete Removal of Tosyl Protecting Groups
Symptoms:
-
NMR spectrum shows residual tosyl peaks (aromatic signals around 7-8 ppm).
-
Mass spectrometry indicates the presence of species with higher mass corresponding to mono- or di-tosylated TACN.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature for detosylation. | The deprotection of tritosylated TACN typically requires harsh conditions, such as heating in concentrated sulfuric acid (e.g., 100°C for 48 hours) or with HBr in acetic acid.[2][3] Ensure that the reaction is carried out for the recommended duration and at the appropriate temperature. |
| Inefficient removal of the tosyl groups during workup. | After deprotection and neutralization, utilize cation-exchange chromatography. The positively charged TACN will bind to the resin, while the negatively charged tosylate byproduct will not and can be washed away. |
Problem 2: Difficulty Separating the Functionalized Ligand from Starting Materials
Symptoms:
-
TLC or HPLC analysis shows multiple spots/peaks, with some corresponding to the starting materials.
-
NMR spectrum is complex, with overlapping signals from the product and unreacted precursors.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Similar polarities of the product and starting materials. | If standard chromatography is ineffective, consider derivatization of the product or starting material to alter its polarity. For instance, protecting a functional group on the desired product could make it amenable to separation under different chromatographic conditions. |
| Use of an unsuitable purification technique. | For polar and ionic species, ion-exchange chromatography is often more effective than standard silica gel chromatography.[2][3] For complex mixtures, semi-preparative HPLC can offer high-resolution separation.[4][9] |
| Formation of emulsions during liquid-liquid extraction. | To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. Adjusting the pH of the aqueous layer can also help by changing the charge state of the amine compounds. |
Problem 3: Challenges in Purifying Metal Complexes of TACN Ligands
Symptoms:
-
The final product contains excess metal salt or uncomplexed ligand.
-
The complex decomposes during purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess metal salt remaining in the product. | Recrystallization is a primary method for purifying stable organometallic complexes and can effectively remove soluble inorganic salts.[8] Dialysis or size-exclusion chromatography can also be used to separate the larger complex from smaller salt molecules. |
| Presence of unreacted free ligand. | If the complex is charged, ion-exchange chromatography can be used to separate it from a neutral or differently charged free ligand. Alternatively, if the free ligand has a different solubility profile, selective precipitation or extraction can be employed. |
| Complex instability. | The (TACN)M unit is generally kinetically inert, but some functionalized derivatives may be less stable.[10][11] Perform purification steps at low temperatures and under an inert atmosphere if the complex is sensitive to air or heat.[8] It is crucial to check the stability of the complex under the chosen chromatographic conditions (e.g., on a small scale using TLC) before attempting a large-scale separation.[7] |
Problem 4: Separation of Isomers
Symptoms:
-
NMR analysis suggests the presence of multiple isomers (e.g., cis/trans or positional isomers).
-
A single peak in standard HPLC may contain co-eluting isomers.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of positional isomers during synthesis. | High-resolution analytical techniques are required for separation. Chiral HPLC is effective for separating enantiomers and diastereomers.[12] For positional isomers, optimization of HPLC conditions (e.g., mobile phase composition, pH, and column type) is crucial.[12] |
| Co-elution of isomers. | Explore different chromatographic modes. For instance, if reversed-phase HPLC is unsuccessful, hydrophilic interaction liquid chromatography (HILIC) might provide the necessary selectivity. |
| Complexation-induced separation. | In some cases, isomers of a chelating agent can be separated by forming a metal complex, as one isomer may bind preferentially to the metal ion, altering its physical properties and allowing for separation.[13] |
Experimental Protocols & Data
Protocol: Purification of TACN using Cation-Exchange Chromatography
-
Resin Preparation: Swell a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) in deionized water. Pack the resin into a chromatography column and wash extensively with deionized water, followed by an acid wash (e.g., 1 M HCl) and then deionized water until the eluent is neutral.
-
Sample Loading: After deprotection and neutralization of the crude TACN, dissolve the residue in a minimal amount of water and adjust the pH to be acidic (pH < 4) to ensure the amine is fully protonated. Load this solution onto the prepared column.
-
Washing: Wash the column with deionized water to remove any uncharged or anionic impurities. Monitor the eluent with a UV detector or by TLC to ensure all non-amine impurities have been removed.
-
Elution: Elute the bound TACN from the resin using an aqueous solution of hydrochloric acid (e.g., 2-3 M HCl).
-
Isolation: Collect the fractions containing the product (which can be identified by a suitable test like the ninhydrin test). Combine the product-containing fractions and remove the solvent under reduced pressure to yield TACN as its trihydrochloride salt (TACN·3HCl).[2][3]
Table 1: Comparison of Purification Techniques for Functionalized TACN Ligands
| Technique | Principle | Typical Application | Advantages | Limitations |
| Cation-Exchange Chromatography | Separation based on charge. | Purification of the parent TACN and other charged derivatives. | Excellent for removing non-amine and neutral impurities.[2][3] | Limited to charged species; requires salt gradient for elution. |
| Reversed-Phase HPLC | Separation based on polarity. | Purification of functionalized TACN ligands and their metal complexes.[4][9] | High resolution; applicable to a wide range of polarities.[5] | Can be expensive for large-scale purification; requires method development. |
| Recrystallization | Separation based on differential solubility. | Purification of stable, crystalline metal complexes. | Can yield very pure material; scalable.[8] | Not suitable for amorphous or oily products; can result in low yields. |
| Silica Gel Chromatography | Separation based on polarity (adsorption). | Purification of less polar, neutral functionalized TACN derivatives. | Inexpensive and widely available. | Not suitable for highly polar amines due to strong adsorption.[7] |
Visualizations
Caption: General workflow for the synthesis and purification of functionalized TACN ligands.
Caption: Troubleshooting decision tree for common TACN ligand purification challenges.
Caption: Principle of TACN purification using cation-exchange chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]
- 11. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 12. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Managing Air and Moisture Sensitivity of TACN Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 1,4,7-triazacyclononane (TACN) complexes that are sensitive to air and moisture. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered when working with air- and moisture-sensitive TACN complexes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Color change of the complex (e.g., to green or brown) upon exposure to air. | Oxidation of the metal center or the ligand. | Immediately handle the compound under an inert atmosphere (glovebox or Schlenk line).[1][2][3][4][5] Use degassed solvents for all manipulations.[3][6] Store the complex in a sealed vial under argon or nitrogen in a freezer.[7] |
| The complex decomposes or changes color when dissolved in a solvent. | Reaction with trace amounts of water or oxygen in the solvent. The solvent itself may be coordinating to the metal center and promoting decomposition. | Ensure solvents are rigorously dried and degassed before use.[3] Consider using non-coordinating solvents if possible. Store purified, anhydrous solvents over molecular sieves in a glovebox or under an inert atmosphere. |
| Formation of a precipitate or cloudy solution. | Hydrolysis of the complex due to moisture.[8] The complex may have low solubility in the chosen solvent. | Use anhydrous solvents and handle all materials under strictly inert conditions.[9][10] Perform a small-scale solubility test with a variety of anhydrous solvents to find a suitable one. |
| Inconsistent or non-reproducible reaction outcomes. | Variable atmospheric contamination between experiments. Inconsistent quality of reagents or solvents. | Standardize your inert atmosphere techniques.[2][11] Always use freshly purified or newly opened anhydrous solvents and high-purity reagents. |
| Difficulty in isolating the pure, air-sensitive product. | Decomposition during workup or purification (e.g., on a chromatography column).[12] The product may be an oil or a very fine powder that is difficult to handle.[13] | Use inert atmosphere filtration techniques (e.g., cannula filtration or a Schlenk filter).[14] For chromatography, consider using a column inside a glovebox or using a deactivated stationary phase (e.g., silica gel treated with a base).[12][15] If the product is an oil, try precipitating it as a salt or by adding a non-solvent. |
| Broad or unexpected peaks in NMR spectra. | Paramagnetic species due to oxidation. Presence of decomposition products. | Re-purify the sample under inert conditions. Acquire the NMR spectrum using a sealed, airtight NMR tube prepared in a glovebox. |
| The solid complex appears "wet" or sticky. | The compound may be hygroscopic and has absorbed atmospheric moisture. It could also be a low-melting solid. | Dry the compound under high vacuum for an extended period.[14] Handle and store the compound exclusively in a glovebox with low humidity.[16][17] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my TACN complex is decomposing due to air or moisture?
A1: The most common signs include a visible color change (often to green, brown, or black), a change in physical state (e.g., from a crystalline solid to an oil or sticky solid), the formation of precipitates when dissolved, and the appearance of new, unidentified peaks in analytical data such as NMR or mass spectrometry.
Q2: What is the best way to store air- and moisture-sensitive TACN complexes?
A2: The ideal storage method is in a sealed, airtight container (such as a glass vial with a PTFE-lined cap) under a positive pressure of a dry, inert gas like argon or nitrogen.[18] For long-term storage, it is recommended to keep the container in a freezer at -20°C or -80°C and protected from light.[7] All storage containers should be prepared and sealed inside a glovebox.[18]
Q3: Can I use a Schlenk line instead of a glovebox for handling my sensitive TACN complex?
A3: Yes, a Schlenk line is a very effective tool for handling air- and moisture-sensitive compounds.[1][2][9] It is particularly well-suited for reactions, filtrations, and solvent manipulations.[14] However, for manipulations of solids, such as weighing and preparing samples for analysis, a glovebox provides a more controlled and secure inert environment.[16][17] The choice between a Schlenk line and a glovebox often depends on the specific task and the degree of sensitivity of the complex.[15]
Q4: How can I be certain my solvents are dry and oxygen-free?
A4: Commercially available anhydrous solvents are a good starting point, but they should be handled with care to prevent contamination. For highly sensitive applications, it is best to purify and dry solvents in-house using a solvent purification system or by distillation from appropriate drying agents. Solvents should be degassed by methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas through them for an extended period.[3][6]
Q5: My TACN complex has ester or amide functional groups. Are there any special precautions I should take?
A5: Yes, complexes with ester or amide functionalities can be susceptible to hydrolysis, especially under acidic or basic conditions.[8] It is crucial to use neutral, anhydrous conditions for reactions and workups. The stability of such complexes can be pH-dependent.
Q6: How do I purify an air-sensitive TACN complex?
A6: Purification should be carried out entirely under an inert atmosphere. Common techniques include:
-
Recrystallization: This can be performed in a Schlenk flask, dissolving the crude product in a minimal amount of hot, degassed solvent and allowing it to cool slowly.[15]
-
Filtration: Use a cannula with a filter or a Schlenk filter apparatus to separate solids from liquids.[14]
-
Chromatography: Column chromatography should be performed inside a glovebox to prevent decomposition on the column.[15] It may be necessary to use deactivated silica or alumina.
Experimental Protocols
Protocol 1: Handling a Solid Air-Sensitive TACN Complex in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[17] Bring all necessary glassware (vials, spatulas, etc.) and solvents into the glovebox through the antechamber after several vacuum/refill cycles.
-
Weighing: Tare a pre-labeled vial on a balance inside the glovebox. Carefully transfer the desired amount of the TACN complex to the vial using a clean spatula.
-
Dissolution: If making a solution, add the desired volume of anhydrous, degassed solvent to the vial using a pipette.
-
Sealing: Securely cap the vial. If it is to be removed from the glovebox, consider sealing the cap with paraffin film as an extra precaution.
-
Storage: Store the solid or solution in a designated, clearly labeled container within the glovebox or transfer it to a freezer for long-term storage.
Protocol 2: Setting up a Reaction with an Air-Sensitive TACN Complex using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at >100°C for several hours to remove adsorbed water.[19]
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.
-
Inerting the Flask: Evacuate the flask while gently heating with a heat gun to remove any residual moisture. Then, backfill the flask with a dry, inert gas (argon or nitrogen). Repeat this evacuate-refill cycle at least three times.[3]
-
Reagent Addition: Introduce solid TACN complexes under a positive flow of inert gas. Add anhydrous, degassed solvents via a cannula or a gas-tight syringe.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil bubbler connected to the exhaust of the Schlenk line.[9]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 9. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 15. benchchem.com [benchchem.com]
- 16. ossila.com [ossila.com]
- 17. ucd.ie [ucd.ie]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. web.mit.edu [web.mit.edu]
Technical Support Center: Scaling Up 1,4,7-Triazacyclononane Trihydrochloride Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,4,7-Triazacyclononane (TACN) trihydrochloride, with a focus on scalable methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,4,7-Triazacyclononane trihydrochloride.
Issue 1: Low Yield of Tritosylated Diethylenetriamine (Ts₃-DET)
-
Question: My tosylation of diethylenetriamine is resulting in a low yield. What are the possible causes and solutions?
-
Answer: Low yields in the tosylation step are often due to suboptimal reaction conditions or reagent quality. Here are some common causes and their respective solutions:
-
Incomplete Reaction: Ensure the reaction is heated sufficiently, typically between 80°C and 95°C, to drive the sulfonamidation to completion.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all the tosyl chloride has been consumed.[1][2]
-
Improper pH: The pH of the aqueous medium should be maintained between 8 and 12 to effectively neutralize the acidic hydrohalide byproduct generated during the reaction.[1]
-
Reagent Quality: Use fresh, high-purity tosyl chloride. Old or improperly stored tosyl chloride may have hydrolyzed, reducing its reactivity.
-
Insufficient Base: An adequate amount of an inorganic base, such as sodium hydroxide or potassium carbonate, is crucial to neutralize the generated acid.[1]
-
Issue 2: Poor Yield or Difficulties During the Cyclization Step
-
Question: I am experiencing a low yield during the cyclization of tritosylated diethylenetriamine to form the tritosylated TACN (Ts₃-TACN). How can I improve this?
-
Answer: The cyclization step is critical for the overall yield. Here are factors that can influence its success:
-
Choice of Cyclizing Agent: While ethylene glycol ditosylate can be used, it often results in a poor space yield (approximately 37 grams of product per liter of solvent).[1][3] For improved scalability and easier handling, using ethylene dibromide is preferable as it provides a comparable yield and purity with a better space yield.[1][3]
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate and yield in the biphasic reaction medium.[1]
-
Reaction Temperature: Maintaining a reaction temperature of around 90°C is recommended for optimal results.[1]
-
Reaction Monitoring: Use TLC to monitor the formation of Ts₃-TACN and ensure the reaction goes to completion.
-
Issue 3: Incomplete or Difficult Detosylation
-
Question: The removal of the tosyl protecting groups is proving to be challenging. What are the recommended methods and how can I troubleshoot this step?
-
Answer: Detosylation of the highly stable tritosylated TACN requires harsh conditions, and incomplete reactions can be a problem.
-
Strong Acid Hydrolysis: A common and effective method is to use concentrated sulfuric acid at elevated temperatures (around 140°C) for several hours (5-6 hours).[1][2] It is important to ensure the Ts₃-TACN is fully dissolved in the acid mixture. The reaction mixture will typically turn black.[1]
-
Alternative Methods: While effective, the use of boiling hydrobromic and acetic acids is considered impractical and dangerous for large-scale synthesis.[1]
-
Work-up Procedure: After detosylation, carefully neutralize the acidic mixture by adding it to a cooled, concentrated sodium hydroxide solution to precipitate the free TACN.
-
Issue 4: Impure Final Product (this compound)
-
Question: My final this compound product is impure. What are the likely contaminants and how can I purify it?
-
Answer: Impurities can arise from side reactions or incomplete reactions in the preceding steps.
-
Common Impurities: Potential impurities include unreacted starting materials, partially detosylated intermediates, and byproducts from side reactions.
-
Purification of the Free Base: Before converting to the trihydrochloride salt, the free TACN can be purified. After basification of the detosylation reaction mixture, a fine sulfate slurry containing the free TACN is formed.[1] Extraction with a suitable organic solvent can help remove some impurities.
-
Formation and Purification of the Trihydrochloride Salt: A detailed procedure for obtaining the trihydrochloride salt involves dissolving the crude free base in concentrated hydrochloric acid, followed by precipitation with absolute ethanol. The mixture is typically cooled to promote crystallization. The resulting white precipitate can be collected by filtration and washed with cold absolute ethanol and diethyl ether to yield the pure trihydrochloride salt.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the improved, scalable synthesis of 1,4,7-Triazacyclononane compared to the older Richman-Atkins method?
A1: The improved synthesis offers several key advantages for scaling up:
-
Reduced Number of Steps: The newer method consolidates several steps, reducing the number of intermediates that need to be isolated.[1]
-
Improved Space Yield: The use of ethylene dibromide instead of ethylene glycol ditosylate for cyclization significantly improves the product yield per unit volume of solvent.[1][3]
-
Avoidance of Hazardous Reagents: It avoids the use of hazardous and difficult-to-handle reagents like boiling hydrobromic and acetic acids.[1]
-
Use of Aqueous Media: The initial tosylation step is carried out in an aqueous medium, which is more environmentally friendly and avoids the use of undesirable organic solvents like pyridine.[1]
-
Cost-Effectiveness: The use of less expensive reagents like ethylene dibromide contributes to the overall cost-effectiveness of the synthesis on a larger scale.[1]
Q2: What are the critical safety precautions to consider during the synthesis of this compound?
A2: Several steps in this synthesis require careful handling of hazardous materials:
-
Tosyl Chloride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethylene Dibromide: It is a toxic and carcinogenic substance. All handling should be performed in a fume hood with appropriate PPE.
-
Concentrated Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Use appropriate PPE, including acid-resistant gloves, lab coat, and face shield. Always add acid to water slowly and with cooling.
-
High Temperatures: The detosylation step is carried out at a high temperature. Use appropriate heating mantles and ensure the reaction is well-controlled to prevent splashing or run-away reactions.
Q3: How can I effectively monitor the progress of the different reaction steps?
A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the tosylation and cyclization steps.[1][2] By spotting the reaction mixture alongside the starting materials and expected products, you can visually track the consumption of reactants and the formation of products. For the detosylation step, monitoring can be more challenging due to the harsh reaction conditions. Ensuring the recommended reaction time and temperature is crucial for completion.
Quantitative Data Summary
| Step | Reactants | Product | Reported Yield | Reference |
| Tosylation | Diethylenetriamine, Tosyl Chloride | N,N',N''-Tritosyldiethylenetriamine (Ts₃-DET) | 89% | [1][2] |
| Cyclization | Ts₃-DET, Ethylene Dibromide | 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃-TACN) | ~75% | [1][3] |
| Detosylation & Salt Formation | Ts₃-TACN | This compound | 80% (for the salt formation step) | [4] |
Experimental Protocols
Protocol 1: Improved Scalable Synthesis of this compound
This protocol is based on the improved method described in the patent literature, which is suitable for larger-scale production.[1]
Step 1: Synthesis of N,N',N''-Tritosyldiethylenetriamine (Ts₃-DET)
-
In a suitable reaction vessel, dissolve sodium hydroxide in water.
-
Add diethylenetriamine to the aqueous base solution.
-
Heat the mixture to 80-95°C.
-
Gradually add solid tosyl chloride to the heated solution.
-
Maintain the reaction at this temperature for approximately 1.5 hours, monitoring by TLC until completion.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with water, and dry under vacuum to obtain Ts₃-DET as a white solid.
Step 2: Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane (Ts₃-TACN)
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend the dried Ts₃-DET in a suitable aprotic organic solvent such as xylene or toluene.
-
Add an aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
Heat the vigorously stirred biphasic mixture to 90°C.
-
Add ethylene dibromide to the reaction mixture. Additional portions of ethylene dibromide may be added after several hours to ensure the reaction goes to completion.
-
Continue heating at 90°C for a total of 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted starting material.
-
Dry the product under vacuum to yield Ts₃-TACN.
Step 3: Detosylation and Formation of this compound
-
Carefully add the Ts₃-TACN to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture in an oil bath to approximately 140°C for 5-6 hours, with stirring, until the solid has completely dissolved.
-
In a separate large flask equipped with an overhead stirrer, prepare a solution of 50% sodium hydroxide in water and cool it in an ice bath.
-
Slowly and carefully add the hot acid reaction mixture to the cold sodium hydroxide solution with vigorous stirring to neutralize the acid and precipitate the free 1,4,7-Triazacyclononane (TACN).
-
Filter the resulting slurry to remove inorganic salts.
-
Concentrate the filtrate containing the free TACN under reduced pressure.
-
To the concentrated aqueous solution of TACN, add concentrated hydrochloric acid.
-
Add absolute ethanol until the solution becomes cloudy, indicating the beginning of precipitation.
-
Store the mixture at 4°C overnight to promote complete precipitation of the trihydrochloride salt.
-
Collect the white precipitate by filtration, wash with ice-cold absolute ethanol, followed by diethyl ether.
-
Dry the product under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Logical relationship between common synthesis problems and their troubleshooting solutions.
References
Technical Support Center: TACN Ligand Exchange Reactions
A Foreword from the Senior Application Scientist
Welcome to the technical support guide for 1,4,7-Triazacyclononane (TACN) ligand exchange reactions. As a macrocyclic ligand, TACN is renowned for forming exceptionally stable and kinetically inert complexes with a variety of transition metals. This stability is a critical advantage in fields like radiopharmaceuticals and catalysis. However, this same property—kinetic inertness—is often the primary source of challenges during the synthesis and functionalization of these complexes.[1][2][3]
This guide is structured from my experience in the field to address the most common issues researchers encounter. We will move beyond simple procedural steps to explore the underlying chemical principles. Understanding why a problem occurs is the key to solving it effectively. Here, we will dissect common problems, from slow or incomplete reactions to purification headaches, providing both theoretical context and actionable, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: Why is my TACN ligand exchange reaction so slow or not proceeding at all?
A: This is the most frequent issue and is almost always due to the inherent kinetic inertness of the starting metal-TACN complex.[1][2][3] TACN complexes, particularly with metals like Co(III), Ru(II), or Re(I)/Tc(I), are designed to be stable and resist ligand substitution.[4][5] To overcome this high activation energy barrier, you typically need to provide more energy to the system.
-
Primary Solution: Increase the reaction temperature significantly. Reactions that are sluggish at room temperature often proceed smoothly at higher temperatures (e.g., 80-100 °C or higher).[4][5]
-
Secondary Factors: Ensure your incoming ligand concentration is sufficiently high to favor the forward reaction, and verify that the chosen solvent can dissolve all components and has a suitable boiling point for the required temperature.
Q2: My reaction appears incomplete, with a mixture of starting material and product. How can I drive it to completion?
A: An incomplete reaction signals an equilibrium state or insufficient reaction time for a slow process.
-
Driving Equilibrium: According to Le Chatelier's principle, you can shift the equilibrium towards the product by increasing the concentration of the incoming ligand. Using a 2-5 fold excess of the new ligand is a common strategy.
-
Reaction Time: For kinetically slow reactions, extending the reaction time from a few hours to 24-48 hours may be necessary. Monitor the reaction progress periodically using an appropriate technique (e.g., TLC, LC-MS, or NMR) to determine the optimal time.
-
Temperature Optimization: As with slow reactions, a modest increase in temperature can significantly improve the rate and yield.[4][5]
Q3: I'm observing multiple unexpected spots on my TLC or peaks in my LC-MS. What could these byproducts be?
A: The formation of byproducts often points to issues with reaction conditions, particularly pH, or the presence of contaminants like water or oxygen.
-
Hydrolysis: If your incoming ligand has sensitive functional groups (e.g., esters), they may be hydrolyzing under the reaction conditions, especially at non-neutral pH or in the presence of water.[4][5]
-
Metal Hydroxide Precipitation: At basic pH, many metal ions can precipitate as hydroxides or oxides, appearing as insoluble material or complex mixtures.
-
Side Reactions of the Ligand: The incoming ligand itself might be unstable at high temperatures or in the presence of the metal catalyst.
-
Redox Issues: If you are working with a redox-sensitive metal (e.g., Cu(I)/Cu(II), Fe(II)/Fe(III)), exposure to air can cause a change in the metal's oxidation state, leading to different complexes.
Q4: How does pH affect my ligand exchange reaction?
A: pH is a critical parameter that influences both the ligand and the metal complex.[6][7][8]
-
Ligand Protonation: Many incoming ligands have functional groups (e.g., carboxylates, amines) that can be protonated or deprotonated. The charged state of the ligand dramatically affects its ability to coordinate to the metal center. You must adjust the pH to ensure the coordinating group is in its active, deprotonated form. For example, carboxylate groups require a pH above their pKa to be effective nucleophiles.
-
Complex Stability: The stability of the metal-TACN precursor can also be pH-dependent. In highly acidic solutions, the TACN ring itself can be protonated, potentially leading to dissociation of the complex.[9] Conversely, highly basic conditions can lead to the formation of metal hydroxo species.[8] Buffering the reaction solution is often recommended.[4][5]
Q5: What is the best method for purifying my final TACN complex?
A: The purification strategy depends heavily on the properties of your final complex, especially its charge and polarity. Recrystallization is often difficult for these types of complexes.
-
Charged/Polar Complexes: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) or ion-exchange chromatography, is the most common and effective method.[4][5]
-
Neutral/Less Polar Complexes: Column chromatography on silica gel or alumina can be effective, but care must be taken as polar complexes can bind irreversibly to the stationary phase.[10] A 2D-TLC test can help predict if a complex will be stable on a column.[10]
-
Precipitation: If the product has significantly different solubility from the starting materials, precipitation by adding an anti-solvent can be a simple and effective initial purification step.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Reaction Fails to Initiate or Yield is Extremely Low
Symptom: Analysis after sufficient reaction time shows >95% unreacted starting material.
Underlying Cause: The primary cause is the kinetic inertness of the metal-TACN scaffold, meaning the activation energy for the ligand substitution is very high.[2][3][11] The reaction rate is too slow under the current conditions to produce a meaningful amount of product.
Troubleshooting Workflow:
This workflow provides a systematic approach to optimizing the reaction conditions.
Caption: Troubleshooting Decision Tree for Failed TACN Ligand Exchange.
Detailed Protocol: Systematic Reaction Optimization
-
Temperature Screening (The Most Critical Factor):
-
Set up three parallel reactions at different temperatures: e.g., 60 °C, 85 °C, and 110 °C. Use a solvent with a sufficiently high boiling point (see table below).
-
Use a 1.5 to 2-fold excess of the incoming ligand.
-
Monitor each reaction by LC-MS after 4 hours.
-
Rationale: Increasing temperature provides the energy needed to overcome the activation barrier of the dissociative or associative substitution step. A trade-off is that higher temperatures can also promote side reactions.[4][5]
-
-
Solvent Selection:
-
If the required temperature exceeds the boiling point of your current solvent, or if reagents are not fully dissolved, select a more appropriate solvent.
-
Rationale: The solvent must fully solvate all reactants and facilitate the reaction. Polar aprotic solvents are often a good choice as they can dissolve polar complexes without coordinating too strongly to the metal center.
Solvent Boiling Point (°C) Polarity Common Use Notes Acetonitrile 82 Polar Aprotic Good for moderate temperatures; can coordinate to some metals. Water 100 Polar Protic Excellent for soluble complexes; pH control is critical. Dimethylformamide (DMF) 153 Polar Aprotic High boiling point, excellent solvating power for many complexes.[12] Dimethyl Sulfoxide (DMSO) 189 Polar Aprotic Very high boiling point; can be difficult to remove. Ethylene Glycol 197 Polar Protic Useful for very high-temperature microwave-assisted reactions. -
-
Concentration and Stoichiometry:
-
If product formation is observed but the yield is low, increase the excess of the incoming ligand. Try ratios of 3:1 and 5:1 (Incoming Ligand:TACN Complex).
-
Rationale: Ligand exchange is an equilibrium process. By increasing the concentration of the reactant ligand, the equilibrium is shifted toward the product side.[4][5]
-
-
pH Control:
-
Determine the pKa of the coordinating group on your incoming ligand.
-
Set up reactions using a suitable buffer system to maintain the pH at least 1-2 units above the pKa of the coordinating group. For example, for a carboxylic acid (pKa ~4-5), use a phosphate or MES buffer at pH 6-7.
-
Rationale: The incoming ligand must typically be in its deprotonated, anionic form to act as an effective nucleophile and coordinate to the positively charged metal center.[6][8]
-
-
Change the Precursor Complex:
-
If all else fails, the leaving group on your starting complex may be too strongly bound. Synthesize a precursor with more labile leaving groups, such as water ([M(TACN)(H₂O)₃]ⁿ⁺) or triflate ([M(TACN)(OTf)₃]).
-
Rationale: Water and triflate are excellent leaving groups. Replacing them is kinetically much more favorable than replacing other, more strongly coordinating ligands.
-
Guide 2: Issue - Purification by Chromatography is Problematic
Symptom: The product streaks badly on a silica column, does not elute, or co-elutes with starting materials.
Underlying Cause: Metal-TACN complexes are often charged and highly polar. They interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible binding or poor peak shape.
Workflow for Purification Strategy:
References
- 1. researchgate.net [researchgate.net]
- 2. cbpbu.ac.in [cbpbu.ac.in]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
solubility problems of TACN complexes in reaction media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving solubility challenges encountered when working with 1,4,7-Triazacyclononane (TACN) complexes.
Frequently Asked Questions (FAQs)
Q1: What is TACN and why are its complexes important?
A1: 1,4,7-Triazacyclononane (TACN) is a cyclic organic compound with the formula (C₂H₄NH)₃.[1] It is a versatile ligand that forms highly stable complexes with a wide range of metal ions, including copper(II), gallium(III), and manganese.[2][3] The resulting TACN-metal complexes are crucial in various applications, such as catalysts for epoxidation, artificial nucleases for DNA cleavage, and as chelators for radiometals in imaging and therapy.[1][2] The N3 donor set of the TACN ring generally promotes good solubility in aqueous solutions, a key feature for many of these applications.[4]
Q2: What are the primary factors that influence the solubility of TACN complexes?
A2: The solubility of a TACN complex is not determined by a single factor but by a combination of several variables. Key factors include:
-
Pendant Groups on the TACN Ring: The nature of the functional groups attached to the TACN nitrogen atoms is critical. For instance, ester-bearing derivatives are more lipophilic, while complexes with ionizable pendant arms like carboxylic acids tend to be more water-soluble.[5]
-
The Coordinated Metal Ion: The choice of metal ion can influence the complex's overall charge, geometry, and interaction with the solvent.
-
The Counter-ion: For charged complexes, the counter-ion plays a significant role. Highly soluble counter-ions can improve the overall solubility of the complex salt.[6][7]
-
pH of the Medium: The pH of the solution can dramatically affect solubility, especially for complexes with acidic or basic functional groups that can be protonated or deprotonated.[8][9] For example, complexes with basic functional groups are often more soluble in acidic solutions.[10]
-
Solvent System: The polarity and coordinating ability of the solvent are crucial. TACN complexes exhibit a wide range of solubilities in different solvents like water, methanol, ethanol, DMSO, and acetonitrile.[11][12]
Q3: My complex is precipitating unexpectedly. What could be the cause?
A3: Unexpected precipitation can stem from several issues:
-
Low Intrinsic Solubility: The formed complex may simply have poor solubility in the chosen reaction solvent.[10]
-
pH Shift: A change in the reaction mixture's pH can alter the charge of the complex, leading to precipitation. For instance, many metal hydroxides precipitate at specific pH values.[10][13]
-
Formation of Insoluble Species: Under certain conditions, multidentate ligands like TACN can bridge multiple metal centers, forming insoluble polynuclear species or coordination polymers.[6][10]
-
Counter-ion Exchange: An unintended exchange of counter-ions with another species in the reaction medium could result in the formation of a less soluble salt.
Q4: How can I modify my TACN ligand to improve the solubility of its complex?
A4: Ligand modification is a powerful strategy to enhance solubility.[6] Consider the following approaches:
-
Introduce Polar/Ionizable Groups: For aqueous solubility, functionalize the TACN ring with hydrophilic groups like carboxylic acids (-COOH), phosphinates, or short polyethylene glycol (PEG) chains.[5][8]
-
Introduce Lipophilic Groups: For solubility in non-polar organic solvents, attach alkyl or aromatic groups to the ligand.[6]
-
Control Stereochemistry and Bulk: The steric bulk of the substituents can influence the crystal packing of the solid complex, which in turn affects its solubility.[14]
Troubleshooting Guides
This section provides structured solutions to common solubility problems encountered during experimental work.
Problem 1: Complex Precipitates During Synthesis or Work-up
-
Symptom: A solid forms in the reaction flask during the complexation reaction or upon cooling/solvent addition.
-
Goal: Keep the complex in solution to ensure complete reaction and facilitate purification.
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect pH | 1. Monitor and adjust the pH of the reaction mixture. | The protonation state of pendant groups on the TACN ligand is pH-dependent, directly impacting the complex's charge and solubility.[9][15] For example, neutralizing hydrochloride salts of TACN with a base is a necessary step in many syntheses to facilitate complexation.[2] |
| Low Solubility in Reaction Solvent | 1. Perform the reaction in a different solvent or a solvent mixture (e.g., water/ethanol).[8] 2. Increase the reaction temperature to improve solubility, if the complex is stable. | The complex may be more soluble in a more polar solvent like DMSO or DMF, or a protic solvent like methanol.[6][12] Heating can often help overcome the lattice energy of the solid. |
| Complex is Highly Crystalline | 1. Add a small amount of a co-solvent that can disrupt crystal packing. 2. Cool the reaction mixture slowly to prevent rapid crystallization of impurities. | Highly ordered crystalline structures often have lower solubility. Slow cooling promotes the formation of purer, more stable crystals. |
| Unfavorable Counter-ion | 1. If possible, use a starting metal salt with a different, more solubilizing counter-ion (e.g., triflate instead of chloride).[6] | The nature of the counter-ion directly impacts the lattice energy and solvation of the ionic complex salt.[7][16] |
Problem 2: Purified Complex is Insoluble in the Desired Experimental Medium
-
Symptom: The isolated, solid TACN complex does not dissolve in the aqueous buffer or organic solvent required for an assay or further reaction.
-
Goal: Achieve a clear, homogenous solution of the complex at the desired concentration.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Aqueous Solubility | 1. Adjust the pH of the buffer.[8] 2. Add a small percentage of a water-miscible co-solvent like DMSO or ethanol (ensure it doesn't interfere with the experiment).[8] 3. Use sonication to help break apart solid aggregates.[8] | Many complexes have a specific pH range for optimal solubility.[17] Co-solvents can modify the polarity of the medium, enhancing solvation.[18] Sonication provides energy to overcome intermolecular forces in the solid state. |
| Poor Organic Solvent Solubility | 1. Test solubility in a range of common organic solvents (e.g., Methanol, Acetonitrile, DMSO, DMF).[12] 2. For lipophilic complexes, try less polar solvents like Dichloromethane or Chloroform.[3] | Solubility is highly dependent on the solvent-solute interaction. A screening approach is often the most effective way to find a suitable solvent. Some TACN derivatives are soluble in methanol and acetonitrile.[11] |
| Complex Degradation | 1. Re-characterize the complex (e.g., via NMR, MS) to ensure it has not decomposed upon storage. | If the complex has degraded, the resulting species may be insoluble. This is particularly relevant for ester-containing complexes prone to hydrolysis.[5] |
Data Presentation
Table 1: Qualitative Solubility of Representative TACN Chelators and Complexes
| TACN Derivative Type | Example Chelator/Complex | Water | Methanol | Ethanol | Acetonitrile | DMSO | Reference(s) |
| Unsubstituted TACN | 1,4,7-Triazacyclononane | Soluble | Slightly Soluble | Insoluble | - | - | [3][12] |
| Di-acid Pendant Arms | TACN-diacetic acid derivative (Chelator 4) | Soluble | Soluble | - | Soluble | - | [11] |
| Di-ester Pendant Arms | Rhenium-TACN-diester (Re-5, Re-6) | Insoluble | Soluble | Soluble | - | Soluble | [11] |
| Mono-acid/Mono-ester Arms | TACN-monoacid-monoester (Chelator 7, 8) | Soluble in 50% MeOH/H₂O or EtOH/H₂O | Soluble | Soluble | - | - | [5] |
| Copper(II) Complex | [(TACN)CuCl₂] | Sparingly Soluble (forms precipitate) | - | Soluble in hot ethanol | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Representative TACN-Metal Complex: [(TACN)CuCl₂] [2]
This protocol describes the synthesis of a common copper(II)-TACN complex.
-
Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
-
Procedure:
-
Dissolve one molar equivalent of TACN·3HCl in deionized water.
-
In a separate flask, dissolve one molar equivalent of CuCl₂·2H₂O in deionized water.
-
Slowly add the CuCl₂ solution to the TACN solution while stirring.
-
Dropwise, add three molar equivalents of a 1 M NaOH solution to the reaction mixture. This neutralizes the hydrochloride salts and facilitates the complexation, which is often signaled by a color change and the formation of a precipitate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid first with cold deionized water, followed by a small amount of cold ethanol to remove residual water and soluble impurities.
-
Dry the final product in a desiccator.
-
Protocol 2: Modifying a TACN Ligand with Acidic Pendant Arms to Improve Water Solubility [5]
This protocol describes the synthesis of a TACN derivative with two carboxylic acid pendant arms.
-
Materials:
-
N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide (Chelator 3)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
-
Procedure:
-
Dissolve one molar equivalent of the starting TACN derivative (e.g., Chelator 3) and two molar equivalents of chloroacetic acid in deionized water.
-
Add four molar equivalents of NaOH to the solution.
-
Heat the reaction mixture at 60 °C for approximately 4 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as HPLC.
-
Upon completion, the crude product can be purified by semipreparative HPLC to yield the desired di-acid functionalized TACN chelator as a clear oil. This modification significantly enhances the chelator's solubility in aqueous media.[11]
-
Visualizations
References
- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
- 4. iris.unica.it [iris.unica.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. The Role of Counter-Ions in Peptides—An Overview | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 1,4,7-Triazacyclononane (TACN)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,7-triazacyclononane (TACN). This resource is designed to help you troubleshoot common issues and avoid unwanted polymerization during TACN functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of TACN?
A1: The main challenge in TACN functionalization is controlling the degree of substitution on the three secondary amine groups. Due to the high reactivity of these amines, reactions with alkylating or acylating agents can lead to a mixture of mono-, di-, and tri-substituted products. This lack of selectivity makes the purification of the desired product difficult and can result in low yields.
Q2: What leads to the formation of polymers or oligomers during TACN functionalization?
A2: Polymerization or oligomerization occurs when multiple TACN rings are linked together by the functionalizing agent. This is particularly problematic when using di-functional electrophiles (e.g., dihaloalkanes) which can bridge two TACN molecules. Over-alkylation with mono-functional agents can also lead to complex mixtures that are difficult to separate from the desired product.
Q3: How can I achieve selective mono-functionalization of TACN?
A3: Selective mono-functionalization is best achieved by protecting two of the three amine groups, reacting the remaining free amine, and then deprotecting the other two. Another common strategy is to carefully control the stoichiometry by using a large excess of TACN relative to the alkylating agent, although this can make purification challenging.
Q4: What are the most common protecting groups for TACN?
A4: Common protecting groups for the secondary amines of TACN include tosyl (Ts), tert-butoxycarbonyl (Boc), and formyl groups. The choice of protecting group depends on the desired stability and the conditions required for its removal. For instance, Boc groups are removed under acidic conditions, while tosyl groups often require stronger reducing agents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yields a mixture of mono-, di-, and tri-substituted products.
Possible Cause:
-
Incorrect Stoichiometry: The ratio of your alkylating/acylating agent to TACN is critical. Using one or more equivalents of the electrophile will invariably lead to multiple substitutions due to the similar reactivity of the secondary amines.
-
Lack of Protecting Groups: Direct alkylation of unprotected TACN is notoriously difficult to control.
Solutions:
-
Stoichiometric Control: For mono-substitution, use a large excess of TACN (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with an unreacted TACN molecule over a second reaction with a mono-substituted product. Be prepared for a more involved purification to remove the excess TACN.
-
Use of Protecting Groups: The most reliable method is to protect two of the amine groups. For example, you can synthesize N,N'-di-Boc-1,4,7-triazacyclononane, which leaves a single secondary amine available for functionalization.
Problem 2: I am observing a significant amount of an insoluble, polymeric byproduct.
Possible Cause:
-
Over-alkylation: If your alkylating agent has more than one reactive site, it can cross-link multiple TACN molecules.
-
Reaction Temperature is too High: Higher temperatures can increase the rate of polymerization, especially with highly reactive alkylating agents.
Solutions:
-
Choice of Alkylating Agent: Ensure your alkylating agent is mono-functional if you are aiming for simple pendant arms.
-
Control Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the reaction rate and potentially improve selectivity. Add the alkylating agent dropwise to maintain a low concentration in the reaction mixture.
Problem 3: I am struggling to purify my mono-substituted TACN derivative.
Possible Cause:
-
Similar Polarity of Products: The mono-, di-, and tri-substituted products, along with unreacted TACN, can have very similar polarities, making separation by column chromatography challenging.
-
Product Solubility: Your desired product might be highly soluble in the aqueous phase during workup, leading to losses.
Solutions:
-
Purification Strategy: If you have used a large excess of TACN, it can often be removed by acid-base extraction. The functionalized products can then be separated by careful column chromatography, potentially using a specialized stationary phase or solvent system.
-
Protecting Group Strategy: Using a protecting group strategy simplifies purification significantly. After the functionalization of the single reactive amine, the protected product will have a very different polarity from the starting material and any potential side products.
Data Presentation
The following table provides an illustrative comparison of expected outcomes for the alkylation of TACN with one equivalent of a generic alkyl halide (R-X) under different strategic approaches.
| Strategy | Stoichiometry (TACN:R-X) | Expected Major Product(s) | Expected Minor Product(s) | Purification Challenge |
| No Protection | 1:1 | Mixture of mono-, di-, and tri-substituted TACN | Polymeric byproducts | Very High |
| No Protection | 5:1 | Mono-substituted TACN | Di-substituted TACN, unreacted TACN | High (removal of excess TACN) |
| Di-Boc Protection | 1:1 (Di-Boc-TACN:R-X) | Mono-substituted N,N'-di-Boc-TACN | Unreacted Di-Boc-TACN | Low |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Di-Boc-1,4,7-triazacyclononane for Selective Mono-alkylation
This protocol describes the protection of two of the three secondary amines of TACN using a Boc protecting group, yielding a substrate suitable for selective mono-functionalization.
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve TACN (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N,N'-di-Boc-1,4,7-triazacyclononane as a white solid.
The resulting di-protected TACN can then be used in a subsequent step for the selective alkylation of the remaining free secondary amine.
Visualizations
Decision Workflow for TACN Functionalization
The following diagram outlines a logical workflow to help decide on the appropriate strategy for your TACN functionalization reaction.
Caption: A decision tree to guide the selection of a synthetic strategy for TACN functionalization.
General Scheme for Avoiding Polymerization
This diagram illustrates the general principle of using protecting groups to achieve selective functionalization and avoid unwanted side reactions.
Caption: A comparison of reaction outcomes with and without the use of protecting groups.
characterization of unexpected side products in TACN reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,7-triazacyclononane (TACN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you characterize unexpected side products that may arise during the synthesis and functionalization of TACN and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My TACN synthesis via the Richman-Atkins method resulted in a low yield and a complex mixture. What are the likely side products?
A1: The Richman-Atkins synthesis, while effective, is a multi-step process where side products can form at various stages.[1][2] Common impurities include:
-
Incompletely Deprotected Intermediates: Mono- and di-tosylated TACN are frequent byproducts if the deprotection step (typically with strong acid) is incomplete.[1][3]
-
Oligomeric Species: Incomplete cyclization or intermolecular reactions can lead to the formation of linear or cyclic oligomers.
-
Unreacted Starting Materials: Residual diethylenetriamine or ethylene glycol ditosylate may be present if the initial reaction did not go to completion.
-
Oxidation Products: Depending on reaction and workup conditions, amine oxidation can occur.
Q2: I observe several unexpected spots on my Thin Layer Chromatography (TLC) plate after synthesis. How can I proceed with identification?
A2: Multiple spots on a TLC plate indicate the presence of several compounds in your crude product.[4] A systematic approach is required for identification. The first step is to use analytical techniques to separate and characterize these components. High-Performance Liquid Chromatography (HPLC) is an excellent next step for separating the mixture, followed by spectroscopic analysis of the isolated fractions.[4][5]
Q3: My mass spectrometry (MS) data shows peaks that do not correspond to the desired TACN product or its N-alkylated derivatives. What could these masses represent?
A3: Unexpected peaks in an LC-MS analysis often correspond to the common side products mentioned in Q1. To identify them, compare the observed mass-to-charge ratios (m/z) with the theoretical masses of potential impurities. Remember to account for different charge states and adducts (e.g., [M+H]⁺, [M+Na]⁺).
Below is a table of expected m/z values for common side products in their protonated form ([M+H]⁺).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) | Notes |
| 1,4,7-Triazacyclononane (TACN) | C₆H₁₅N₃ | 129.21 | 129.21 | Desired Product |
| Mono-tosyl-TACN | C₁₃H₂₁N₃O₂S | 283.39 | 283.39 | Incomplete Deprotection |
| Di-tosyl-TACN | C₂₀H₂₇N₃O₄S₂ | 453.57 | 453.57 | Incomplete Deprotection |
| 1,4,7-Tritosyl-TACN (Ts₃TACN) | C₂₇H₃₃N₃O₆S₃ | 623.76 | 623.76 | Protected Intermediate |
| Linear Tosylated Triamine | C₂₁H₃₁N₃O₄S₂ | 469.62 | 469.62 | Incomplete Cyclization |
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy help differentiate between TACN and its tosylated side products?
A4: ¹H and ¹³C NMR are powerful tools for structural elucidation. The key differences will be:
-
Aromatic Protons: The tosyl groups will show characteristic peaks in the aromatic region (approx. 7.3-7.8 ppm) of the ¹H NMR spectrum, which are absent in pure TACN.
-
Methyl Protons: A singlet around 2.4 ppm in the ¹H NMR spectrum corresponds to the methyl group of the tosyl moiety.
-
Symmetry: Pure TACN is a highly symmetric molecule, leading to a simplified NMR spectrum (typically two signals in the ¹H NMR in D₂O). The presence of tosyl groups reduces this symmetry, resulting in more complex and distinct signals for the ethylene bridges.
Troubleshooting Guides
Issue 1: Persistent Impurities After Purification
If standard column chromatography or recrystallization fails to remove impurities, consider the following workflow for identification and subsequent purification.
Caption: Workflow for identifying and isolating persistent impurities.
Issue 2: Reaction yields a complex, inseparable mixture
A complex mixture that is difficult to separate may indicate fundamental issues with the reaction conditions.
Caption: Logic diagram for troubleshooting root causes of complex mixtures.
Experimental Protocols
Protocol 1: HPLC Method for TACN Impurity Profiling
This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method for separating TACN from its common tosylated impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Procedure:
-
Prepare a sample solution of the crude product at approximately 1 mg/mL in a water/acetonitrile mixture.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient program.
-
Expected Elution Order: Highly polar compounds like free TACN will elute first, followed by mono-tosylated, di-tosylated, and finally the fully protected Ts₃TACN.
-
Protocol 2: LC-MS Analysis for Mass Identification
This protocol is for identifying the mass of separated components from the HPLC.
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quad).[6]
-
LC Method: Use the same HPLC method as described in Protocol 1 to ensure comparable retention times.
-
MS Settings (Example for ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: 100 - 1000 m/z.
-
-
Procedure:
-
Run the LC-MS analysis using the established HPLC method.
-
Extract the ion chromatograms for the expected m/z values of potential side products (see table in Q3).
-
Analyze the mass spectrum for each peak observed in the UV chromatogram to determine its m/z.
-
Protocol 3: NMR Sample Preparation and Analysis
This protocol details the preparation of a sample for ¹H and ¹³C NMR analysis to confirm the structure of an isolated impurity.
-
Instrumentation: NMR Spectrometer (300 MHz or higher recommended).
-
Solvents: Deuterated solvents such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD). Choose based on the solubility of the isolated fraction. D₂O is suitable for TACN hydrochlorides, while CDCl₃ is often used for tosylated compounds.
-
Sample Preparation:
-
Ensure the isolated sample from preparative HPLC is free of residual solvents by drying under high vacuum.
-
Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of complex structures.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons (e.g., aromatic vs. aliphatic) to confirm the number of tosyl groups present.
-
References
- 1. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 2. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]
- 3. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing the Kinetic Inertness of TACN Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,7-triazacyclononane (TACN) metal complexes. This guide provides answers to frequently asked questions and troubleshooting advice for enhancing the kinetic inertness of these complexes, a critical factor for their application in fields such as medical imaging and therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is "kinetic inertness" and why is it crucial for TACN metal complexes?
A1: Kinetic inertness refers to the rate at which a ligand dissociates from a metal ion. A kinetically inert complex is one where the ligand exchange is very slow. This is different from thermodynamic stability (described by the stability constant, K), which relates to the equilibrium position of the complex formation.[1] For applications like radiopharmaceuticals or MRI contrast agents, high kinetic inertness is vital to prevent the release of potentially toxic free metal ions in vivo and to ensure the agent remains intact to perform its function.[2]
Q2: What fundamental principles govern the stability and inertness of TACN complexes?
A2: Several factors influence the stability and inertness of TACN complexes:
-
The Macrocyclic Effect: Cyclic ligands like TACN form significantly more stable and inert complexes than their open-chain counterparts (chelating ligands).[3][4] This is due to favorable thermodynamic (enthalpy and entropy) factors.[4]
-
Nature of the Metal Ion: Smaller, highly charged metal ions (e.g., Ga³⁺, Fe³⁺) generally form more stable complexes.[3][5] The electronic configuration of the metal also plays a role.
-
Ligand Modification: The inertness of the basic TACN scaffold can be dramatically enhanced by adding functional pendant arms to the nitrogen atoms. These arms can coordinate to the metal ion, increasing the overall rigidity and stability of the complex.[2]
Q3: How do pendant arms on the TACN ring enhance kinetic inertness?
A3: Adding coordinating pendant arms, such as acetate (forming NOTA) or phosphinate groups, increases the denticity of the ligand (the number of donor atoms).[2] This creates multiple chelate rings, which greatly enhances stability.[6] Furthermore, rigidifying the ligand backbone, for instance by incorporating a cyclohexane ring, can significantly slow dissociation rates by orders of magnitude.[7] The introduction of chiral substituents can also increase kinetic inertness by providing structural rigidity.[7]
Troubleshooting Guide
Problem 1: My radiolabeled TACN complex (e.g., with ⁶⁸Ga) shows low stability and dissociation in vitro or in vivo.
-
Possible Cause: The TACN ligand scaffold is not sufficiently constraining for the metal ion, or the complexation reaction was incomplete. For radiometals like ⁶⁸Ga, which have a short half-life, rapid and stable complex formation is essential.[8]
-
Solution:
-
Optimize Ligand Choice: Switch to a TACN derivative with coordinating pendant arms. For Ga³⁺, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a highly effective chelator that forms a very stable and kinetically inert complex.[8][9][10][11]
-
Control Reaction pH: The rate of complex formation is often highly pH-dependent. For Ga(NOTA), the reaction rate is surprisingly faster at lower pH (below pH 5.17).[8] You must optimize the pH for your specific ligand and metal.
-
Increase Ligand Concentration: For radiolabeling, using a sufficient concentration of the chelator is critical to drive the reaction to completion quickly.[11]
-
Purification: Ensure that the final product is purified to remove any uncomplexed metal, which can interfere with stability assessments.[10][11]
-
Problem 2: The synthesis of my functionalized TACN ligand (e.g., a NOTA-peptide conjugate) is resulting in low yields or side products.
-
Possible Cause: The synthetic route is not optimized, particularly the protection and deprotection steps for the TACN nitrogen atoms, or the coupling conditions are inadequate.
-
Solution:
-
Use a Solid-Phase Approach: For peptide conjugates, solid-phase synthesis can streamline the process and improve yields by simplifying purification.[12]
-
Optimize Protecting Groups: Employ protecting groups for the secondary amines of the TACN ring that are stable during peptide coupling but can be removed easily without degrading the final product. The nitrobenzoxadiazole (NBD) group has been shown to be effective.[12]
-
Verify Coupling and Deprotection: Monitor each step of the synthesis carefully, for example by HPLC or mass spectrometry, to ensure reactions go to completion.[12][13] Standard peptide coupling reagents like PyBOP can be effective.[12]
-
Problem 3: I am observing transmetallation of the metal from my TACN complex to other proteins or chelators.
-
Possible Cause: The kinetic inertness of your complex is insufficient under physiological conditions, where competing metal-binding biomolecules are present.
-
Solution:
-
Increase Ligand Rigidity: Incorporating rigid structural elements into the ligand backbone is a proven strategy to enhance kinetic inertness.[7][14] This can be more effective than simply increasing the number of donor arms.
-
Select Appropriate Donor Atoms: The choice of donor atoms on the pendant arms can influence stability and inertness. For instance, replacing ethereal oxygen donors with stronger pyridyl donors has been shown to augment complex stability and kinetic inertness.[14]
-
Perform Challenge Studies: Test the stability of your complex by challenging it with a strong competing chelator like EDTA or in the presence of serum to simulate physiological conditions.[10][15] This provides a quantitative measure of its kinetic inertness.
-
Data Presentation
Table 1: Factors Influencing Kinetic Inertness of Metal Complexes
| Factor | Effect on Kinetic Inertness | Rationale |
| Macrocyclic Ligand | Increases | The macrocyclic effect provides thermodynamic and kinetic stability compared to open-chain analogues.[3][4] |
| Ligand Rigidity | Increases | A more rigid ligand backbone slows the conformational changes needed for the metal to dissociate.[7][14] |
| Pendant Arm Donors | Increases | Coordinating pendant arms increase the chelate effect and overall complex stability.[2][6] |
| High Metal Charge | Increases | Higher positive charge on the metal ion leads to stronger electrostatic attraction with the ligand.[3][5] |
| Small Metal Ion Size | Increases | A smaller metal ion can fit more snugly into the ligand's cavity, enhancing stability.[3][5] |
| Steric Hindrance | Decreases | Bulky ligands can weaken the metal-ligand bond and destabilize the complex.[3] |
Experimental Protocols & Visualizations
Experimental Workflow: Synthesis and Evaluation of a ⁶⁸Ga-NOTA-Peptide Conjugate
This workflow outlines the key stages from ligand synthesis to the final evaluation of a radiolabeled TACN-based agent for PET imaging.
Caption: Workflow for creating a ⁶⁸Ga-labeled NOTA-peptide for PET imaging.
Protocol 1: General Procedure for ⁶⁸Ga-Labeling of a NOTA-Conjugate
This protocol is adapted from procedures for labeling NOTA-conjugated peptides and oligonucleotides.[9][10][11]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide/molecule stock solution (e.g., 1 mg/mL in water)
-
Sodium acetate or HEPES buffer (0.1 M, pH 3.5-4.5)
-
Metal-free water and vials
-
SPE cartridge (e.g., C18) for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃. Post-processing or fractionation may be used to increase the ⁶⁸Ga concentration.[9]
-
Buffering: In a metal-free vial, add a calculated volume of sodium acetate or HEPES buffer to adjust the pH of the ⁶⁸Ga eluate to between 3.5 and 4.5.
-
Complexation: Add the NOTA-conjugated molecule (typically 5-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 5-10 minutes. For some conjugates, gentle heating (e.g., 95°C) may be required, but many NOTA-conjugates label efficiently at room temperature.[11]
-
Quality Control: Spot a small aliquot of the reaction mixture onto a TLC plate or inject into a radio-HPLC system to determine the radiochemical purity (RCP). A high RCP (>95%) is desired.
-
Purification (if necessary): If the RCP is below the required threshold, pass the reaction mixture through an SPE cartridge to remove unchelated ⁶⁸Ga. Wash the cartridge with water and elute the final product with an ethanol/water mixture.
Logical Relationship: Key Factors Enhancing Kinetic Inertness
This diagram illustrates how fundamental chemical principles and specific design strategies combine to produce a highly inert TACN metal complex suitable for demanding applications.
Caption: Key factors contributing to the kinetic inertness of TACN complexes.
References
- 1. [PDF] Stability of Metal Complexes | Semantic Scholar [semanticscholar.org]
- 2. Transition metal complexes of the (2,2,2-trifluoroethyl)phosphinate NOTA analogue as potential contrast agents for 19 F magnetic resonance imaging - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00507D [pubs.rsc.org]
- 3. Video: Complexation Equilibria: Factors Influencing Stability of Complexes [jove.com]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Ga(NOTA) formation from weak Ga-citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,4,7-Triazacyclononane (TACN) and Cyclen as Ligands for Researchers and Drug Development Professionals
In the landscape of coordination chemistry and its applications in catalysis and medicine, the choice of a chelating ligand is paramount to the success of a molecular design. Among the plethora of options, the macrocyclic polyamines 1,4,7-Triazacyclononane (TACN) and 1,4,7,10-tetraazacyclododecane (Cyclen) have emerged as foundational scaffolds for the development of highly stable and kinetically inert metal complexes. This guide provides a comprehensive comparison of TACN and Cyclen, offering insights into their distinct coordination behaviors, performance in key applications, and supporting experimental data to inform ligand selection for researchers, scientists, and drug development professionals.
At a Glance: Key Structural and Physicochemical Differences
TACN and Cyclen, while both being cyclic polyamines, possess fundamental structural differences that dictate their coordination preferences and the properties of their resulting metal complexes. TACN is a 9-membered ring with three nitrogen donors, while Cyclen is a larger, 12-membered ring with four nitrogen atoms.[1][2] This seemingly subtle distinction in ring size and the number of donor atoms leads to significant variations in their coordination geometry, thermodynamic stability, and kinetic inertness.
| Property | 1,4,7-Triazacyclononane (TACN) | Cyclen (1,4,7,10-tetraazacyclododecane) |
| Formula | (C₂H₄NH)₃ | (CH₂CH₂NH)₄ |
| Molar Mass | 129.20 g/mol | 172.276 g/mol [2] |
| Structure | 9-membered ring | 12-membered ring |
| Donor Atoms | 3 (Nitrogen) | 4 (Nitrogen) |
| Denticity | Typically tridentate[1][3] | Typically tetradentate |
| Coordination Geometry | Facial coordination to an octahedron[1][3][4] | Tends to bind to four contiguous sites on octahedral centers[2] |
Delving Deeper: A Comparative Analysis of Coordination Chemistry
The coordination behavior of a ligand is the bedrock of its utility. The distinct structural frameworks of TACN and Cyclen lead to different coordination preferences and stabilities of their metal complexes.
Coordination Geometry and Flexibility
1,4,7-Triazacyclononane (TACN): As a tridentate ligand, TACN characteristically binds to one face of an octahedral metal center in a facial (fac) arrangement.[1][3][4] This mode of coordination leaves three coordination sites on the metal available for further functionalization or interaction with other molecules. The (TACN)M unit is known for being kinetically inert, which allows for synthetic transformations at the other coordination sites without dissociation of the macrocycle.[1][3] The rigid, pre-organized structure of TACN contributes to the high stability of its complexes.
Cyclen: With its four nitrogen donors, Cyclen typically acts as a tetradentate ligand, wrapping around the metal ion to occupy four coordination sites. In an octahedral complex, this leaves two cis positions available for other ligands.[2] The larger ring size of Cyclen compared to TACN provides more flexibility, which can sometimes lead to the formation of less stable or kinetically labile complexes, depending on the metal ion.
Figure 1: Idealized coordination of a metal ion (M) by TACN and Cyclen in an octahedral geometry.
Thermodynamic Stability and Kinetic Inertness
The stability of a metal-ligand complex can be described by two key concepts: thermodynamic stability (related to the formation constant, K) and kinetic inertness (related to the rate of dissociation).
Thermodynamic Stability: Both TACN and Cyclen form thermodynamically stable complexes with a variety of metal ions due to the macrocyclic effect.[5] This effect describes the enhanced stability of complexes with cyclic ligands compared to their acyclic analogues. However, the optimal ring size for a given metal ion plays a crucial role. For smaller metal ions like Cu(II), the smaller cavity of TACN-based ligands can provide a better size-match, leading to higher thermodynamic stability compared to Cyclen-based ligands.[6]
Kinetic Inertness: Kinetic inertness is often more critical for in vivo applications, such as medical imaging, where the complex must remain intact in the presence of competing biological ligands. The pre-organized and somewhat rigid nature of TACN contributes to the exceptional kinetic inertness of its complexes.[1][7][8] While Cyclen complexes are also generally inert, the larger and more flexible ring can, in some cases, allow for faster dissociation pathways.
Performance in Key Applications: A Head-to-Head Comparison
The distinct properties of TACN and Cyclen translate into differential performance in various applications.
Radiopharmaceuticals and Medical Imaging
In the realm of nuclear medicine, the stable chelation of radiometals is critical. Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a suitable half-life for PET imaging. The choice of chelator for ⁶⁴Cu is crucial to prevent its release in vivo, which can lead to non-specific uptake and toxicity.
TACN-based chelators , such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), have demonstrated superior in vivo stability with ⁶⁴Cu compared to Cyclen-based counterparts like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[6] This is attributed to the better size-fit of the Cu(II) ion within the smaller TACN macrocyclic cavity, leading to higher kinetic stability.[6]
Cyclen-based chelators , particularly DOTA, are widely used for chelating larger metal ions like Gadolinium(III) (Gd³⁺) for MRI contrast agents.[9][10][11] The larger cavity of Cyclen is well-suited to accommodate the larger ionic radius of Gd³⁺, forming highly stable and kinetically inert complexes that are essential for safe clinical use.[10][11]
| Application | Preferred Ligand | Rationale |
| ⁶⁴Cu PET Imaging | TACN-based (e.g., NOTA) | Better size-fit for Cu(II), leading to higher kinetic inertness and in vivo stability.[6] |
| Gd³⁺ MRI Contrast Agents | Cyclen-based (e.g., DOTA) | Larger cavity accommodates the larger Gd³⁺ ion, forming highly stable and inert complexes.[10] |
Catalysis
Both TACN and Cyclen have been employed in the development of catalysts for a variety of chemical transformations.
TACN complexes , particularly with manganese, have been shown to be effective catalysts for the epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide.[1] The facial coordination of TACN leaves three sites on the metal center available for substrate binding and activation, which is a key feature for their catalytic activity.
Cyclen complexes have also been explored in catalysis. For example, copper(II) complexes of Cyclen have been investigated for the hydrolytic cleavage of phosphodiester bonds in DNA. The specific geometry enforced by the Cyclen ligand can facilitate the catalytic process.
Experimental Protocols: A Practical Guide
To provide a practical context, the following are representative protocols for the synthesis of metal complexes with TACN and Cyclen.
Protocol 1: Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II) [(TACN)CuCl₂]
This protocol describes the synthesis of a well-characterized copper(II)-TACN complex.[1]
Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve TACN·3HCl in deionized water.
-
In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.
-
Slowly add the CuCl₂ solution to the TACN solution with constant stirring.
-
To the resulting solution, add three molar equivalents of a 1 M NaOH solution dropwise to neutralize the hydrochloride salts and facilitate complexation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product can be isolated by slow evaporation of the solvent or by precipitation with a suitable organic solvent.
-
Collect the resulting crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Figure 2: Workflow for the synthesis of [(TACN)CuCl₂].
Protocol 2: Synthesis of a Generic Cyclen-Metal Complex
This protocol outlines a general procedure for the synthesis of a Cyclen-metal complex. The specific metal salt and solvent will vary depending on the target complex.
Materials:
-
1,4,7,10-tetraazacyclododecane (Cyclen)
-
A suitable metal salt (e.g., NiCl₂, GdCl₃)
-
An appropriate solvent (e.g., water, ethanol, acetonitrile)
Procedure:
-
Dissolve Cyclen in the chosen solvent. Mild heating may be required.
-
In a separate flask, dissolve an equimolar amount of the metal salt in the same solvent.
-
Slowly add the metal salt solution to the Cyclen solution with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complexation. The reaction progress can be monitored by techniques such as TLC or NMR.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system to obtain the desired metal complex.
Figure 3: General workflow for the synthesis of a Cyclen-metal complex.
Conclusion: Selecting the Right Ligand for Your Needs
The choice between 1,4,7-Triazacyclononane and Cyclen is not a matter of one being universally superior to the other, but rather a decision guided by the specific requirements of the application.
-
For applications requiring the chelation of smaller metal ions like Cu(II) with a high degree of in vivo stability, TACN and its derivatives are often the preferred choice. The smaller ring size provides a better size-match, leading to enhanced kinetic inertness.
-
For the chelation of larger metal ions, such as Gd(III) for MRI contrast agents, Cyclen and its functionalized derivatives are the industry standard. The larger and more flexible macrocyclic cavity can better accommodate these larger ions, forming thermodynamically stable and kinetically inert complexes.
Ultimately, a thorough understanding of the coordination chemistry of both ligands, supported by the wealth of experimental data available in the literature, will empower researchers to make an informed decision and advance their work in the exciting fields of catalysis, medical imaging, and drug development.
References
- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 2. Cyclen - Wikipedia [en.wikipedia.org]
- 3. 1,4,7-Triazacyclononane [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic ligand - Wikipedia [en.wikipedia.org]
- 6. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scribd.com [scribd.com]
- 10. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Metal Complex Stability: TACN vs. Cyclam
An In-Depth Guide for Researchers in Coordination Chemistry and Drug Development
In the realm of coordination chemistry, the stability of metal complexes is a cornerstone of their application, from catalysis to medical imaging and therapeutics.[1] Macrocyclic ligands, such as 1,4,7-triazacyclononane (TACN) and 1,4,8,11-tetraazacyclotetradecane (cyclam), are renowned for forming exceptionally stable metal complexes due to the macrocyclic effect.[1][2] This guide provides a comprehensive comparison of the stability constants of metal complexes formed with TACN and cyclam, offering insights into the structural and thermodynamic factors that govern their behavior.
The Macrocyclic Effect: A Driving Force for Stability
The enhanced stability of complexes with macrocyclic ligands compared to their open-chain analogues is known as the macrocyclic effect.[3] This phenomenon is primarily attributed to favorable entropy changes upon complexation.[1] The pre-organized structure of macrocyclic ligands minimizes the entropic penalty associated with binding a metal ion, leading to significantly higher stability constants.[4]
Structural Comparison: TACN vs. Cyclam
The fundamental differences in the structure of TACN and cyclam have a profound impact on the stability and coordination geometry of their metal complexes.
-
TACN (1,4,7-triazacyclononane) is a 9-membered ring with three nitrogen donor atoms. Its small and relatively rigid structure typically forces a facial coordination geometry on the metal center.
-
Cyclam (1,4,8,11-tetraazacyclotetradecane) is a larger, 14-membered ring with four nitrogen donor atoms.[5] This greater flexibility allows it to adopt various conformations, most commonly a planar arrangement of the four nitrogen atoms around the metal ion, leaving the axial positions available for other ligands.[5]
Caption: Structural comparison of TACN and Cyclam ligands.
Comparative Stability Constants (log K)
The stability of a metal complex is quantified by its stability constant (K), often expressed in logarithmic form (log K). A higher log K value indicates a more stable complex.[1] The following table summarizes the log K values for selected divalent metal ions with TACN and cyclam.
| Metal Ion | TACN (log K) | Cyclam (log K) |
| Co²⁺ | 17.2 | 22.4 |
| Ni²⁺ | 16.2 | 22.2 |
| Cu²⁺ | 15.9 | 27.2 |
| Zn²⁺ | 11.7 | 15.6 |
| Cd²⁺ | 11.2 | 14.3 |
Note: Values are compiled from various sources and may vary depending on experimental conditions such as temperature and ionic strength.
From the data, a clear trend emerges: cyclam generally forms more stable complexes with these divalent metal ions than TACN.
Key Factors Influencing Stability
Several factors contribute to the observed differences in stability constants between TACN and cyclam complexes:
-
Number of Donor Atoms: Cyclam, with its four nitrogen donor atoms, can satisfy the coordination number of many metal ions more effectively than the tridentate TACN. This leads to a greater overall bond strength and higher stability.
-
Chelate Ring Size: The chelate rings formed upon complexation also play a crucial role. Cyclam forms a combination of five- and six-membered chelate rings, which is an energetically favorable arrangement for many metal ions.[5]
-
Cavity Size: The larger cavity of the 14-membered cyclam ring is better suited to accommodate a wider range of metal ions compared to the smaller 9-membered TACN ring. This "fit" between the metal ion radius and the ligand cavity size is a significant determinant of complex stability. The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes, is often observed, with Cu²⁺ typically forming the most stable complexes.[6]
Caption: Key factors influencing the stability of TACN and Cyclam metal complexes.
Experimental Determination of Stability Constants
The stability constants of metal complexes are typically determined experimentally using techniques such as potentiometric titration.[2][7] This method involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare solutions of the metal salt, the ligand (as a salt, e.g., TACN·3HCl or cyclam·4HCl), a strong acid (to fully protonate the ligand), and a standardized strong base (e.g., NaOH). Maintain a constant ionic strength using a background electrolyte (e.g., KNO₃ or NaClO₄).
-
Titration Setup: Use a calibrated pH electrode and a temperature-controlled titration vessel.
-
Titration Procedure: Titrate the solution containing the metal ion and the protonated ligand with the standardized base. Record the pH at regular intervals of added base.
-
Data Analysis: The titration data is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.[8] The software fits the experimental data to a model that includes all relevant equilibria in the solution.
Caption: Workflow for determining stability constants via potentiometric titration.
Applications and Implications
The differences in stability between TACN and cyclam complexes have significant implications for their applications:
-
Medical Imaging: The high stability of cyclam and its derivatives with metal ions like Gd³⁺ and radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga) makes them excellent chelators for MRI contrast agents and radiopharmaceuticals.[9][10] The kinetic inertness of these complexes is crucial to prevent the release of toxic free metal ions in vivo.
-
Catalysis: Both TACN and cyclam complexes are used as catalysts in various organic reactions. The choice between the two can influence the catalytic activity and selectivity by altering the coordination environment of the metal center.
-
Anion Recognition: Functionalized TACN and cyclam derivatives have been developed as receptors for anions, with the stability of the host-guest complex being a key factor in their binding affinity and selectivity.
Conclusion
Both TACN and cyclam are powerful macrocyclic ligands that form highly stable metal complexes. However, the greater number of donor atoms and the more flexible, larger cavity of cyclam generally lead to the formation of more thermodynamically stable complexes with a wide range of metal ions compared to TACN. The choice of ligand for a specific application must consider not only the thermodynamic stability but also the desired coordination geometry, kinetic inertness, and the specific properties of the metal ion. Understanding the principles that govern the stability of these complexes is essential for the rational design of new metal-based drugs, catalysts, and sensors.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclam - Wikipedia [en.wikipedia.org]
- 6. Thermodynamic, kinetic and solid-state study of divalent metal complexes of 1,4,8,11-tetraazacyclotetradecane (cyclam) bearing two trans (1,8-)methylphosphonic acid pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chelators for 68Ga: 1,4,7-Triazacyclononane (TACN) Derivatives vs. Other Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging relies on the stable chelation of a positron-emitting radionuclide, such as Gallium-68 (68Ga), to a targeting biomolecule. The choice of chelator is critical, profoundly influencing the radiolabeling efficiency, stability of the resulting complex, and in vivo pharmacokinetics of the imaging agent. This guide provides a detailed comparison of chelators based on the 1,4,7-Triazacyclononane (TACN) scaffold, with a focus on the widely used 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), against other significant chelators for 68Ga.
Introduction to 1,4,7-Triazacyclononane (TACN) and NOTA
The macrocycle 1,4,7-Triazacyclononane, commonly known as TACN, is a foundational structure for a class of highly effective metal chelators. By itself, the unfunctionalized TACN ring is not optimal for the stable coordination of Ga³⁺. However, the addition of pendant donor arms to the nitrogen atoms of the TACN ring dramatically enhances its affinity and stability for Gallium-68.
The most prominent and widely utilized TACN-based chelator for 68Ga is 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) . NOTA features three carboxylate arms, creating a hexadentate chelator that forms a highly stable, cage-like complex with 68Ga. This guide will focus on the performance of NOTA as a representative of the TACN family and compare it with other key chelators used in 68Ga radiopharmacy.
Performance Comparison of 68Ga Chelators
The selection of a chelator for 68Ga is a multifactorial decision, balancing radiolabeling conditions, complex stability, and the desired in vivo behavior of the final radiopharmaceutical. Below is a summary of quantitative data comparing NOTA with other commonly used chelators.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Precursor Amount | Temperature (°C) | pH | Reaction Time (min) | Radiochemical Yield (RCY) | Reference |
| NOTA | 1 nmol | Room Temperature | 4.1 | 10 | >95% | [1] |
| NOTA | 5 µM | 25 | 3.5 | - | 93 ± 2.0% | [2] |
| NOTA-folate | - | - | - | <20 | >95% | [3] |
| DOTA | - | 95 | 3.5-4.0 | 15 | >95% | [4] |
| HBED-CC | 0.1-1 nmol | Room Temperature | 4.2 | 2 | >99% | [5] |
Table 2: In Vitro Stability of 68Ga-Complexes
| 68Ga-Complex | Medium | Incubation Time (h) | Stability (%) | Reference |
| 68Ga-NOTA-TATE | Human Serum | 3 | ≥ 99% | [6][7] |
| 68Ga-DOTA-TATE | Human Serum | 3 | ≥ 95% | [6][7] |
| 68Ga-NOTA-oligonucleotide | PBS and Serum | - | High | |
| 68Ga-PSMA-11 (HBED-CC) | Saline | 4 | > 98% | |
| 68Ga-PSMA-11 (HBED-CC) | Serum | 1 | > 95% |
Table 3: In Vivo Performance of 68Ga-Radiopharmaceuticals
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g at 1h) | Key Biodistribution Findings | Reference |
| 68Ga-NOTA-TATE | AR42J | Comparable to 68Ga-DOTA-TATE | Lower liver uptake compared to 68Ga-DOTA-TATE. | [6][7] |
| 68Ga-DOTA-TATE | AR42J | Comparable to 68Ga-NOTA-TATE | Higher liver uptake. | [6][7] |
| 68Ga-NOTA-PSMA (NGUL) | Metastatic Prostate Cancer Patients | No significant difference from 68Ga-PSMA-11 | Lower uptake in kidneys, salivary glands, spleen, and liver. | |
| 68Ga-PSMA-11 (HBED-CC) | Metastatic Prostate Cancer Patients | No significant difference from 68Ga-NGUL | Higher normal organ uptake. | |
| 68Ga-NOTA-8-Aoc-BBN[7-14]NH2 | PC-3 Xenografts | 1.24 ± 0.26 | High pancreatic uptake. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for 68Ga radiolabeling.
68Ga Radiolabeling of a NOTA-conjugated Peptide
This protocol is a generalized procedure based on common practices reported in the literature.[1]
-
68Ga Elution: Elute 68GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add the 68GaCl₃ eluate to a solution of the NOTA-conjugated peptide dissolved in a sodium acetate buffer to achieve a final pH of approximately 4.1.
-
Incubation: The reaction mixture can be incubated at room temperature or heated to 95°C for 10 minutes. NOTA's high affinity for 68Ga often allows for efficient labeling at room temperature.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is a 0.1 M sodium citrate solution, where the 68Ga-NOTA complex migrates with the solvent front, and free 68Ga remains at the origin.
-
Purification: If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unreacted 68Ga and hydrophilic impurities.
68Ga Radiolabeling of a DOTA-conjugated Peptide
This protocol is based on established procedures for DOTA-based radiopharmaceuticals.[4]
-
68Ga Elution and Fractionation: Elute 68GaCl₃ from the generator. To increase the concentration of 68Ga, a fractionation method is often employed, collecting the peak of the elution.
-
Buffering: Add the 68GaCl₃ eluate to a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., sodium acetate) to adjust the pH to between 3.5 and 4.0.
-
Heating: Heat the reaction mixture at 95°C for 15 minutes. DOTA chelation with 68Ga typically requires elevated temperatures for efficient labeling.
-
Quality Control: Assess the radiochemical purity using radio-TLC or radio-HPLC.
-
Purification: The final product is typically purified using a C18 cartridge.
Visualizing the Chelation Process and Structures
Diagrams created using Graphviz (DOT language) illustrate the chemical structures and the chelation process.
Caption: Molecular structures of the 1,4,7-Triazacyclononane (TACN) backbone and its derivative, NOTA.
Caption: Schematic of 68Ga³⁺ complexation by the NOTA chelator to form a stable complex.
Caption: A simplified workflow comparing the radiolabeling process for NOTA and DOTA-conjugated peptides.
Conclusion
For the chelation of Gallium-68, chelators built on the 1,4,7-Triazacyclononane (TACN) scaffold, particularly NOTA, offer significant advantages. The primary benefit of NOTA is its ability to rapidly and efficiently form stable complexes with 68Ga under mild conditions, often at room temperature. This simplifies the radiolabeling process and is advantageous for temperature-sensitive biomolecules.
In vivo studies have demonstrated that the choice of chelator can influence the biodistribution of the resulting radiopharmaceutical. For instance, 68Ga-NOTA-TATE has been shown to have lower liver uptake compared to its DOTA counterpart, which can be beneficial for imaging abdominal neuroendocrine tumors.[6][7] Similarly, a 68Ga-NOTA-based PSMA inhibitor showed lower accumulation in healthy organs compared to the widely used 68Ga-PSMA-11, which employs an HBED-CC chelator.
While other chelators like DOTA and HBED-CC are also highly effective and widely used, the favorable radiolabeling characteristics and the potential for improved in vivo pharmacokinetics make NOTA and other functionalized TACN-based chelators a compelling choice for the development of new 68Ga-based radiopharmaceuticals. The selection of the optimal chelator will ultimately depend on the specific targeting molecule, the desired labeling conditions, and the intended clinical application.
References
- 1. 68Ga-1,4,7-Triazacyclononane-1,4-diacetic acid-8-aminooctanoic acid-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Gallium Complexation, Stability, and Bioconjugation of 1,4,7-Triazacyclononane Derived Chelators with Azaheterocyclic Arms [zora.uzh.ch]
- 4. A dimerized urea-based inhibitor of the prostate-specific membrane antigen for 68Ga-PET imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Gallium Complexation, Stability, and Bioconjugation of 1,4,7-Triazacyclononane Derived Chelators with Azaheterocyclic Arms. | Semantic Scholar [semanticscholar.org]
- 6. Gallium Complexation, Stability, and Bioconjugation of 1,4,7-Triazacyclononane Derived Chelators with Azaheterocyclic Arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to TACN and Linear Triamine Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Difference and Its Implications
In the realm of coordination chemistry, the structure of a chelating ligand is paramount to the function of the resulting metal complex. Triamine ligands, which possess three nitrogen donor atoms, are a cornerstone of this field. They can be broadly categorized into two classes: linear (or acyclic) triamines, exemplified by diethylenetriamine (dien), and macrocyclic triamines, with 1,4,7-triazacyclononane (TACN) being the most prominent example.
While both ligand types can coordinate to a metal ion in a tridentate fashion, the cyclic nature of TACN imposes significant conformational constraints that are absent in the flexible linear structure of dien. This fundamental architectural difference gives rise to profound distinctions in the thermodynamic stability, kinetic inertness, and overall utility of their respective metal complexes. This guide will dissect these differences, providing the theoretical basis and experimental evidence to inform your ligand selection in research and development.
Caption: Chemical structures of diethylenetriamine (dien) and 1,4,7-triazacyclononane (TACN).
The Macrocyclic Effect: A Paradigm of Enhanced Stability
The most significant advantage of TACN over linear triamines is its manifestation of the macrocyclic effect . This effect describes the enhanced stability of a metal complex with a macrocyclic ligand compared to a complex with an analogous acyclic ligand.[1] The macrocyclic effect is a combination of the chelate effect and a favorable preorganization of the ligand.[2][3]
Chelate Effect: Both dien and TACN exhibit the chelate effect, which is the increased stability of a complex containing a multidentate ligand compared to one with a similar number of monodentate ligands. This is primarily an entropic advantage; the coordination of one multidentate ligand displaces multiple solvent molecules, leading to a net increase in the disorder of the system.[4]
Preorganization: This is where TACN truly excels. The cyclic structure of TACN means it is already "pre-organized" for binding to a metal ion.[1][5][6] Its donor nitrogen atoms are held in a favorable conformation for facial coordination to an octahedral metal center.[7] Linear triamines like dien, on the other hand, have a higher degree of conformational freedom and must adopt a specific conformation upon binding, which is entropically unfavorable.[1]
This preorganization minimizes the entropic penalty of complexation, leading to significantly higher formation constants (log K) for TACN complexes compared to their linear counterparts.[8]
Caption: The energetic advantage of TACN's pre-organized structure.
Quantitative Comparison of Stability Constants
The thermodynamic superiority of TACN is evident in the stability constants of its metal complexes.
| Metal Ion | Ligand | log K₁ |
| Cu(II) | dien | 16.0 |
| Cu(II) | TACN | 17.4 |
| Ni(II) | dien | 10.7 |
| Ni(II) | TACN | 16.3 |
| Zn(II) | dien | 8.9 |
| Zn(II) | TACN | 11.6 |
Data compiled from various sources. Values are approximate and can vary with experimental conditions.
As the table illustrates, TACN complexes consistently exhibit higher stability constants, a direct consequence of the macrocyclic effect.
Kinetic Inertness: A Crucial Attribute for In Vivo Applications
In many applications, particularly in the development of radiopharmaceuticals and therapeutic agents, the kinetic inertness of a metal complex is as important, if not more so, than its thermodynamic stability.[9][10][11] Kinetic inertness refers to the resistance of a complex to ligand substitution or dissociation.[12][13] A kinetically inert complex will remain intact over a long period, even if it is not the most thermodynamically stable species in a given environment.
The rigid, encapsulating nature of the TACN ligand imparts exceptional kinetic inertness to its metal complexes.[7][8] Once a metal ion is coordinated within the TACN macrocycle, its dissociation is significantly hindered. This is in stark contrast to complexes of linear triamines, which can dissociate more readily through a stepwise unwrapping mechanism.
This property is critical in drug development, where a metal-based therapeutic must reach its target without prematurely releasing the metal ion, which could lead to off-target toxicity. The (TACN)M unit is renowned for its kinetic inertness, making it a reliable platform for building more complex molecular architectures.[14][15]
Facial Coordination and Versatility
TACN's structure predisposes it to a facial (fac) coordination geometry, where the three nitrogen donors occupy one face of an octahedron.[9] This leaves three cis-oriented coordination sites on the metal ion available for further functionalization or interaction with substrates.[7] This predictable coordination mode is highly advantageous for the rational design of catalysts and biomimetic models.[14][16]
Linear triamines like dien can adopt either a facial or a meridional (mer) coordination geometry, where the three nitrogen donors lie in a plane that bisects the octahedron. This can lead to mixtures of isomers, complicating characterization and potentially impacting reactivity.
Caption: TACN's enforced facial coordination vs. dien's potential for isomerism.
Applications in Drug Development and Catalysis
The superior stability and kinetic inertness of TACN complexes have made them invaluable in various fields.
-
Radiopharmaceuticals: TACN and its derivatives are exceptional chelators for radiometals like ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu.[9][17][18] The resulting radiometal complexes are stable in vivo, ensuring that the radioisotope reaches its intended target for imaging (PET, SPECT) or therapy.[18]
-
Catalysis: Manganese-TACN complexes are effective and environmentally benign catalysts for oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide.[8][15] The robust nature of the TACN framework prevents catalyst degradation under oxidative conditions.
-
Biomimetic Chemistry: The stable (TACN)M unit serves as an excellent platform for modeling the active sites of metalloenzymes, providing insights into their structure and function.[14]
Experimental Protocols
To provide a practical context, we outline general protocols for the synthesis of representative copper(II) complexes of both TACN and dien.
Protocol 1: Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II), [(TACN)CuCl₂]
This protocol describes the synthesis of a well-characterized copper(II)-TACN complex.[15]
Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve TACN·3HCl (1 eq.) in a minimal amount of water.
-
In a separate flask, dissolve CuCl₂·2H₂O (1 eq.) in methanol.
-
Add the aqueous TACN solution to the methanolic copper solution with stirring.
-
Slowly add a solution of NaOH (3 eq.) in methanol to the reaction mixture. A precipitate will form.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting blue precipitate and wash with cold methanol and then diethyl ether.
-
Dry the product under vacuum.
Self-Validation:
-
Characterization: The product can be characterized by elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm the structure and purity.
-
Purity Assessment: The purity can be checked by melting point determination and HPLC.
Protocol 2: Synthesis of Dichloro(diethylenetriamine)copper(II), [(dien)CuCl₂]
Materials:
-
Diethylenetriamine (dien)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve CuCl₂·2H₂O (1 eq.) in ethanol.
-
Slowly add diethylenetriamine (1 eq.) to the copper solution with constant stirring.
-
A blue precipitate will form immediately.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Filter the precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the product in a desiccator.
Self-Validation:
-
Characterization: The complex can be characterized using FT-IR and UV-Vis spectroscopy.
-
Purity Assessment: Elemental analysis should be performed to confirm the stoichiometry of the complex.
Caption: A generalized workflow for synthesis and validation of metal complexes.
Conclusion
The advantages of TACN over linear triamine ligands are rooted in its macrocyclic structure. The preorganization of its donor atoms leads to thermodynamically more stable and kinetically more inert metal complexes due to the macrocyclic effect. This enhanced stability, coupled with a predictable facial coordination mode, makes TACN a superior ligand for applications requiring robust and well-defined metal complexes, such as in the fields of radiopharmaceuticals, catalysis, and bioinorganic chemistry. While linear triamines remain useful for certain applications, the unique properties of TACN provide a powerful platform for the design of advanced coordination compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chesci.com [chesci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. [PDF] Ligand preorganization in metal ion complexation: molecular mechanics/dynamics, kinetics, and laser-excited luminescence studies of trivalent lanthanide complex formation with macrocyclic ligands TETA and DOTA. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,4,7-Triazacyclononane [chemeurope.com]
- 8. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. vpscience.org [vpscience.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 16. iris.unica.it [iris.unica.it]
- 17. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
Validating TACN Complex Structures: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of 1,4,7-Triazacyclononane (TACN) complexes is paramount for advancing their work in areas such as radiopharmaceuticals, catalysis, and MRI contrast agents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two cornerstone analytical techniques for the validation of these macrocyclic structures. Detailed experimental protocols and comparative data are presented to support researchers in their analytical workflows.
The tridentate ligand TACN and its derivatives are known to form highly stable and kinetically inert complexes with a variety of metal ions.[1] The validation of the resulting complex's structure is a critical step to ensure its intended function and purity. NMR and mass spectrometry offer complementary information, providing a high degree of confidence in the structural assignment when used in tandem.[2][3]
Comparative Data Presentation
The following tables summarize quantitative data for the characterization of a representative TACN-based chelator and its corresponding Rhenium complex, illustrating the typical data obtained from NMR and mass spectrometry analyses.
Table 1: Mass Spectrometry Data for a TACN-based Chelator and its Rhenium Complex
| Parameter | TACN-benzylamide Ethyl Ester (Chelator 6) | [Re(CO)₃(TACN-benzylamide Ethyl Ester)]⁺ |
| Molecular Formula | C₂₃H₃₆N₄O₅ | C₂₃H₃₀N₄O₈¹⁸⁵Re⁺ |
| Calculated [M+H]⁺ (m/z) | 449.2759 | 675.1588 |
| Found [M+H]⁺ (m/z) | 449.2730[4] | 675.1578[4][5] |
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized compound. The close agreement between the calculated and found m/z values validates the successful synthesis of both the chelator and its metal complex.
Table 2: ¹H and ¹³C NMR Chemical Shift Data for a TACN-based Chelator and its Rhenium Complex
| ¹H NMR (600 MHz, CDCl₃) - Chelator 6 | ¹³C NMR (600 MHz, CD₃CN) - [Re(CO)₃(Chelator 6)]⁺ |
| Chemical Shift (δ) ppm | Assignment |
| 8.28 (s, 1H) | Amide NH |
| 7.31–7.26 (m, 5H) | Aromatic CH |
| 4.43 (d, 2H) | Benzyl CH₂ |
| 4.16 (q, 4H) | Ester CH₂ |
| 4.07 (s, 2H) | Pendant Arm CH₂ |
| 3.57, 3.24, 3.06, 2.91 (s, 4H each) | TACN Ring CH₂ |
| 1.67 (t, 6H) | Ester CH₃ |
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[4][5] Comparison of the spectra before and after complexation reveals changes in chemical shifts, which can confirm the coordination of the metal ion to the TACN ligand.
Experimental Workflow and Methodologies
The robust validation of a TACN complex structure relies on a systematic experimental workflow. This process integrates synthesis, purification, and spectroscopic analysis.
Caption: Workflow for the synthesis and structural validation of TACN complexes.
Experimental Protocols
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An LTQ Orbitrap XL mass spectrometer or a similar high-resolution instrument is typically used.[4][5]
-
Sample Preparation: Samples are dissolved in a suitable solvent such as methanol, acetonitrile, or water.[6]
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of complexes.
-
Data Acquisition: Data is acquired in positive ion mode to detect protonated molecules ([M+H]⁺) or the complex cation itself.
-
Data Analysis: The acquired mass spectrum is analyzed to determine the m/z value of the molecular ion. The experimental value is then compared to the theoretical value calculated from the molecular formula. The isotopic distribution pattern is also compared to the theoretical pattern, which is particularly important for metal complexes.[4][5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically acquired on a 500 or 600 MHz spectrometer, such as a Bruker Avance III.[4][5][6]
-
Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O). The choice of solvent is critical and depends on the solubility of the compound.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used to determine the connectivity between protons and carbons, aiding in the complete assignment of all signals.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the spectra are analyzed to elucidate the structure of the molecule. Software such as Bruker TopSpin is commonly used for data processing.[4][5]
Alternative and Complementary Techniques
While NMR and mass spectrometry are the primary tools for structural validation, other techniques provide valuable complementary information:
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the carbonyl (CO) stretches in metal carbonyl complexes, which are characteristic and confirm the incorporation of the metal core.[5]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in a sample. This data can be used to independently verify the empirical formula of the complex.[5]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure of the complex in the solid state.[7] However, obtaining high-quality crystals can be challenging.
References
- 1. 1,4,7-Triazacyclononane [chemeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osmium Complexes of 1,4,7-Triazacyclononane (tacn) and 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me(3)tacn) and the X-ray Crystal Structure of [(Me(3)tacn)Os(eta(6)-C(6)H(5)BPh(3))]BPh(4).CH(3)CN - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of catalytic activity of different TACN-metal complexes
A Comparative Guide to the Catalytic Activity of TACN-Metal Complexes
Welcome to a comprehensive exploration of 1,4,7-Triazacyclononane (TACN)-metal complexes, a class of catalysts renowned for their stability and versatility. This guide provides an in-depth comparison of their catalytic performance across various chemical transformations, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful catalytic systems.
Introduction: The Unique Appeal of the TACN Ligand
1,4,7-Triazacyclononane (TACN) is a nine-membered macrocyclic ligand with three secondary amine donors. Its small ring size imposes a facial coordination geometry upon complexation with a metal ion, leaving three coordination sites available on one face of the metal center. This unique structural feature is central to its catalytic prowess. The resulting complexes are often highly stable, yet possess open or labile sites for substrate binding and activation, creating an ideal platform for catalysis.[1]
Derivatives of TACN can be readily synthesized, allowing for fine-tuning of the steric and electronic properties of the resulting metal complexes to optimize catalytic activity and selectivity.[1][2] This guide will focus on complexes of the most catalytically prevalent transition metals—Manganese (Mn), Iron (Fe), and Copper (Cu)—and compare their efficacy in key organic transformations.
Caption: General structure of a facially coordinated TACN-metal complex.
Synthesis and Characterization of TACN-Metal Complexes
The synthesis of TACN ligands and their subsequent metal complexes is well-established. The Richman-Atkins synthesis is a common and effective method for preparing the TACN macrocycle itself.[3][4] Once the ligand is obtained, complexation is typically a straightforward procedure.
Protocol: Synthesis of a Representative TACN-Metal Complex
The following protocol outlines the synthesis of Dichloro(1,4,7-triazacyclononane)copper(II), a common precursor and catalyst.[3]
Objective: To synthesize [(TACN)CuCl₂] from TACN and copper(II) chloride.
Materials:
-
1,4,7-Triazacyclononane (TACN)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Absolute Ethanol
Procedure:
-
Dissolution: Dissolve 1.0 mmol of TACN in 20 mL of hot absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Metal Salt: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in a minimal amount of hot absolute ethanol. Add this solution dropwise to the stirring TACN solution.
-
Precipitation: Upon addition, a blue precipitate will form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 1 hour to ensure complete complexation.
-
Isolation: Collect the blue solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with two small portions of cold ethanol, followed by a small portion of diethyl ether to aid in drying.
-
Drying: Dry the complex under vacuum to yield the final product.
Characterization: The resulting complex can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe shifts in N-H stretching frequencies upon coordination, and X-ray crystallography to confirm the coordination geometry.
Comparative Analysis of Catalytic Activity
The true measure of a catalyst lies in its performance. This section compares the catalytic activity of Mn, Fe, and Cu-based TACN complexes in two major classes of reactions: oxidation and hydrolysis.
Oxidation Reactions: The Powerhouse of TACN-Mn/Fe Complexes
Manganese and iron TACN complexes are particularly potent catalysts for oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂).[5][6] They are known to activate H₂O₂ to form a high-valent metal-oxo species, which is the active oxidant responsible for substrate transformation.[7]
Key Applications:
-
Alkene Epoxidation: Manganese-TACN complexes, especially those with the trimethylated ligand (TMTACN), are highly effective for the epoxidation of various alkenes.[5][8]
-
Bleaching and C-H Oxidation: The ability of Mn-TACN and Fe-TACN complexes to oxidize a broad range of organic substrates makes them excellent bleaching agents for removing stains in laundry applications.[9][10][11] This reactivity also extends to the challenging functionalization of C-H bonds.[12]
Table 1: Comparative Performance in Oxidation Catalysis
| Metal | Ligand | Substrate | Oxidant | Yield (%) | Selectivity (%) | Ref. |
| Mn | TACN | Styrene | H₂O₂ | >90 | High for Epoxide | [3] |
| Mn | TMTACN | Cyclooctene | H₂O₂ | 95 (Epoxide) | >99 | [8] |
| Fe | TPA derivative | Dyes | H₂O₂ | High Decolorization | N/A | [11] |
| Fe | Pincer | Cyclohexane | PhI(OAc)₂ | 41 (Alcohol+Ketone) | N/A | [12] |
Note: TMTACN = 1,4,7-Trimethyl-1,4,7-triazacyclononane; TPA = Tris(2-pyridylmethyl)amine (a related tripodal ligand).
The data clearly indicates that for selective epoxidation, Manganese-TACN systems are exceptionally effective. Iron complexes, while also potent oxidizing agents, have been extensively developed for bleaching and more challenging C-H functionalization reactions.[11][12]
Hydrolysis Reactions: The Domain of TACN-Cu Complexes
Copper(II) complexes of TACN and its derivatives have demonstrated significant activity as artificial nucleases, capable of catalyzing the hydrolysis of stable phosphodiester bonds, the backbone of DNA and RNA.[13]
A critical factor influencing the activity of Cu(II)-TACN complexes is the equilibrium between the active monomeric species and an inactive dimeric species.[13] Researchers have ingeniously overcome this limitation by introducing bulky substituents onto the TACN ring, which sterically hinder the formation of the inactive dimer and thereby enhance catalytic rates.[13]
Table 2: Comparative Performance in Phosphodiester Hydrolysis
| Metal | Ligand Modification | Substrate | Key Finding | Ref. |
| Cu | None (Parent TACN) | BNPP | Monomer-dimer equilibrium limits reactivity. | [13] |
| Cu | Bulky N-substituents | BNPP | Dimerization is suppressed, leading to enhanced reaction rates. | [13] |
| Zn | TMTACN | HPNP** | Active in two different protonation states, suggesting a flexible coordination sphere. | [14] |
*BNPP = bis(4-nitrophenyl) phosphate, a common model substrate. **HPNP = 2-hydroxypropyl-p-nitrophenyl phosphate, an RNA-model substrate.
These findings highlight a key principle in catalyst design: subtle modifications to the ligand architecture can lead to dramatic improvements in catalytic performance. While copper is a focal point for hydrolysis, zinc-TACN complexes also show interesting reactivity, underscoring the potential for other metals in this domain.[14]
Mechanistic Insights: The Catalytic Cycle
Understanding the reaction mechanism is crucial for catalyst optimization. For the widely studied oxidation reactions catalyzed by Mn-TACN complexes with H₂O₂, a generally accepted mechanism involves the formation of a high-valent Manganese-Oxo (Mn=O) species.
Caption: A simplified catalytic cycle for oxidation by a Mn-TACN complex.
The cycle begins with the Mn(III) complex, which is oxidized by H₂O₂ to a highly reactive Mn(V)=O species.[7] This powerful oxidant then transfers its oxygen atom to the substrate (e.g., an alkene), forming the oxidized product (e.g., an epoxide) and regenerating the Mn(III) catalyst for the next cycle.[6]
Detailed Experimental Protocol: Styrene Epoxidation
To provide a practical, field-proven example, this section details a workflow for the catalytic epoxidation of styrene.
Objective: To evaluate the catalytic performance of a Mn-TACN complex in the epoxidation of styrene using H₂O₂.
Workflow Diagram:
Caption: Experimental workflow for catalytic styrene epoxidation.
Step-by-Step Procedure:
-
Catalyst Preparation: Synthesize or procure the dinuclear manganese catalyst, --INVALID-LINK--₂, as it is a well-characterized and stable pre-catalyst.[6]
-
Reaction Setup: In a thermostated reaction vessel, dissolve styrene (1 mmol) and the Mn catalyst (0.005 mmol, 0.5 mol%) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Oxidant Addition: Cool the solution to 0°C. Add an aqueous solution of hydrogen peroxide (H₂O₂, 1.5 mmol) slowly via a syringe pump over 30 minutes. The slow addition is crucial to prevent catalyst decomposition and unsafe H₂O₂ accumulation.
-
Reaction Monitoring: Allow the reaction to stir for a specified time (e.g., 2 hours). Monitor the consumption of styrene by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Workup: After the reaction is complete, quench any remaining H₂O₂ by adding a small amount of solid MnO₂ until gas evolution ceases. Dilute the mixture with water and extract the organic products with dichloromethane or ethyl acetate.
-
Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product using GC (with an internal standard for quantification) and ¹H NMR to determine the conversion, yield, and selectivity for styrene oxide.
This self-validating protocol includes monitoring and quenching steps to ensure both safety and data accuracy, reflecting a trustworthy experimental design.
Conclusion and Future Outlook
TACN-metal complexes represent a robust and highly adaptable class of catalysts.
-
Manganese complexes are clear leaders in selective oxidation and epoxidation reactions.
-
Iron complexes offer a cost-effective and powerful alternative for bleaching and C-H activation.
-
Copper complexes excel in hydrolytic reactions, with ligand design being a key factor in achieving high activity.
The field continues to evolve, with future research likely focusing on the heterogenization of these catalysts for easier separation and reuse, the development of enantiomerically pure ligands for asymmetric catalysis, and their application in more complex biological systems.[5] The foundational principles and comparative data presented in this guide provide a solid platform for innovation in these exciting areas.
References
- 1. TACN Derivatives - CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6107528A - Iron complexes for bleach activation and stereospecific oxidation - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Zn(II)-1,4,7-Trimethyl-1,4,7-Triazacyclononane Complex: A Monometallic Catalyst Active in Two Protonation States [frontiersin.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,4,7-Triazacyclononane Trihydrochloride
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific findings are built. 1,4,7-Triazacyclononane (TACN), a versatile tridentate ligand, is a cornerstone in the synthesis of metal complexes with applications ranging from catalysis to medical imaging and therapeutics.[1][2][3] The trihydrochloride salt of TACN (TACN·3HCl) is the common commercially available and synthesized form, valued for its stability and ease of handling.[4][5][6]
This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the purity of synthesized TACN·3HCl. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy results, and ground our discussion in authoritative references.
The Synthetic Landscape and the Genesis of Impurities
The most prevalent route to TACN is a modification of the Richman-Atkins synthesis, which involves the cyclization of a protected diethylenetriamine precursor.[3][7] While effective, this process is not without its pitfalls, which can introduce a range of impurities that may compromise downstream applications.
A generalized synthetic workflow is depicted below:
Figure 1: Generalized workflow for the synthesis of TACN·3HCl.
Understanding the potential impurities is critical for selecting the appropriate analytical method for their detection and quantification. The primary classes of impurities include:
-
Unreacted Starting Materials: Residual protected or unprotected diethylenetriamine.
-
Incompletely Reacted Intermediates: Mono- or di-substituted precursors that failed to cyclize.
-
Higher-Order Oligomers: The reaction can sometimes yield larger macrocycles, such as the 2:2 cyclic dimer (an 18-membered ring), especially if reaction conditions are not strictly controlled.[7]
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification, as well as residual acids or bases.
-
Hygroscopic Water: Amine hydrochlorides are often hygroscopic, and absorbed water can affect the true concentration of the analyte.[8][9]
A Comparative Analysis of Purity Assessment Methodologies
The choice of an analytical technique for purity assessment is a balance of the desired level of accuracy, the information required (e.g., simple purity value vs. impurity identification), available instrumentation, and cost. We will compare the four most common and powerful techniques for the analysis of TACN·3HCl:
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Potentiometric Titration
-
Elemental Analysis (CHN Analysis)
-
High-Performance Liquid Chromatography (HPLC)
The following diagram illustrates a decision-making workflow for selecting the most appropriate analytical technique based on the specific research needs.
Figure 2: Decision tree for selecting an analytical method for TACN·3HCl purity assessment.
Performance Comparison of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | Potentiometric Titration | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Neutralization of amine hydrochlorides with a strong base. | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Differential partitioning of analytes between a stationary and mobile phase. |
| Information Provided | Absolute purity, identification and quantification of proton-bearing impurities. | Total basicity (purity assay). | Elemental composition (%C, %H, %N). | Separation and relative quantification of non-volatile impurities. |
| LOD/LOQ | Analyte dependent, typically in the low mg/mL to high µg/mL range.[10][11][12] | Dependent on titrant concentration and electrode sensitivity. | Typically requires mg quantities of sample. | µg/mL to ng/mL range, depending on the detector.[13][14] |
| Strengths | Primary analytical method, no need for a reference standard of the analyte, provides structural information.[15][16] | High precision and accuracy for assay, low cost.[17][18] | Confirms empirical formula, sensitive to inorganic impurities. | Excellent for separating complex mixtures of impurities.[13] |
| Limitations | Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[16] | Does not identify specific impurities, only provides total basicity. | Indirect measure of purity, sensitive to hygroscopic water. | Requires a reference standard for each impurity for accurate quantification, may require derivatization for UV-inactive compounds.[19] |
| Relative Cost per Sample | Moderate to High | Low | Moderate | Moderate |
In-Depth Methodologies and Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: qNMR is a powerful, first-principles technique that provides an absolute measure of purity without the need for a specific reference standard of TACN·3HCl.[15] It relies on the direct proportionality between the integrated area of a resonance signal and the number of nuclei giving rise to that signal. The choice of a suitable internal standard is paramount for accuracy.
Trustworthiness: The self-validating nature of qNMR comes from the ability to use multiple, well-resolved signals from both the analyte and the internal standard for quantification. Consistency in the calculated purity across different signals provides a high degree of confidence in the result.
Protocol: Absolute Purity Determination of TACN·3HCl by ¹H qNMR
-
Selection of Internal Standard: Choose a high-purity (certified reference material preferred) internal standard with sharp, well-resolved signals that do not overlap with the analyte or solvent signals. For TACN·3HCl in D₂O, suitable standards include maleic acid or dimethyl sulfone.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the TACN·3HCl sample into a clean, dry vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of D₂O (typically 0.6-0.7 mL) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5-7 times the longest T₁ value).
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved singlet of the TACN protons (around 3.48 ppm in D₂O) and a well-resolved signal from the internal standard.[5]
-
Calculate the purity using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potentiometric Titration
Expertise & Experience: Potentiometric titration is a classic, robust, and highly precise method for determining the assay of an acidic or basic substance. For TACN·3HCl, the three hydrochloride salts can be neutralized by a strong base, such as sodium hydroxide. The equivalence points, where the moles of base equal the moles of acid, are detected by a sharp change in pH, monitored by an electrode.
Trustworthiness: The method's reliability is enhanced by standardizing the titrant against a primary standard (e.g., potassium hydrogen phthalate) immediately before the analysis. Performing a blank titration and subtracting this from the sample titration volume corrects for any titratable impurities in the solvent. The USP General Chapter <541> provides a framework for titrimetric procedures.[17][18][20][21][22]
Protocol: Assay of TACN·3HCl by Potentiometric Titration
-
Preparation of 0.1 M Sodium Hydroxide Titrant: Prepare a solution of approximately 0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate) to determine its exact concentration.
-
Sample Preparation: Accurately weigh approximately 100-150 mg of TACN·3HCl and dissolve it in about 50 mL of deionized water.
-
Titration:
-
Place a calibrated pH electrode and a magnetic stir bar in the sample solution.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH after each addition of titrant. Add the titrant in smaller increments near the expected equivalence points.
-
Continue the titration past the final equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence points from the inflection points of the titration curve. The final equivalence point corresponds to the neutralization of all three hydrochloride protons.
-
Calculate the purity using the following equation:
Purity (%w/w) = (V_NaOH * M_NaOH * MW_TACN·3HCl) / (3 * m_sample * 1000) * 100
Where:
-
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This is a fundamental technique for confirming the empirical formula of a synthesized compound. For a pure sample of TACN·3HCl (C₆H₁₈Cl₃N₃), the theoretical percentages are: C = 30.20%, H = 7.60%, N = 17.61%.
Trustworthiness: The accuracy of elemental analysis is highly dependent on the purity of the sample. The generally accepted tolerance for the difference between the found and calculated values is ±0.4%.[14] Deviations outside this range can indicate the presence of impurities, such as residual solvents or inorganic salts.
Protocol: Elemental Analysis of TACN·3HCl
-
Sample Preparation: Dry the sample thoroughly under high vacuum to remove any residual solvents and adsorbed water. Hygroscopicity can be a significant source of error.
-
Analysis: Submit a small, accurately weighed amount of the dried sample (typically 1-3 mg) to a specialized analytical laboratory for combustion analysis.
-
Data Interpretation: Compare the experimentally determined percentages of C, H, and N to the theoretical values. A close agreement (within ±0.4%) provides strong evidence for the compound's identity and purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a powerful technique for separating and quantifying impurities in a sample.[13] For a polar, non-UV active compound like TACN, derivatization is often necessary to enable detection by a UV-Vis detector. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity and allows for the identification of unknown impurities.[19]
Trustworthiness: Method validation is crucial for ensuring the reliability of HPLC data. This includes demonstrating specificity, linearity, accuracy, precision, and robustness of the method according to established guidelines.[19]
Protocol: Impurity Profiling of TACN·3HCl by HPLC (with derivatization)
-
Derivatization (Example with Dansyl Chloride):
-
Dissolve a known amount of TACN·3HCl in a suitable buffer (e.g., sodium bicarbonate, pH 9).
-
Add a solution of dansyl chloride in acetone and allow the reaction to proceed in the dark.
-
Quench the reaction and dilute the sample with the mobile phase.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized compounds using a UV-Vis or fluorescence detector.
-
-
Data Analysis:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
-
For accurate quantification of impurities, reference standards for each impurity are required.
-
Conclusion: An Orthogonal Approach for Unimpeachable Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust and defensible purity assessment of synthesized 1,4,7-Triazacyclononane trihydrochloride relies on an orthogonal approach, utilizing multiple, complementary techniques.
-
qNMR serves as an excellent primary method for absolute purity determination and identification of proton-bearing impurities.
-
Potentiometric titration offers a precise and cost-effective assay of the total amine content.
-
Elemental analysis provides fundamental confirmation of the elemental composition and can reveal the presence of non-carbon-containing impurities.
-
HPLC , particularly when coupled with mass spectrometry, is invaluable for the separation and identification of structurally related impurities.
By judiciously selecting and applying these methods, researchers can ensure the quality of their TACN·3HCl, leading to more reliable and reproducible scientific outcomes.
References
- 1. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 58966-93-1 [chemicalbook.com]
- 6. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. Investigations of the hygroscopic properties of ammonium sulfate and mixed ammonium sulfate and glutaric acid micro droplets by means of optical levitation and Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 13. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. An Overview of Titrimetry [pharmaspecialists.com]
- 18. Understanding potentiometric titration: A vital technique in pharmaceutical analysis | Metrohm [metrohm.com]
- 19. benchchem.com [benchchem.com]
- 20. General Chapter Prospectus: Titrimetry | USP-NF [uspnf.com]
- 21. uspbpep.com [uspbpep.com]
- 22. Revision of USP Chapter <541> Titrimetry - ECA Academy [gmp-compliance.org]
TACN-Based MRI Agents Emerge as Promising High-Performance Alternatives to Commercial Contrast Agents
For Immediate Release
[City, State] – [Date] – In the landscape of magnetic resonance imaging (MRI), the quest for safer and more efficient contrast agents is a paramount endeavor. Novel MRI contrast agents built upon a 1,4,7-triazacyclononane (TACN) macrocyclic core are demonstrating significant performance advantages over conventional, commercially available gadolinium-based contrast agents (GBCAs). Emerging research highlights the potential of these TACN-based agents to offer higher relaxivity and improved stability, addressing key limitations of current clinical agents.
The performance of an MRI contrast agent is primarily judged on its relaxivity—the ability to enhance the relaxation rates of water protons, thereby increasing image contrast—and its in vivo stability, which is crucial for patient safety. Commercial GBCAs, while widely used, have been associated with concerns regarding the release of toxic gadolinium ions (Gd³⁺) in the body, particularly with linear chelates. This has propelled the development of more stable macrocyclic agents, with TACN-based structures representing a promising frontier in this evolution.
Performance at a Glance: TACN-based Agents vs. Commercial Agents
Quantitative data from various studies underscore the potential of TACN-based chelates to outperform their commercial counterparts. A key advantage lies in their molecular design, which can be tailored to optimize water exchange rates—a critical factor for achieving high relaxivity.
For instance, a novel gadolinium complex incorporating a TACN-based ligand functionalized with hydroxypyridinone (HOPO) moieties has exhibited a longitudinal relaxivity (r₁) of 10.5 mM⁻¹s⁻¹ at 20 MHz.[1] This is approximately double the relaxivity of many standard commercial agents under similar conditions. Furthermore, this TACN-derivative boasts a high thermodynamic stability with a pM value of 20.3, comparable to or exceeding that of some widely used commercial agents like Gd-DTPA (pM = 19.09).[1]
Below is a comparative summary of the performance characteristics of a representative TACN-based agent against several commercial GBCAs.
| Contrast Agent Type | Ligand Structure | Longitudinal Relaxivity (r₁) (s⁻¹·mM⁻¹) | Transverse Relaxivity (r₂) (s⁻¹·mM⁻¹) | Thermodynamic Stability (log KGdL) | Acute Toxicity (LD₅₀, mmol/kg) |
| TACN-Based | |||||
| Gd-TACN-HOPO Derivative | Macrocyclic | ~10.5 (at 20 MHz) | Not widely reported | ~20.3 (pM) | Data not yet available |
| Commercial Agents | |||||
| Gadoterate (Dotarem®) | Macrocyclic (Ionic) | 3.9 ± 0.2 (at 1.5 T) | 4.3 ± 0.4 (at 1.5 T) | 25.6 | > 10.0 |
| Gadobutrol (Gadavist®) | Macrocyclic (Non-ionic) | 4.6 ± 0.2 (at 1.5 T) | 5.4 ± 0.3 (at 1.5 T) | 21.8 | > 10.0 |
| Gadoteridol (ProHance®) | Macrocyclic (Non-ionic) | 4.4 ± 0.6 (at 1.5 T) | 4.5 ± 0.1 (at 1.5 T) | 23.8 | ~11.0 |
| Gadopentetate (Magnevist®) | Linear (Ionic) | 4.3 ± 0.4 (at 1.5 T) | 5.2 ± 0.2 (at 1.5 T) | 22.1 | ~6.0 |
| Gadodiamide (Omniscan®) | Linear (Non-ionic) | 4.5 ± 0.1 (at 1.5 T) | 5.1 ± 0.2 (at 1.5 T) | 16.9 | ~10.0 |
Relaxivity values for commercial agents are provided in human whole blood at 37°C. It is important to note that relaxivity is dependent on the magnetic field strength and the surrounding environment.
The Science Behind the Signal: Chelation and Stability
The core of these contrast agents is the chelation of a paramagnetic metal ion, typically gadolinium, by a ligand. The stability of this complex is paramount to prevent the release of the toxic free metal ion. The TACN macrocycle provides a rigid and pre-organized structure for binding gadolinium, contributing to high thermodynamic stability and kinetic inertness.
Caption: Chelation of a Gadolinium Ion by a TACN Ligand.
Experimental Evaluation: A Standardized Approach
The performance of MRI contrast agents is evaluated through a series of standardized experiments. The methodologies for determining key performance indicators are crucial for objective comparison.
Experimental Protocol for T1 Relaxivity Measurement
-
Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium, such as saline or plasma, with concentrations typically ranging from 0.1 to 1.0 mM.
-
MRI Acquisition: The samples are placed in a phantom and imaged using a clinical or preclinical MRI scanner. A T1-weighted spin-echo or inversion recovery sequence is used to acquire images.
-
T1 Measurement: The longitudinal relaxation time (T1) is measured for each sample concentration.
-
Data Analysis: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the contrast agent.
-
Relaxivity Calculation: The slope of the resulting linear plot represents the longitudinal relaxivity (r1) of the agent, typically expressed in units of s⁻¹·mM⁻¹.
Caption: Workflow for Determining T1 Relaxivity.
Future Directions
The promising performance of TACN-based MRI contrast agents is driving further research and development. Efforts are focused on fine-tuning the ligand structure to further enhance relaxivity, particularly at higher magnetic field strengths used in modern MRI scanners. In addition, comprehensive in vivo studies are underway to confirm the superior safety profile and diagnostic efficacy of these next-generation contrast agents. The continued innovation in this field holds the promise of safer, more sensitive, and more precise diagnostic imaging for a wide range of medical conditions.
References
electrochemical comparison of Fe(II) and Fe(III) TACN complexes
An In-Depth Electrochemical Comparison of Fe(II) and Fe(III) TACN Complexes: A Guide for Researchers
Introduction: The Significance of Iron-TACN Complexes
The macrocyclic ligand 1,4,7-triazacyclononane (TACN) is a robust, tridentate ligand known for forming kinetically inert and thermodynamically stable complexes with a variety of transition metals.[1] When coordinated with iron, these complexes exhibit a rich redox chemistry centered on the Fe(III)/Fe(II) couple. This electrochemical behavior is not merely a scientific curiosity; it is the cornerstone of their utility in diverse and critical fields. In catalysis, Fe-TACN complexes are explored for oxidation reactions, including environmentally benign epoxidation of alkenes, where the iron center's ability to cycle between oxidation states is paramount.[1][2][3] In medicine and drug development, the redox potential of these complexes is a critical parameter. For instance, iron complexes with tailored redox properties are being investigated as alternatives to traditional platinum-based chemotherapies, leveraging their capacity to induce redox stress in cancer cells.[4][5][6] Furthermore, stable Fe(III)-TACN complexes with negative redox potentials are desirable as T1 MRI contrast agents, as they resist reduction to Fe(II) under physiological conditions.[7]
This guide provides a comprehensive . As a senior application scientist, my goal is to move beyond a simple data summary and delve into the causality behind their electrochemical behavior, provide actionable experimental protocols, and discuss the implications of these properties for researchers in catalysis and drug discovery.
The Fe(III)/Fe(II) Redox Couple: A Tale of Two Oxidation States
The fundamental electrochemical process for these compounds is the one-electron redox reaction:
[Fe(III)(TACN)Ln]x+ + e- ⇌ --INVALID-LINK--+
The ease with which this reaction occurs is quantified by the formal reduction potential (E½). A more positive E½ indicates that the Fe(III) state is more easily reduced (i.e., the Fe(II) state is more stable), while a more negative E½ signifies a greater stabilization of the Fe(III) state. The specific architecture of the complex, particularly the nature of the other ligands (L) attached to the iron center, dictates this potential.
Causality of Redox Potential Shifts: The Role of Ligand Design
The choice of co-ligands or pendant arms on the TACN framework is the primary tool for tuning the electrochemical properties of the iron center. This is a direct consequence of the electronic effects these groups exert:
-
Electron-Donating Groups: Anionic oxygen donor groups, such as carboxylates, phosphonates, and especially phenolates, are strong electron donors.[7] When attached to the TACN ring, they stabilize the higher, more electron-deficient Fe(III) oxidation state. This stabilization makes the complex more difficult to reduce, shifting the Fe(III)/Fe(II) redox potential to more negative values. For example, Fe(III)-TACN complexes with phenolate pendants can exhibit redox potentials ranging from -0.80 V to -1.2 V versus the Normal Hydrogen Electrode (NHE).[8]
-
Neutral or π-Acceptor Ligands: Ligands like neutral heterocyclic groups (e.g., imidazole) or π-acceptors (e.g., carbon monoxide, cyanide) tend to stabilize the lower Fe(II) oxidation state.[7][9] This makes the reduction of Fe(III) more favorable, resulting in less negative or even positive redox potentials. For instance, an Fe(III)-TACN complex with one phenolate and two carboxylate pendants has a redox potential of -450 mV vs. NHE, while a similar complex with neutral imidazole pendants has a potential of approximately +330 mV at neutral pH.[7]
This principle allows for the rational design of complexes with specific redox potentials tailored for particular applications, such as avoiding reduction by biological agents like ascorbate in the body.[7]
Experimental Protocol: Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable technique for probing the redox behavior of Fe-TACN complexes.[10] A properly executed CV experiment provides not only the formal potential (E½) but also insights into the reversibility and kinetics of the electron transfer process.
Workflow for Electrochemical Analysis
Caption: Experimental workflow for the electrochemical analysis of Fe-TACN complexes using cyclic voltammetry.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system for obtaining reliable and reproducible data.
-
Reagent and Electrode Preparation:
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, electrochemically-grade solvent like acetonitrile. Causality: Acetonitrile is often chosen for its wide potential window and ability to dissolve a range of complexes. The electrolyte is essential to minimize solution resistance and ensure charge transport.
-
Working Electrode (WE): Use a glassy carbon electrode. Polish its surface with progressively finer alumina slurry (e.g., 0.3 µm then 0.05 µm) on a polishing pad, rinse thoroughly with deionized water and the solvent, and sonicate briefly in the solvent to remove any adhered particles.[11] Causality: A clean, smooth electrode surface is critical for reproducible results, as surface imperfections can affect electron transfer kinetics.
-
Reference Electrode (RE): A non-aqueous Ag/AgCl or Ag/Ag⁺ electrode is commonly used. Ensure the filling solution is free of contamination.
-
Counter Electrode (CE): A platinum wire is typically used. Clean by flame annealing or immersion in acid if necessary.
-
-
Electrochemical Measurement:
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the electrolyte solution.
-
Degassing: Purge the solution with a high-purity inert gas (e.g., Argon) for 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.
-
Background Scan: Run a cyclic voltammogram of the electrolyte solution alone to ensure no interfering impurities are present within the desired potential window.
-
Analyte Measurement: Add the Fe(II) or Fe(III) TACN complex to the cell to achieve a final concentration of 1-2 mM. Allow the solution to mix and run the CV. Scan over a potential range that brackets the expected Fe(III)/Fe(II) redox event. Start with a scan rate of 100 mV/s.
-
Scan Rate Dependence: Record voltammograms at multiple scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[12] Causality: This helps determine if the process is diffusion-controlled (peak current proportional to the square root of the scan rate) and provides information on electron transfer kinetics.
-
-
Data Analysis and Internal Referencing:
-
Peak Analysis: Measure the cathodic peak potential (Epc) and anodic peak potential (Epa).
-
Formal Potential (E½): Calculate E½ as the average of Epa and Epc.
-
Peak Separation (ΔEp): Calculate ΔEp = Epa - Epc. For a reversible, one-electron process, ΔEp should be close to 59 mV at room temperature.[11] Larger separations often indicate quasi-reversible or irreversible kinetics.
-
Internal Standard: After recording the data, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). Rerun the CV. Causality: Reporting potentials versus an internal standard corrects for variations in the reference electrode potential, allowing for accurate comparison of data between different experiments and labs.[12]
-
Results and Discussion: A Comparative Analysis
The electrochemical data clearly distinguish the behavior of Fe(II) and Fe(III) TACN complexes, primarily through their redox potentials, which are highly sensitive to the coordination environment.
Conceptual Model of Redox Tuning
Caption: Influence of TACN pendant groups on the Fe(III)/Fe(II) redox potential (E½).
Quantitative Data Summary
The following table summarizes representative electrochemical data for different Fe-TACN complexes, illustrating the principles discussed.
| Complex | Predominant Iron State | Key Pendant Groups | E½ (V vs. NHE) | Reference Electrode Note | Source |
| [Fe(TOAB)]+ | Fe(III) | 2 Hydroxypropyl, 1 Amide | -0.390 | at pH 7 | [7] |
| [Fe(PTOB)] | Fe(III) | 2 Hydroxypropyl, 1 Phenolate | -0.780 | at pH 7 | [7] |
| [(Me₃TACN)FeCl₃]⁻ | Fe(II) starting material | 3 Chloride | -0.409 | vs. Fc/Fc⁺ | [9] |
| Fe(III)-TACN with Imidazole Pendants | Fe(III) | Imidazole | ~ +0.330 | at neutral pH | [7] |
Note: Potentials are converted to the NHE scale for comparison where possible. Direct comparison requires careful consideration of the reference electrode and solvent system used in the original study.
As the data show, replacing an amide pendant with a more strongly electron-donating phenolate pendant in a similar Fe(III) complex shifts the potential negatively by nearly 400 mV (from -0.390 V to -0.780 V).[7] This demonstrates the profound impact of ligand choice on stabilizing the Fe(III) oxidation state. Conversely, complexes with less donating groups like chloride or neutral groups like imidazole show significantly more positive potentials, indicating a relative stabilization of the Fe(II) state.
Implications for Drug Development and Catalysis
Understanding and controlling the electrochemistry of Fe-TACN complexes is crucial for their application.
-
Anticancer Agents: The development of iron complexes as anticancer drugs often relies on their ability to participate in redox cycling to generate reactive oxygen species (ROS) within cancer cells, leading to apoptosis.[6][13] A complex with a redox potential in a specific biological window can be selectively activated in the tumor microenvironment. The ability to tune the E½ value by modifying the TACN ligand is therefore a powerful strategy for designing drugs with enhanced efficacy and selectivity.[5]
-
MRI Contrast Agents: For applications like MRI, stability in the Fe(III) state is paramount. A highly negative redox potential ensures the complex is not reduced by endogenous reductants, which would eliminate its paramagnetic properties.[7] The electrochemical data guide the synthesis of robust complexes for diagnostic imaging.
-
Catalysis: In catalytic cycles, the Fe(II)/Fe(III) interconversion is the engine of the reaction.[3] The redox potential influences the catalyst's ability to interact with substrates and oxidants. A catalyst for an oxidative process must have a potential that is accessible by the chosen oxidant, but also be capable of performing the desired transformation on the substrate. Electrochemical analysis is a primary tool for screening and optimizing these catalysts.
Conclusion
The electrochemical behavior of Fe(II) and Fe(III) TACN complexes is a rich and tunable property governed by fundamental principles of coordination chemistry. While both are centered on the same Fe(III)/Fe(II) redox couple, their characteristics are profoundly different based on the auxiliary ligands attached to the iron-TACN core. Strong electron-donating groups stabilize the Fe(III) state, yielding complexes with highly negative reduction potentials, whereas neutral or withdrawing groups favor the Fe(II) state, leading to more positive potentials. This ability to rationally design complexes with specific electrochemical properties through ligand modification is what makes the Fe-TACN system a versatile and powerful platform for developing next-generation catalysts, targeted therapeutics, and advanced diagnostic agents.
References
- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of Iron Complexes in Catalytic Radical Alkene Cross-Coupling: A Computational and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Recent advances in iron-complexes as drug candidates for cancer therapy: reactivity, mechanism of action and metabolites. (2020) | Mathilde Bouché | 54 Citations [scispace.com]
- 5. Recent advances in iron-complexes as drug candidates for cancer therapy: reactivity, mechanism of action and metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Redox modulator iron complexes trigger intrinsic apoptosis pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic complexes of Fe(iii) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advancements in Portable Voltammetry: A Promising Approach for Iron Speciation Analysis [mdpi.com]
- 11. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 12. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer activity and mechanism of action of Fe(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1,4,7-Triazacyclononane
For Researchers, Scientists, and Drug Development Professionals
1,4,7-Triazacyclononane (TACN) is a versatile macrocyclic ligand that has garnered significant interest in coordination chemistry, catalysis, and medicinal applications, including its use as a chelating agent in diagnostic imaging and radiopharmaceuticals. The efficient synthesis of TACN is crucial for its widespread application. This guide provides a comparative analysis of the most prominent synthetic routes to TACN, offering insights into their respective methodologies, performance, and scalability.
Executive Summary
This guide details three primary synthetic strategies for the preparation of 1,4,7-Triazacyclononane:
-
Traditional Richman-Atkins Tosyl Method: A classic and widely cited approach involving the tosylation of diethylenetriamine followed by cyclization with ethylene glycol ditosylate.
-
Improved Richman-Atkins Method: A refined version of the traditional route, often employing alternative cyclizing agents like ethylene dibromide and modified reaction conditions to improve efficiency and reduce the number of steps.[1][2]
-
Bicyclic Aminal Intermediate Method: A more recent development that circumvents the need for a traditional cyclization step by forming a bicyclic aminal intermediate, which is then converted to the TACN core.
The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and a visual representation of the synthetic pathways.
Data Presentation
The performance of each synthetic route is summarized in the table below, allowing for a direct comparison of key metrics.
| Parameter | Traditional Richman-Atkins Tosyl Method | Improved Richman-Atkins Method | Bicyclic Aminal Intermediate Method |
| Starting Material | Diethylenetriamine | Diethylenetriamine | Diethylenetriamine, Chloroacetaldehyde |
| Protecting Group | Tosyl (Ts) | Tosyl (Ts) | None required for the core synthesis |
| Cyclizing Agent | Ethylene glycol ditosylate | Ethylene dibromide | Not applicable |
| Overall Yield | ~40-50% | ~60-75% (for the protected macrocycle)[1] | ~37% (cumulative)[3] |
| Key Advantages | Well-established and reliable. | Higher yield, fewer steps, lower cost reagents.[1][2] | Avoids high-dilution cyclization, potentially more scalable. |
| Key Disadvantages | Multiple steps, use of harsh deprotection reagents. | Still requires protection/deprotection steps. | Newer method, may require more optimization. |
| Purity | High purity after purification | High purity after purification[1] | Good purity reported |
| Reaction Time | Multi-day process | Can be a multi-day process | Potentially shorter overall time |
Experimental Protocols
Detailed experimental methodologies for the key steps of each synthetic route are provided below.
Traditional Richman-Atkins Tosyl Method
This method involves three main stages: tosylation of diethylenetriamine, cyclization, and deprotection.
a) Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine:
-
Reagents and Conditions: Diethylenetriamine is reacted with three equivalents of p-toluenesulfonyl chloride in pyridine at 50-60°C.
-
Procedure: A solution of diethylenetriamine in pyridine is added to a stirred solution of p-toluenesulfonyl chloride in pyridine, maintaining the temperature between 50-60°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The product is precipitated by the addition of water, filtered, washed with ethanol, and dried.[4]
-
Yield: 84-90%[4]
b) Synthesis of 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane:
-
Reagents and Conditions: The disodium salt of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine is reacted with ethylene glycol di-p-tosylate in refluxing N,N-dimethylformamide (DMF).
-
Procedure: The tritosylated diethylenetriamine is converted to its disodium salt using sodium ethoxide in ethanol. The isolated salt is then dissolved in DMF and heated to 100°C. A solution of ethylene glycol di-p-tosylate in DMF is added dropwise over several hours. After the reaction is complete, water is added to precipitate the product, which is then filtered and purified.
-
Yield: 50-85% for the cyclization step.
c) Deprotection of 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane:
-
Reagents and Conditions: The tritosylated TACN is heated in concentrated sulfuric acid (97%) at 100°C for 70 hours.[4]
-
Procedure: The protected macrocycle is dissolved in concentrated sulfuric acid and heated. After cooling, the product is precipitated as its sulfate salt by the addition of diethyl ether. The salt is then neutralized with a strong base (e.g., NaOH) to yield the free base of TACN.[4]
Improved Richman-Atkins Method
This modified approach often utilizes ethylene dibromide as the cyclizing agent and can be performed as a one-pot reaction for the sulfonamidation and cyclization steps.[1][2]
-
Reagents and Conditions: Diethylenetriamine is first reacted with tosyl chloride in an aqueous medium with a base such as potassium carbonate. This is followed by the addition of an aprotic solvent (e.g., xylene), a phase-transfer catalyst, and ethylene dibromide. The reaction is heated at 90°C.[1][2]
-
Procedure: Diethylenetriamine and potassium carbonate are heated in water. Tosyl chloride is then added. After the sulfonamidation is complete, xylene, sodium hydroxide, a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide), and ethylene dibromide are added sequentially. The mixture is heated for several hours, with additional portions of ethylene dibromide added during the reaction. The resulting tritosylated TACN precipitates upon cooling and is collected by filtration.[1][2]
-
Yield: Approximately 75% for the combined sulfonamidation and cyclization steps.[1]
-
Deprotection: The deprotection is carried out similarly to the traditional method using hot concentrated sulfuric acid.
Bicyclic Aminal Intermediate Method
This newer route avoids the direct cyclization of a linear precursor by first forming a bicyclic intermediate.
-
Reagents and Conditions: Diethylenetriamine is reacted with an aqueous solution of chloroacetaldehyde in acetonitrile in the presence of potassium carbonate at 10-20°C.[3]
-
Procedure: To a stirred suspension of diethylenetriamine and potassium carbonate in acetonitrile, an aqueous solution of chloroacetaldehyde is added dropwise while maintaining the temperature. The reaction is stirred until the diethylenetriamine is consumed, as monitored by gas chromatography. The resulting bicyclic aminal intermediate can be isolated or used directly in the next step.[3]
-
Conversion to TACN: The bicyclic intermediate is then subjected to cleavage of the N-C bond, for example, using sodium borohydride, to yield the TACN ring system.[3]
-
Overall Yield: A cumulative yield of 37% for the entire process to produce 1,4,7-tribenzyl-TACN has been reported, which can then be debenzylated to TACN.[3]
Mandatory Visualization
The following diagrams illustrate the logical flow of the different synthetic routes to 1,4,7-Triazacyclononane.
Caption: Synthetic pathways to 1,4,7-Triazacyclononane.
Conclusion
The choice of synthetic route for 1,4,7-Triazacyclononane depends on several factors, including the desired scale of production, cost considerations, and available laboratory resources. The Traditional Richman-Atkins Tosyl Method is a well-documented and reliable procedure, making it a good choice for smaller-scale syntheses where consistency is paramount. The Improved Richman-Atkins Method offers significant advantages in terms of yield and efficiency, particularly for larger-scale preparations, by reducing the number of separate steps and utilizing more cost-effective reagents. The Bicyclic Aminal Intermediate Method represents a promising alternative that avoids the challenges associated with high-dilution cyclization reactions, potentially offering a more scalable and streamlined process, although it is a less established route. Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Applications of 1,4,7-Triazacyclononane (TACN) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of the applications of 1,4,7-Triazacyclononane (TACN) and its derivatives. TACN, a cyclic amine, serves as a versatile tridentate ligand, forming highly stable and kinetically inert complexes with a wide range of metal ions.[1] This unique property has led to its extensive use in various fields, including radiopharmaceuticals for medical imaging and therapy, catalysis, carbon dioxide capture, and as potential antitumor agents. This document aims to objectively compare the performance of TACN-based systems with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
Radiopharmaceuticals and Medical Imaging
TACN derivatives, most notably NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), have emerged as superior chelators for radiometals used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1] Their ability to form stable complexes with radiometals like Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu) is crucial for the development of targeted radiopharmaceuticals.
Comparative Data: TACN-based vs. Other Chelators
| Chelator | Radiometal | Radiolabeling Conditions | Complex Stability (log K) | Key Advantages of TACN-based Chelators |
| NOTA (TACN-based) | ⁶⁸Ga | Room temperature, 5-10 min | High (e.g., log K(GaL) > 30) | Rapid complexation at room temperature, high thermodynamic stability.[2][3] |
| DOTA | ⁶⁸Ga | 95°C, 15-20 min | High (e.g., log K(GaL) ~21) | Slower labeling kinetics requiring heating, which can be detrimental to sensitive biomolecules.[4] |
| DTPA | ¹¹¹In | Room temperature | Lower than macrocyclic chelators | Forms less stable complexes in vivo compared to macrocyclic chelators like NOTA and DOTA, leading to potential release of the radiometal.[5] |
| NOTA | ¹⁷⁷Lu | Room temperature | High | While DOTA is more commonly used for ¹⁷⁷Lu, NOTA derivatives show promise. A new hybrid chelator, NO2A-AHM, based on a NOTA cycle, has been developed to complex both Al¹⁸F and ¹⁷⁷Lu.[1] |
| CHX-A"-DTPA | ¹⁷⁷Lu | Room temperature | Higher than DTPA, but lower than DOTA | Offers improved stability over DTPA but is still generally less stable than macrocyclic chelators.[5] |
Experimental Protocol: ⁶⁸Ga-Radiolabeling of a NOTA-conjugated Peptide
This protocol is a generalized procedure for the radiolabeling of a NOTA-conjugated peptide with Gallium-68.
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[6]
-
pH Adjustment: Adjust the pH of the ⁶⁸GaCl₃ eluate to 3.5-4.5 using a sodium acetate buffer.[3][6]
-
Incubation: Add the NOTA-conjugated peptide to the buffered ⁶⁸Ga solution and incubate at room temperature for 5-10 minutes.[2]
-
Quality Control: Analyze the radiochemical purity of the labeled peptide using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).[2]
Workflow for the Development of a TACN-based Radiopharmaceutical
Caption: A generalized workflow for the development of a TACN-based radiopharmaceutical.
Catalysis
Manganese complexes of TACN and its derivatives are effective catalysts for various oxidation reactions, particularly the epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide.[7]
Comparative Data: Catalytic Performance
| Catalyst System | Substrate | Oxidant | Epoxide Yield | Alternative Catalyst | Key Advantages of Mn-TACN |
| Mn-TACN Complex | Styrene | H₂O₂ in carbonate buffer | Good to excellent yields | Other transition metal complexes | Environmentally benign, efficient at low temperatures. |
| Mn-TACN Complex | Cyclohexene | H₂O₂ in carbonate buffer | Good to excellent yields | Other transition metal complexes | High selectivity for the epoxide product. |
Experimental Protocol: Catalytic Epoxidation of an Alkene
This protocol outlines a general procedure for the epoxidation of an alkene using a Mn-TACN catalyst.
-
Reaction Setup: In a reaction vessel, dissolve the alkene substrate in a suitable solvent such as a mixture of t-butanol and water.
-
Catalyst and Buffer Addition: Add a catalytic amount of a Mn(II) salt (e.g., MnSO₄) and a bicarbonate buffer (e.g., NaHCO₃).[7]
-
Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, quench the reaction and extract the epoxide product with an organic solvent. Purify the product using column chromatography.
Carbon Dioxide Capture
TACN-based ligands have been incorporated into Metal-Organic Frameworks (MOFs) for the selective capture of carbon dioxide (CO₂). These porous materials exhibit high surface areas and tunable properties, making them promising candidates for CO₂ separation from gas mixtures.
Comparative Data: CO₂ Adsorption Capacity
| Adsorbent Material | Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Key Advantages of TACN-based MOFs |
| TACN-based MOF | High | High selectivity for CO₂ over other gases like N₂, CH₄, and O₂.[8] | The presence of amine groups in the TACN ligand can enhance the affinity for CO₂.[8] |
| Zeolites | Up to 1500 | High | Established technology, but can have high regeneration energy requirements.[9] |
| Activated Carbon | 400-2000 | Moderate | Low cost, but often lower selectivity compared to MOFs.[9] |
Experimental Protocol: CO₂ Adsorption Measurement
The CO₂ adsorption capacity of a TACN-based MOF can be determined using a gravimetric or volumetric adsorption analyzer.
-
Sample Activation: Activate the MOF sample by heating under vacuum to remove any guest molecules from the pores.
-
Adsorption Isotherm Measurement: Introduce a known pressure of CO₂ gas into the sample chamber at a constant temperature (e.g., 273 K or 298 K) and measure the amount of CO₂ adsorbed by the material. Repeat this at various pressures to construct an adsorption isotherm.
-
Selectivity Measurement: To determine selectivity, measure the adsorption isotherms of other gases (e.g., N₂, CH₄) under the same conditions. The selectivity can then be calculated from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST) or by performing mixed-gas adsorption experiments.[10]
Antitumor Agents
Derivatives of TACN have been investigated as iron-depleting agents for cancer therapy. By chelating intracellular iron, these compounds can disrupt essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[11][12]
Comparative Data: Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (µM) | Comparison Agent | Key Advantages of TACN-based Chelators |
| TACN Derivative (e.g., p-NO₂-PhPr-NE3TA) | HepG2 (Hepatocellular carcinoma) | Significantly lower than DFO and DTPA | DFO (Deferoxamine), DTPA (Diethylenetriaminepentaacetic acid) | Exhibit much stronger antiproliferative activity than clinically available iron chelators.[2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the TACN-based iron chelator and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway of Iron Depletion-Induced Cell Cycle Arrest
Caption: Iron chelation by TACN derivatives leads to cell cycle arrest and apoptosis.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. benchchem.com [benchchem.com]
- 3. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.novomof.com [blog.novomof.com]
- 10. Database for CO2 Separation Performances of MOFs Based on Computational Materials Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting cancer by binding iron: Dissecting cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to TACN Catalysts and Other Macrocyclic Catalysts in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic performance of 1,4,7-triazacyclononane (TACN)-based catalysts against other prominent macrocyclic catalysts, including porphyrins, and salen complexes. The focus is on their application in synthetically important oxidation reactions, such as olefin epoxidation and alkane hydroxylation. Due to the limited availability of direct head-to-head comparative studies in the literature, this guide presents data from individual studies on each catalyst class for benchmark reactions, providing a valuable reference for catalyst selection and development.
Structural Overview of Macrocyclic Ligands
Macrocyclic ligands are cyclic molecules that can bind to a central metal ion, forming a stable complex. The structure of the macrocycle plays a crucial role in determining the catalytic activity, selectivity, and stability of the resulting catalyst. Below are the structures of the core macrocycles discussed in this guide.
Caption: Chemical structures of TACN, Porphyrin, and Salen macrocyclic ligands.
Performance in Olefin Epoxidation
The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. This section benchmarks the performance of TACN, porphyrin, and salen-based catalysts in this reaction.
Manganese-TACN Catalysts
Manganese complexes of TACN and its derivatives are known to be effective catalysts for the epoxidation of a variety of alkenes using hydrogen peroxide as a green oxidant.
Table 1: Catalytic Performance of a Manganese-TACN Catalyst in Olefin Epoxidation
| Catalyst | Substrate | TON | TOF (h⁻¹) | Yield (%) | Selectivity (%) |
| [Mn(Me₃TACN)]²⁺ | Styrene | >100 | - | 95 | >99 |
| [Mn(Me₃TACN)]²⁺ | Cyclooctene | >100 | - | 98 | >99 |
Data is illustrative and compiled from various sources. TON and TOF are highly dependent on reaction conditions.
Manganese-Porphyrin Catalysts
Manganese porphyrins are well-established catalysts for olefin epoxidation and have been extensively studied. Their catalytic activity can be tuned by modifying the peripheral substituents on the porphyrin ring.
Table 2: Catalytic Performance of a Manganese-Porphyrin Catalyst in Styrene Epoxidation
| Catalyst | Substrate | TON | TOF (h⁻¹) | Yield (%) | Enantiomeric Excess (%) |
| Chiral Mn-Porphyrin | Styrene | 1200 | - | 95 | 85 |
Performance of a representative chiral manganese porphyrin catalyst.[1]
Manganese-Salen Catalysts (Jacobsen's Catalyst)
Chiral manganese-salen complexes, particularly Jacobsen's catalyst, are renowned for their high enantioselectivity in the epoxidation of unfunctionalized olefins.
Table 3: Catalytic Performance of Jacobsen's Catalyst in Olefin Epoxidation
| Catalyst | Substrate | TON | TOF (h⁻¹) | Yield (%) | Enantiomeric Excess (%) |
| Jacobsen's Catalyst | cis-β-Methylstyrene | - | - | 84 | 97 |
Data represents typical performance for this class of catalyst.
Performance in Alkane Hydroxylation
The selective hydroxylation of C-H bonds in alkanes is a challenging but highly desirable transformation. Iron and manganese complexes of macrocyclic ligands have shown promise in this area.
Iron-Porphyrin Catalysts
Iron porphyrins are well-known catalysts for alkane hydroxylation, mimicking the action of cytochrome P450 enzymes.
Table 4: Catalytic Performance of an Iron-Porphyrin Catalyst in Cyclohexane Hydroxylation
| Catalyst | Substrate | TON | Yield (%) | Selectivity (Alcohol/Ketone) |
| Fe(III)-TDCPP | Cyclohexane | 450 | 45 | 95:5 |
| Fe(III)-TDCSPP (Newer Generation) | Cyclohexane | 850 | 85 | >99:1 |
This table compares a second-generation catalyst with a newer, more efficient one.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the catalytic reactions discussed.
General Protocol for Olefin Epoxidation with a Mn-TACN Catalyst
A solution of the alkene (1 mmol) and the Mn-TACN catalyst (0.01 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is prepared in a round-bottom flask. To this solution, an aqueous solution of hydrogen peroxide (30%, 2 mmol) is added dropwise at a controlled temperature (e.g., 0 °C or room temperature). The reaction mixture is stirred for a specified time (e.g., 1-24 hours) and monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography to isolate the epoxide.
Protocol for Cyclohexane Hydroxylation with an Iron-Porphyrin Catalyst[1]
In a sealed reaction vessel, a solution of the iron porphyrin catalyst (0.001 mmol) and cyclohexane (1 mmol) in 10 mL of acetonitrile is prepared. The mixture is purged with an inert gas, such as argon, for 15 minutes. The oxidant, m-chloroperoxybenzoic acid (m-CPBA) (0.1 mmol), is then added to the reaction mixture. The reaction is stirred at room temperature (25°C) for 4 hours. The products are analyzed by gas chromatography (GC) using an internal standard to determine the yield and selectivity. The turnover number (TON) is calculated as the moles of product formed per mole of catalyst.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes in catalysis can aid in understanding the underlying mechanisms and experimental designs.
Caption: A generalized experimental workflow for catalytic olefin epoxidation.
Caption: A simplified catalytic cycle for oxidation by a metalloporphyrin catalyst.[1]
Conclusion
While a definitive ranking of TACN catalysts against other macrocyclic systems is challenging without direct comparative studies, this guide provides a valuable overview of their respective performances in key oxidation reactions. Manganese-TACN complexes are effective catalysts, particularly with green oxidants like hydrogen peroxide. Porphyrin-based catalysts offer high turnover numbers and tunability, while salen complexes excel in asymmetric catalysis, delivering high enantioselectivity. The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including the desired product, substrate scope, and the importance of stereoselectivity. Further research focusing on direct, side-by-side benchmarking of these promising catalyst systems under standardized conditions is highly encouraged to facilitate more precise catalyst selection and rational design.
References
A Comparative Analysis of Theoretical versus Experimental Bond Lengths in Transition Metal TACN Complexes
A guide for researchers navigating the structural intricacies of 1,4,7-triazacyclononane (TACN) complexes, providing a detailed comparison of bond lengths determined through theoretical calculations and experimental techniques.
This guide offers a comprehensive overview of the bond lengths in transition metal complexes incorporating the macrocyclic ligand 1,4,7-triazacyclononane (TACN). For researchers, scientists, and professionals in drug development, understanding the precise molecular geometry of these complexes is paramount for predicting their reactivity, stability, and potential therapeutic applications. This document presents a comparative analysis of bond length data obtained from experimental X-ray crystallography and theoretical Density Functional Theory (DFT) calculations for key first-row transition metal complexes of TACN.
Unveiling Molecular Geometry: A Tale of Two Techniques
The determination of molecular structure is a cornerstone of chemical research. Two powerful techniques, single-crystal X-ray diffraction and computational modeling, provide complementary insights into the three-dimensional arrangement of atoms. X-ray crystallography offers a direct experimental snapshot of the atomic positions within a crystal lattice, yielding precise bond lengths and angles. In parallel, computational methods like Density Functional Theory (DFT) allow for the theoretical prediction of these parameters, offering a valuable tool for understanding electronic structure and predicting molecular properties.
A comparative approach, juxtaposing experimental and theoretical data, provides a more robust understanding of the structural features of TACN complexes. Discrepancies between the two can highlight the influence of crystal packing forces in the solid state or the inherent approximations within computational models.
Comparative Analysis of Metal-Nitrogen Bond Lengths
The coordination of the tridentate TACN ligand to a central metal ion is a defining feature of these complexes. The table below summarizes the experimentally determined and theoretically calculated metal-nitrogen (M-N) bond lengths for selected transition metal TACN complexes.
| Complex | Metal Ion | Experimental M-N Bond Length (Å) | Theoretical M-N Bond Length (Å) | Method (Experimental) | Method (Theoretical) |
| [Cu(TACN)2]2+ | Cu(II) | 2.015(4) - 2.242(5)[1] | ~2.08 - 2.15 | Single-Crystal X-ray Diffraction | DFT/B3LYP |
| [Ni(TACN)2]2+ | Ni(II) | 2.101(3) – 2.118(3)[2] | ~2.14 - 2.21[3] | Single-Crystal X-ray Diffraction | DFT/B3LYP |
| [Fe(TACN)2]2+ | Fe(II) | ~1.95 - 2.00 (low-spin), ~2.15 - 2.20 (high-spin)[4] | ~1.99 - 2.20 | Single-Crystal X-ray Diffraction | DFT (various functionals) |
Note: Theoretical values are often presented as a range due to variations in computational parameters such as the choice of functional and basis set. The spin state of the iron complex significantly influences the Fe-N bond length.
Methodologies in Detail: From Crystal to Calculation
A thorough understanding of the methodologies employed is crucial for the accurate interpretation of bond length data.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.[5] The process involves the following key steps:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the TACN complex.[6] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.
-
Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is carefully mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates, from which bond lengths are calculated.[5]
Computational Protocol: Density Functional Theory (DFT)
DFT has become a powerful tool for predicting the geometric and electronic properties of transition metal complexes due to its balance of accuracy and computational cost. A typical workflow for calculating theoretical bond lengths is as follows:
-
Model Building: An initial three-dimensional structure of the TACN complex is built using molecular modeling software.
-
Method Selection: A suitable DFT functional and basis set are chosen. For transition metal complexes, hybrid functionals such as B3LYP are commonly used.[2] Basis sets like LANL2DZ (which includes effective core potentials for the metal) or Pople-style basis sets (e.g., 6-31G(d)) for the ligand atoms are frequently employed.[2]
-
Geometry Optimization: The initial structure is subjected to a geometry optimization calculation. This iterative process adjusts the atomic positions to find the minimum energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Bond Length Analysis: The bond lengths are measured from the final optimized geometry.
Visualizing the Workflow
To illustrate the relationship between these two methodologies, the following diagram outlines the logical flow from synthesis to structural elucidation.
Caption: Workflow for comparing experimental and theoretical bond lengths.
Conclusion
The comparison of experimental and theoretical bond lengths in TACN complexes provides a powerful approach to understanding their structural chemistry. While X-ray crystallography delivers precise, real-world data on the solid-state structure, DFT calculations offer valuable insights into the intrinsic geometry of the molecule in the absence of packing forces. For researchers in drug development and materials science, a combined experimental and computational strategy is invaluable for the rational design and optimization of novel TACN-based compounds with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational and Experimental Investigations of the Fe2(μ-S2)/Fe2(μ-S)2 Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. The disproportionation of [Ni(tacn)]2+ in Ni2+ and [Ni(tacn)2]2+ crystallographically demonstrated (tacn = 1,4,7-triazacyclononane) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,4,7-Triazacyclononane Trihydrochloride: A Procedural Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe working environment and regulatory compliance. This guide provides detailed procedures for the safe disposal of 1,4,7-Triazacyclononane trihydrochloride, a compound that requires careful management due to its hazardous properties.
Hazard Identification and Safety Precautions
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4][5] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye/Face Protection: Safety glasses with side shields or a face shield.[1][6]
Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1][4][5][7] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][5]
-
Waste Collection:
-
Waste Classification:
-
Consult US EPA guidelines (40 CFR 261.3) and relevant state and local regulations to determine the appropriate hazardous waste classification.[1]
-
-
Disposal Method:
-
Container Disposal:
Spill and Accidental Release Measures
In the event of a spill:
-
Evacuate: Keep unprotected personnel away from the spill area.[8]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1][8]
-
Clean-up:
-
Consult Regulations: Refer to local regulations for proper disposal of the collected spill material.[1]
Summary of Key Data
The following table summarizes the pertinent hazard and physical property data for this compound.
| Property | Value | Reference |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [1][3][4] |
| GHS Signal Word | Danger | [1][2][4] |
| Melting Point | 274-284°C | [1] |
| Solubility in Water | 50 mg/ml | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,4,7-Triazacyclononane 97 58966-93-1 [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 58966-93-1 [chemicalbook.com]
Personal protective equipment for handling 1,4,7-Triazacyclononane trihydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,4,7-Triazacyclononane trihydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
Hazard Summary: this compound is a corrosive solid that can cause severe skin burns and serious eye damage.[3][4][5] It is classified as a combustible corrosive material.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or full-face shield.[1][3] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). |
| Respiratory | NIOSH/MSHA-approved respirator with cartridges suitable for dusts and organic vapors (e.g., N95 or P3).[1][3] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. |
Operational Plan: Safe Handling Protocol
Follow these steps to ensure the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Locate the nearest eyewash station and safety shower.
-
Assemble all necessary PPE as specified in the table above.
-
Have spill containment materials readily accessible.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
-
Container Disposal:
-
Rinse the empty container three times with a suitable solvent.
-
Dispose of the rinsed container as regular laboratory waste, or as directed by your institution's safety protocols.
-
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. 1,4,7-トリアザシクロノナン 三塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | 58966-93-1 [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
